Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-oxo-2H-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-7-11-6(4)9/h3,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYNOAFUGQRIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286312 | |
| Record name | Ethyl 5-Hydroxy-4-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500348-26-5 | |
| Record name | Ethyl 5-Hydroxy-4-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-hydroxy-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-Hydroxy-4-isoxazolecarboxylate
This guide provides a comprehensive technical overview of Ethyl 5-Hydroxy-4-isoxazolecarboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its chemical identity, synthesis protocols, key applications, and the scientific principles guiding its use.
Introduction: The Versatility of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Isoxazoles are known to exhibit diverse pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties.[1] this compound, a substituted isoxazole, serves as a valuable and versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[2] Its unique electronic and structural features allow for further functionalization, making it a key intermediate for creating diverse chemical libraries for drug discovery.[2]
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical compound is the foundation of reproducible science. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. However, it's crucial to note that this compound exists in tautomeric forms, primarily as Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate. The CAS number 500348-26-5 corresponds to the hydroxy-isoxazole form.[3]
A closely related and often-cited tautomer is Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate, which has the CAS number 73710-42-6 .[4] For the purpose of this guide, we will refer to the compound by its hydroxy-isoxazole name, while acknowledging its tautomeric nature.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Name | This compound | TCI[3] |
| Synonym(s) | ethyl 5-oxo-2H-1,2-oxazole-4-carboxylate | TCI[3] |
| CAS Number | 500348-26-5 | TCI[3] |
| Molecular Formula | C6H7NO4 | TCI[3], PubChem[4] |
| Molecular Weight | 157.12 g/mol | PubChem[4] |
| Topological Polar Surface Area | 65 Ų (for oxo- form) | PubChem[4] |
| Hydrogen Bond Donor Count | 0 (for oxo- form) | PubChem[4] |
| Hydrogen Bond Acceptor Count | 5 (for oxo- form) | PubChem[4] |
The physicochemical properties in Table 1, particularly the polar surface area and hydrogen bonding characteristics, are critical predictors of a molecule's behavior in biological systems, influencing factors like membrane permeability and receptor binding.
Synthesis Methodology: A Mechanistic Approach
The synthesis of substituted isoxazoles like this compound is a well-established area of organic chemistry. A common and effective strategy involves the condensation of a β-ketoester derivative with hydroxylamine. A patent for a related compound, ethyl 5-methylisoxazole-4-carboxylate, outlines a robust, two-step process suitable for industrial scale-up, which can be adapted for this synthesis.[5]
The general principle involves creating an electrophilic intermediate from a β-dicarbonyl compound, which then undergoes cyclization with hydroxylamine.
Diagram 1: Generalized Synthesis Pathway
Below is a conceptual workflow for the synthesis, starting from readily available starting materials.
Caption: Generalized two-step synthesis of the target isoxazole.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established methods for analogous compounds.[1][5]
PART A: Synthesis of Diethyl 2-(ethoxymethylene)malonate
-
Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Charging: Charge the flask with triethyl orthoformate, diethyl malonate, and a catalytic amount of anhydrous zinc chloride.
-
Reaction Initiation: Add acetic anhydride dropwise while stirring. The addition is exothermic and should be controlled.
-
Heating and Reflux: Heat the mixture under reflux for several hours. The progress can be monitored by TLC or GC to ensure the consumption of starting materials.
-
Work-up and Purification: After cooling, the reaction mixture is typically purified by fractional distillation under reduced pressure to isolate the diethyl 2-(ethoxymethylene)malonate intermediate.
PART B: Cyclization to form this compound
-
Base Preparation: In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol. This is a highly reactive base and must be handled under anhydrous conditions to prevent hydrolysis.
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride to the sodium ethoxide solution. This in-situ formation of free hydroxylamine is a common and effective technique.
-
Cyclization Reaction: Cool the hydroxylamine solution in an ice bath and add the diethyl 2-(ethoxymethylene)malonate intermediate dropwise. The isoxazole ring forms via a nucleophilic attack followed by cyclization and elimination of ethanol.
-
Acidification and Isolation: After the reaction is complete, carefully acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product can be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Applications in Drug Discovery and Agrochemicals
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the reactive sites on the isoxazole ring, which allow for the introduction of various functional groups to modulate biological activity.
-
Pharmaceutical Development: It serves as a scaffold for creating derivatives with anti-inflammatory and analgesic properties.[2] The isoxazole core is a bioisostere for other five-membered rings, allowing chemists to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Agrochemical Synthesis: The compound is an intermediate in the synthesis of modern herbicides and fungicides.[2] The isoxazole moiety can confer potent biological activity against weeds and fungal pathogens, contributing to enhanced crop protection.
Quality Control and Characterization Workflow
Ensuring the purity and identity of the synthesized compound is paramount. A standard workflow for characterization is outlined below.
Diagram 2: Post-Synthesis Characterization Workflow
Caption: Standard workflow for purification and analysis.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The proton NMR will show characteristic signals for the ethyl group (a triplet and a quartet) and protons on the isoxazole ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C6H7NO4.[4]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >98% for use in further synthetic steps.
Conclusion
This compound is a foundational building block in synthetic chemistry. Its straightforward, high-yield synthesis and the chemical versatility of the isoxazole ring make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and analytical characterization is essential for leveraging its full potential in the creation of novel, high-value molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound|CAS 500348-26-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 4. Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate | C6H7NO4 | CID 3292775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Properties of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-hydroxy-4-isoxazolecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its isoxazole core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this specific isomer. A key focus of this document is the exploration of the tautomeric nature of the 5-hydroxyisoxazole moiety, a critical consideration for its reactivity and interaction with biological targets. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic use of this versatile building block.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, are a cornerstone in modern medicinal chemistry.[4][5] The unique electronic properties and structural features of the isoxazole ring allow it to act as a versatile pharmacophore, engaging in a variety of interactions with biological macromolecules. The incorporation of an isoxazole moiety can enhance a molecule's physicochemical properties, such as metabolic stability and oral bioavailability, making it a favored structural motif in drug design.[6] The isoxazole core is present in a wide array of approved drugs, demonstrating its therapeutic relevance across different disease areas, including anti-inflammatory, antimicrobial, and anticancer agents.[3][5]
This compound, with its specific substitution pattern, presents a unique set of properties that make it a valuable tool for drug discovery professionals. The presence of the hydroxyl and ester functionalities offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[7][8]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a five-membered isoxazole ring substituted with a hydroxyl group at the 5-position and an ethyl carboxylate group at the 4-position.
Tautomerism: A Critical Consideration
A crucial aspect of the molecular structure of 5-hydroxyisoxazoles is the existence of tautomeric forms. The molecule can exist in equilibrium between the aromatic 5-hydroxy form and the non-aromatic 5-oxo (or isoxazolone) form.[9] Theoretical studies on 5-hydroxyisoxazole suggest that the CH (keto) tautomer is the dominant form in aqueous solution.[10] This tautomeric equilibrium is highly dependent on the solvent, pH, and the nature of other substituents on the ring.[9] The predominance of one tautomer over the other has significant implications for the molecule's reactivity, hydrogen bonding capabilities, and ultimately, its biological activity.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 500348-26-5 | [11] |
| Molecular Formula | C₆H₇NO₄ | [11] |
| Molecular Weight | 157.12 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in common organic solvents | |
| SMILES | CCOC(=O)C1=CNOC1=O | |
| InChI | InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-7-11-6(4)9/h3,7H,2H2,1H3 |
Synthesis of this compound
The synthesis of 5-hydroxyisoxazoles is often achieved through the condensation of a β-ketoester with hydroxylamine. A plausible and efficient synthetic route to this compound involves the reaction of diethyl 2-(ethoxymethylene)-3-oxobutanedioate with hydroxylamine hydrochloride. This method is adapted from a known procedure for a similar compound, ethyl 5-methylisoxazole-4-carboxylate.[12]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is a proposed adaptation based on the synthesis of a structurally related compound.[12] Optimization may be required to achieve high yields and purity.
Materials:
-
Diethyl 2-(ethoxymethylene)-3-oxobutanedioate
-
Hydroxylamine hydrochloride
-
Inorganic base (e.g., sodium acetate, sodium hydroxide)
-
Organic solvent (e.g., ethanol, methanol)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)-3-oxobutanedioate in the chosen organic solvent.
-
Addition of Hydroxylamine: Prepare an aqueous solution of hydroxylamine hydrochloride and the inorganic base. Add this solution dropwise to the flask containing the starting ester at room temperature. The use of an inorganic base is to neutralize the HCl and generate free hydroxylamine in situ.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, neutralize the mixture with a suitable acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Rationale for Experimental Choices:
-
Solvent: The choice of a protic solvent like ethanol or methanol is common for this type of condensation reaction as it helps to solubilize the reactants and facilitate the reaction.
-
Base: An inorganic base is used to liberate the free hydroxylamine from its hydrochloride salt, which is the reactive species in the cyclization reaction.
-
Temperature: The reaction is typically carried out at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.
Molecular Characterization
Due to the limited availability of published spectroscopic data for this compound, the following characterization is based on expected values and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the proton on the isoxazole ring, and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the carbons of the ethyl group. The chemical shifts of the ring carbons will be indicative of the electronic environment within the heterocycle.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the isoxazole ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The expected molecular ion peak [M]⁺ would be at m/z 157.
Reactivity and Applications in Drug Discovery
The reactivity of this compound is largely dictated by its functional groups and the tautomeric nature of the 5-hydroxyisoxazole ring.
Chemical Reactivity
-
Acylation/Alkylation of the Hydroxyl Group: The hydroxyl group can be acylated or alkylated to introduce a variety of substituents, allowing for the synthesis of a library of derivatives for SAR studies.
-
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used as a handle for further modifications.
-
Reactions of the Isoxazole Ring: The isoxazole ring itself can undergo various transformations, although it is generally considered to be a stable aromatic system.
Role in Drug Design
The 5-hydroxy-4-isoxazolecarboxylate scaffold is a valuable starting point for the design of novel therapeutic agents. The ability to easily modify the hydroxyl and ester groups allows for the fine-tuning of a molecule's properties to optimize its interaction with a biological target.[6] The tautomeric nature of the 5-hydroxyisoxazole moiety can be exploited to design molecules that can exist in different forms, potentially leading to enhanced binding affinity or improved pharmacokinetic properties.
The isoxazole ring can act as a bioisostere for other functional groups, such as a carboxylic acid or an amide, which can be a useful strategy to overcome issues with metabolic instability or poor cell permeability.[13]
Conclusion
This compound is a heterocyclic building block with significant potential in the field of drug discovery. Its unique molecular structure, characterized by the presence of a tautomeric 5-hydroxyisoxazole ring and versatile functional groups, makes it an attractive scaffold for the synthesis of novel bioactive compounds. A thorough understanding of its synthesis, physicochemical properties, and reactivity is crucial for its effective utilization in medicinal chemistry. This technical guide has provided a comprehensive overview of this important molecule, highlighting the key aspects that researchers and scientists should consider when incorporating it into their drug design and development programs. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Synthesis and biological evaluation of novel 5-hydroxylaminoisoxazole derivatives as lipoxygenase inhibitors and metabolism enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijcrt.org [ijcrt.org]
- 4. rsc.org [rsc.org]
- 5. ijpca.org [ijpca.org]
- 6. longdom.org [longdom.org]
- 7. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 8. publications.ashp.org [publications.ashp.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. This compound|CAS 500348-26-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 12. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
An In-depth Technical Guide to the
Abstract
Ethyl 5-hydroxy-4-isoxazolecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its chemical behavior and biological activity are intrinsically linked to a fascinating and sensitive tautomeric equilibrium. This guide provides a comprehensive technical overview of this equilibrium, detailing the structural characteristics of the tautomers, the physicochemical factors governing their interconversion, and robust analytical methodologies for their characterization. Authored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven experimental protocols to offer a complete understanding of this dynamic molecular system.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The ability of a molecule to exist in multiple forms can dramatically influence its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and molecular shape. These properties, in turn, dictate pharmacokinetic and pharmacodynamic profiles, such as membrane permeability, receptor binding affinity, and metabolic stability.
This compound stands as a prime example of such a system. It primarily exists as an equilibrium between two tautomeric forms: the aromatic 5-hydroxyisoxazole form (often referred to as the 'enol' or 'OH' form) and the non-aromatic isoxazol-5(2H)-one form (the 'keto' or 'oxo' form). The prevalence of one tautomer over the other is not fixed but is dictated by a delicate balance of environmental factors, making a thorough understanding of this equilibrium essential for predictable and optimized molecular design.
The Tautomeric Equilibrium: A Structural Perspective
The interconversion between the two primary tautomers involves the migration of a proton between the oxygen at the C5 position and the nitrogen at the N2 position of the isoxazole ring.
-
5-Hydroxyisoxazole Form (5-OH): This tautomer features a fully aromatic isoxazole ring. The hydroxyl group at C5 is phenolic in nature, and the aromaticity confers a degree of inherent stability.
-
Isoxazol-5(2H)-one Form (5-oxo): This tautomer, a lactam, contains a carbonyl group at the C5 position and a proton on the N2 nitrogen. While it lacks the aromaticity of the 5-OH form, the amide-like functionality has distinct electronic and hydrogen-bonding characteristics.
Theoretical studies on related isoxazolone systems also suggest the potential for a third tautomer, the isoxazol-5(4H)-one ('CH' form), where the proton resides at the C4 position. While often found to be the most stable form in gas-phase computational models for parent isoxazolones, its contribution in solution for the title compound is generally considered minor compared to the OH and NH forms and will not be the primary focus of this guide[1][2].
Caption: The primary tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Preference
The position of the tautomeric equilibrium (Keq) is not static. It is highly responsive to the chemical environment, a critical consideration for both chemical synthesis and biological assays.
Solvent Effects
Solvent polarity and hydrogen-bonding capability are the most significant external factors. The general trend follows that the proportion of the more polar tautomer increases with the polarity of the solvent.
-
Nonpolar Aprotic Solvents (e.g., Chloroform, Toluene): In these environments, the less polar, aromatic 5-OH form, which can be stabilized by intramolecular hydrogen bonding, is often favored.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors. They can solvate the N-H proton of the 5-oxo form, shifting the equilibrium towards this more polar tautomer. Studies on related isoxazol-5-ones show that the proportion of the oxo (NH) form increases with solvent polarity.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, strongly solvating and stabilizing the polar 5-oxo tautomer. Theoretical studies on the parent 5-hydroxyisoxazole predict that the oxo form is dominant in aqueous solution.
Table 1: Expected Tautomeric Preference in Various Solvents
| Solvent Class | Representative Solvent | H-Bonding Capability | Expected Predominant Tautomer | Rationale |
|---|---|---|---|---|
| Nonpolar Aprotic | Chloroform-d (CDCl₃) | Weak | 5-Hydroxy (OH) | Favors less polar, intramolecularly H-bonded species. |
| Polar Aprotic | DMSO-d₆ | H-Bond Acceptor | Isoxazol-5-one (5-oxo) | Strong solvation of the N-H proton stabilizes the polar keto form. |
| Polar Protic | Methanol-d₄ / D₂O | Donor & Acceptor | Isoxazol-5-one (5-oxo) | Strong H-bonding network provides maximum stabilization for the polar keto form. |
pH and Ionization
The acidity of the protons involved in the tautomerism (the C5-OH and the N2-H) plays a crucial role. The vicinal oxygen atom and double bond make the proton on the isoxazole ring relatively acidic. In the presence of a base, the molecule can be deprotonated to form a resonance-stabilized anion. This deprotonation effectively removes the 5-OH and 5-oxo forms from the equilibrium, favoring the anionic state, which has significant charge delocalization across the O-C-C-C=O system. The crystal structure of the hydroxylammonium salt of the core ring system confirms the profound effect of deprotonation on the ring's geometry, notably lengthening the N-O bond[3].
Experimental Characterization of Tautomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the direct observation and quantification of tautomers in solution, as the interconversion is typically slow on the NMR timescale.
Caption: Experimental workflow for the NMR-based analysis of tautomeric equilibrium.
Protocol: Quantitative ¹H NMR Spectroscopy
This protocol provides a self-validating system for determining the tautomeric ratio. The key to trustworthiness in this experiment is ensuring the system is at equilibrium and that the NMR acquisition parameters are set for accurate quantification, not just qualitative analysis.
I. Materials & Equipment
-
This compound
-
Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (≥300 MHz)
II. Sample Preparation
-
Accurately weigh 10-20 mg of the compound.
-
Dissolve the sample in ~0.7 mL of the chosen deuterated solvent directly in an NMR tube.
-
Cap the tube and invert several times to ensure homogeneity.
-
Allow the solution to stand for at least 10 minutes before analysis to ensure the tautomeric equilibrium has been established in that specific solvent.
III. NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.
-
Expertise Insight - The Causality of Parameter Choice: Standard ¹H NMR parameters are designed for speed and are often inadequate for quantification. The crucial parameter is the relaxation delay (d1) . Protons in different chemical environments (e.g., an acidic OH proton vs. an NH proton) have different spin-lattice relaxation times (T₁). To get an integral value that accurately reflects the population of each proton, you must wait long enough between pulses for all protons to fully relax back to their equilibrium state. A delay of 5 times the longest T₁ is standard. For tautomeric systems with potentially exchangeable protons, a conservative d1 of 15-30 seconds is recommended. Failure to do this is a common source of error, leading to an underestimation of slowly relaxing protons.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle and the appropriate relaxation delay.
IV. Data Processing and Analysis
-
Apply Fourier transformation, phase correction, and a careful baseline correction to the acquired spectrum.
-
Identify the characteristic, non-overlapping signals for each tautomer.
-
5-oxo Tautomer: Look for a signal corresponding to the N-H proton . This is often a broad singlet in the δ 9.0-12.0 ppm range, though its position and broadness are highly dependent on solvent and concentration. The C3-H proton will also have a characteristic chemical shift.
-
5-Hydroxy Tautomer: Look for a signal corresponding to the O-H proton . This can be a very broad signal, sometimes difficult to distinguish from the baseline, often in the δ 10.0-14.0 ppm range.
-
-
Integrate the chosen signals. Let the integral for the 5-oxo form be Ioxo and for the 5-OH form be IOH.
-
Calculate the mole fractions and the equilibrium constant:
-
% 5-oxo = [ Ioxo / (Ioxo + IOH) ] × 100
-
% 5-OH = [ IOH / (Ioxo + IOH) ] × 100
-
Keq = [5-oxo] / [5-OH] = Ioxo / IOH
-
Expected Spectroscopic Signatures
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for Tautomer Identification (Note: These are estimated ranges based on related heterocyclic structures. Actual values must be determined experimentally.)
| Tautomer | Key Signal | Nucleus | Expected δ (ppm) | Rationale |
|---|---|---|---|---|
| 5-oxo | Carbonyl Carbon | ¹³C | 165 - 175 | Characteristic chemical shift for a lactam/amide carbonyl carbon. |
| Ring N-H | ¹H | 9.0 - 12.0 (broad) | Deshielded proton attached to nitrogen in a conjugated system. | |
| Ring C3 -H | ¹H | ~8.0 - 8.5 | Proton on a C=N double bond. | |
| 5-Hydroxy | Enolic Carbon | ¹³C | 155 - 165 | C-OH carbon in an aromatic, electron-rich system. |
| Hydroxyl Proton | ¹H | 10.0 - 14.0 (v. broad) | Acidic, hydrogen-bonded proton. Often exchanges and may be difficult to observe. |
| | Ring C3 -H | ¹H | ~8.5 - 9.0 | Aromatic proton, potentially deshielded relative to the oxo form. |
Synthetic Pathways and Implications for Reactivity
The tautomeric nature of this compound dictates its reactivity. Different tautomers will react preferentially with different classes of reagents.
A common synthetic route to this isoxazole core involves the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydroxylamine. This reaction proceeds via a Michael addition followed by cyclization and dehydration, highlighting the versatility of β-ketoester derivatives in heterocyclic synthesis.
Caption: Logical relationship between environmental factors and molecular properties.
The reactivity is a direct consequence of the available nucleophilic/electrophilic sites in each tautomer:
-
Reactions with Electrophiles: The 5-oxo form possesses a nucleophilic nitrogen atom. Therefore, reactions like N-alkylation or N-acylation are expected to occur under conditions that favor this tautomer (e.g., polar solvents, in the presence of a non-nucleophilic base). Conversely, the 5-OH form presents a nucleophilic oxygen, potentially leading to O-acylation or O-alkylation under different conditions.
-
Reactions as a Nucleophile: The deprotonated anion is a soft nucleophile. Its reaction with electrophiles can occur at multiple sites (N, O, or C4), and the regioselectivity will depend on the nature of the electrophile (hard vs. soft) and the reaction conditions.
Conclusion
The tautomerism of this compound is a prime example of how subtle structural changes, driven by environmental factors, can have significant chemical consequences. For scientists in drug discovery and development, recognizing and controlling this equilibrium is not merely an academic exercise. It is a prerequisite for understanding structure-activity relationships, ensuring reproducible biological data, and designing molecules with predictable behavior. The application of quantitative NMR spectroscopy, guided by the robust protocols outlined herein, provides the essential tool for characterizing and harnessing the dynamic nature of this important heterocyclic scaffold.
References
Spectroscopic Characterization of Ethyl 5-Hydroxy-4-isoxazolecarboxylate: A Technical Guide
Introduction: The Challenge of a Tautomeric System
Ethyl 5-Hydroxy-4-isoxazolecarboxylate (CAS 500348-26-5) is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Spectroscopic analysis is the cornerstone of its structural verification and quality control. However, a superficial examination of this molecule's name belies a critical chemical feature: prototropic tautomerism. The "5-hydroxy" isoxazole form exists in a dynamic equilibrium with its more stable keto tautomers, the 2,5-dihydro-5-oxo and 4,5-dihydro-5-oxo forms.[2][3] This equilibrium is highly sensitive to the compound's physical state (solid vs. solution) and the polarity of the solvent, profoundly influencing all spectroscopic data.[4]
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, focusing on how to interpret the spectra to identify the molecule and understand its dominant tautomeric state.
Figure 1: Tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Ratios
NMR is arguably the most powerful tool for elucidating the tautomeric equilibrium in solution. The choice of solvent is a critical experimental parameter; deuterated polar solvents like DMSO-d₆ may stabilize one form over another compared to non-polar solvents like CDCl₃.[4]
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice is critical, as solvent polarity can shift the tautomeric equilibrium.
-
Instrument Setup: Utilize a 400 MHz (or higher) spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a proton-decoupled experiment with at least 1024 scans is recommended due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide the clearest evidence of the tautomeric mixture. The presence and integration of key signals—the enolic -OH, the lactam -NH, and the ring methine/methylene protons—allow for the direct observation and quantification of the different forms.
| Assignment | Tautomer A (5-Hydroxy) | Tautomer B (NH-Keto) | Tautomer C (CH-Keto) | Justification |
| -CH₂-CH₃ (quartet) | ~4.2 ppm | ~4.2 ppm | ~4.2 ppm | Typical ethyl ester methylene protons. |
| -CH₂-CH₃ (triplet) | ~1.3 ppm | ~1.3 ppm | ~1.3 ppm | Typical ethyl ester methyl protons. |
| Ring C3-H (singlet) | ~8.0-8.5 ppm | - | - | Aromatic-like proton on the isoxazole ring. |
| Ring C4-H (singlet) | - | ~8.0-8.5 ppm | - | Olefinic proton adjacent to C=O and C=N. |
| Ring C4-H (triplet/multiplet) | - | - | ~4.0-4.5 ppm | Aliphatic proton coupled to adjacent CH₂ group. |
| Ring C3-H₂ (doublet/multiplet) | - | - | ~3.0-3.5 ppm | Methylene group in the dihydroisoxazole ring. |
| -OH (broad singlet) | ~9.0-11.0 ppm | - | - | Exchangeable, acidic enolic proton. |
| -NH (broad singlet) | - | ~10.0-12.0 ppm | - | Exchangeable, acidic lactam proton.[1] |
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Tautomers.
Predicted ¹³C NMR Spectral Data
Carbon NMR complements the proton data, providing definitive evidence for the carbonyl and ring carbons that differ significantly between tautomers.
| Assignment | Tautomer A (5-Hydroxy) | Tautomer B (NH-Keto) | Tautomer C (CH-Keto) | Justification |
| Ester C=O | ~165 ppm | ~165 ppm | ~165 ppm | Standard ester carbonyl carbon. |
| Ring C5=O | - | ~170-175 ppm | ~170-175 ppm | Lactam/Keto carbonyl carbon. |
| Ring C5-OH | ~160-165 ppm | - | - | Enolic carbon, deshielded by oxygen. |
| Ring C3 | ~150 ppm | ~95-105 ppm | ~35-45 ppm | Shift changes dramatically with hybridization (sp² vs sp³). |
| Ring C4 | ~95-105 ppm | ~150-155 ppm | ~60-70 ppm | Shift changes dramatically with hybridization (sp² vs sp³). |
| -CH₂-CH₃ | ~61 ppm | ~61 ppm | ~61 ppm | Ethyl ester methylene carbon. |
| -CH₂-CH₃ | ~14 ppm | ~14 ppm | ~14 ppm | Ethyl ester methyl carbon. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups that define each tautomer, particularly in the solid state. The presence or absence of characteristic O-H, N-H, and C=O stretching vibrations provides a clear fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: Acquire a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio spectrum.
-
Data Analysis: Identify the key vibrational frequencies and compare them to known values for the functional groups of interest.
Predicted IR Absorption Bands
| Vibrational Mode | Tautomer A (5-Hydroxy) | Tautomer B/C (Keto) | Justification |
| O-H Stretch | 3200-3400 cm⁻¹ (broad) | Absent | Characteristic of the hydroxyl group. |
| N-H Stretch | Absent | 3100-3300 cm⁻¹ (medium) | Characteristic of the lactam N-H group (Tautomer B). |
| C-H Stretch (sp²) | ~3100 cm⁻¹ | ~3100 cm⁻¹ | Aromatic/olefinic C-H. |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ | Aliphatic C-H from the ethyl group. |
| Ester C=O Stretch | ~1720-1740 cm⁻¹ | ~1720-1740 cm⁻¹ | Conjugated ester carbonyl. |
| Ring C=O Stretch | Absent | ~1670-1690 cm⁻¹ | Lactam/Keto carbonyl, typically at a lower frequency than esters.[5] |
| C=N / C=C Stretch | ~1600-1650 cm⁻¹ | ~1600-1650 cm⁻¹ | Ring double bonds. |
Table 3: Predicted Key IR Frequencies (cm⁻¹).
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the compound, which is identical for all tautomers. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. The fragmentation pattern observed in MS/MS experiments can offer further structural insights.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺. The molecular formula is C₆H₇NO₄, giving a monoisotopic mass of 157.0375 Da. The expected [M+H]⁺ ion would be at m/z 158.0448.
-
Tandem MS (MS/MS): If desired, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Fragmentation Pathway
A logical fragmentation pathway for the protonated molecule involves the neutral loss of common functional groups. The stability of the resulting fragment ions provides clues about the original structure.
Figure 2: A plausible fragmentation pathway for this compound.
Integrated Spectroscopic Analysis Workflow
A robust characterization relies on integrating data from all three techniques. The causality behind this workflow ensures unambiguous identification and an understanding of the compound's behavior.
Figure 3: Logical workflow for the complete spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is an excellent case study in the importance of understanding fundamental chemical principles like tautomerism. A simple mass spectrum will confirm the molecular formula, but it provides no insight into the dominant structural form. IR spectroscopy offers a rapid assessment, particularly of the solid-state structure, by identifying key O-H, N-H, or C=O bonds. Ultimately, NMR spectroscopy in various solvents is the definitive technique, allowing for the unambiguous identification and quantification of the different tautomers in solution. By integrating these techniques according to a logical workflow, researchers can achieve a complete and accurate structural elucidation of this versatile heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose | MDPI [mdpi.com]
Solubility of Ethyl 5-Hydroxy-4-isoxazolecarboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 5-Hydroxy-4-isoxazolecarboxylate in Organic Solvents
Foreword: A Framework for Characterization
The therapeutic potential of isoxazole derivatives is a subject of significant interest in medicinal chemistry and drug development, with applications ranging from anticancer to anti-inflammatory agents.[1] this compound, a specific scaffold within this class, presents a unique profile of functional groups that govern its physicochemical properties. A thorough understanding of its solubility is a critical prerequisite for any formulation, purification, or drug delivery strategy.[2]
To date, specific experimental solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature. This guide, therefore, serves a dual purpose: it is both a theoretical exploration of the factors expected to govern the solubility of this compound and a practical, field-proven manual for researchers to systematically determine this crucial parameter. We will proceed from first principles, analyzing the molecular structure to predict its behavior, and then detail a robust experimental workflow for its quantitative characterization.
Molecular Structure Analysis and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its solubility characteristics.[3] The principle of "like dissolves like" serves as a foundational guide, suggesting that polar molecules will dissolve in polar solvents, and non-polar molecules in non-polar solvents.[4][5]
The structure of this compound possesses several key features:
-
An Isoxazole Ring: A five-membered aromatic heterocycle containing both nitrogen and oxygen, contributing to the molecule's polarity.
-
A Hydroxyl Group (-OH) at position 5: This group is a potent hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents like alcohols.[4]
-
An Ethyl Ester Group (-COOCH₂CH₃) at position 4: The carbonyl oxygen acts as a hydrogen bond acceptor, while the ethyl chain introduces a degree of non-polar character.
The Critical Role of Tautomerism
A crucial consideration for 5-hydroxyisoxazoles is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 'hydroxy' (enol) form and two possible 'keto' forms. This equilibrium is highly dependent on the solvent environment.
Caption: Potential tautomeric forms of this compound.
The dominant tautomer in a given solvent will significantly impact solubility, as each form presents a different polarity profile and hydrogen bonding capacity. For instance, the keto forms may exhibit stronger dipole-dipole interactions, while the enol form is a better hydrogen bond donor.
Predicted Solubility Profile
Based on this structural analysis, we can formulate a hypothesis regarding its solubility in different solvent classes:
| Solvent Class | Representative Solvents | Predicted Interaction & Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Solvents act as strong hydrogen bond acceptors for the solute's -OH group. Strong dipole-dipole interactions are also expected.[6] |
| Moderately Polar | Ethyl Acetate, Acetone | Moderate | The ester and ketone functionalities can act as hydrogen bond acceptors, but the overall polarity is lower than aprotic solvents. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity from the hydroxyl, ester, and isoxazole moieties will be mismatched with non-polar solvents, leading to poor solvation. |
A Systematic Workflow for Experimental Solubility Determination
The following section outlines a comprehensive and self-validating workflow for accurately determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for solubility determination and thermodynamic analysis.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is considered the 'gold standard' for determining thermodynamic solubility due to its accuracy and direct measurement of a saturated solution at equilibrium.[7]
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a defined temperature.
Materials:
-
Purified this compound (>99% purity)
-
High-purity organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[5]
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25.0 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or other appropriate method to determine the concentration of the dissolved compound.
Thermodynamic Analysis of Solubility Data
By measuring solubility at several different temperatures, one can derive key thermodynamic parameters that describe the dissolution process, including the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of solution.[8][9]
The van't Hoff equation provides the relationship between the mole fraction solubility (x) and temperature (T):
ln(x) = - (ΔH°/R) * (1/T) + (ΔS°/R)
where R is the ideal gas constant.
Caption: Idealized van't Hoff plot for determining thermodynamic parameters.
Procedure for Thermodynamic Analysis:
-
Data Collection: Experimentally determine the mole fraction solubility (x) of the compound in a chosen solvent at a minimum of four different temperatures (e.g., 288.15 K, 298.15 K, 308.15 K, 318.15 K).
-
Data Transformation: Calculate ln(x) for each solubility value and 1/T for each temperature in Kelvin.
-
Graphical Analysis: Plot ln(x) on the y-axis versus 1/T on the x-axis. The data should yield a linear relationship.
-
Parameter Calculation:
-
Perform a linear regression on the data points.
-
The enthalpy of solution (ΔH°) can be calculated from the slope of the line (Slope = -ΔH°/R). A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature.[5][9]
-
The entropy of solution (ΔS°) can be calculated from the y-intercept (Intercept = ΔS°/R).
-
This analysis provides profound insight into the driving forces of the dissolution process. For example, an enthalpy-driven process suggests that favorable solute-solvent interactions are the dominant factor, while an entropy-driven process might be influenced by the disruption of the solvent's structure upon dissolution.[10]
Conclusion and Forward Outlook
While specific quantitative data for the solubility of this compound remains to be published, this guide provides a robust theoretical and experimental framework for its determination. By understanding the molecule's structural features, particularly its capacity for hydrogen bonding and tautomerism, researchers can make informed decisions about solvent selection. The detailed experimental workflow, centered on the reliable shake-flask method and subsequent thermodynamic analysis, offers a clear path to generating high-quality, reproducible solubility data. This data is not merely a set of numbers; it is a fundamental dataset that will underpin all future development efforts, from process chemistry and purification to the formulation of effective drug delivery systems.
References
- 1. Targeting hematological malignancies with isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 4. youtube.com [youtube.com]
- 5. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Stability and degradation of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
An In-depth Technical Guide to the Stability and Degradation of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Authored by a Senior Application Scientist
Introduction: The Isoxazole Moiety in Drug Discovery and the Importance of Stability Assessment
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to participate in various biological interactions.[1][2] this compound, as a functionalized isoxazole, represents a key building block or a potential active pharmaceutical ingredient (API). Its stability profile is a critical determinant of its viability in drug development, influencing its synthesis, formulation, storage, and ultimately, its safety and efficacy.
This technical guide provides a comprehensive overview of the potential stability and degradation pathways of this compound. We will delve into the intrinsic chemical liabilities of the molecule, propose likely degradation mechanisms under various stress conditions, and present detailed protocols for conducting forced degradation studies in line with regulatory expectations.[3] This document is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the molecule's stability and to design effective strategies for its analytical characterization.
Molecular Structure and Intrinsic Chemical Liabilities
The chemical structure of this compound contains several functional groups that are susceptible to degradation:
-
The Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and can be a focal point for degradation.[4][5] This bond is susceptible to cleavage under photolytic and potentially thermal and hydrolytic stress.
-
The Ester Group: The ethyl carboxylate moiety is prone to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.
-
The 5-Hydroxy Group: This group influences the electronic properties of the isoxazole ring and can participate in tautomerization. 5-Hydroxyoxazole-4-carboxylic acid derivatives have been reported to be unstable towards hydrolytic ring-opening and decarboxylation.[6]
Based on these structural features, we can anticipate several potential degradation pathways that need to be investigated.
Predicted Degradation Pathways
Forced degradation studies are essential to identify the likely degradation products and to establish the degradation pathways of a drug substance.[3] Below are the predicted primary degradation pathways for this compound.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals.[3] For this compound, hydrolysis can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary target for hydrolysis will be the ethyl ester, leading to the formation of 5-Hydroxy-4-isoxazolecarboxylic acid. Depending on the severity of the conditions, the isoxazole ring itself may also undergo acid-catalyzed ring opening.[7]
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the ester hydrolysis will be significantly accelerated. Additionally, the acidity of the 5-hydroxy proton may lead to ring-opening reactions, which are a known instability for this class of compounds.[6]
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents. The electron-rich isoxazole ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides. The specific degradation products will depend on the oxidizing agent used.
Photodegradation
The isoxazole ring is known to be photoreactive.[1] Upon exposure to UV light, the weak N-O bond can cleave, leading to a cascade of rearrangements.[4][5] A likely pathway involves the formation of a highly reactive azirine intermediate, which can then rearrange to an oxazole or react with other molecules.[1] The extent of photodegradation can be influenced by pH.[8]
Thermal Degradation
At elevated temperatures, the molecule may undergo thermal decomposition. While isoxazolines have been shown to decompose at very high temperatures (160–280°C)[9], milder conditions relevant to pharmaceutical storage and processing should also be investigated for more subtle degradation. Potential thermal degradation pathways could involve decarboxylation or ring cleavage.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Predicted degradation pathways of this compound under various stress conditions.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to systematically evaluate the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of relevant stability issues.[10][11]
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). This stock solution will be used for all stress studies.
Hydrolytic Degradation Protocol
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at 60°C for 48 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase.
-
Oxidative Degradation Protocol
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase.
Photolytic Degradation Protocol
-
Expose a solution of the drug substance (in a photostable, transparent container) to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter of UV and visible light, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze the sample.
Thermal Degradation Protocol
-
Place the solid drug substance in a thermostatically controlled oven at 70°C for 7 days.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it to a known concentration for analysis.
The following diagram outlines the experimental workflow for the forced degradation studies.
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its electronic distribution and ability to participate in various non-covalent interactions, render it a versatile building block for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities of isoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Authored from the perspective of a Senior Application Scientist, this document delves into the mechanisms of action, structure-activity relationships (SAR), and detailed, field-proven experimental protocols to empower researchers in their quest for new and effective pharmaceuticals.
The Allure of the Isoxazole Nucleus in Medicinal Chemistry
The isoxazole moiety is not merely a passive structural element; it actively contributes to the pharmacological profile of a molecule. Its features include:
-
Electronic Versatility : The nitrogen and oxygen heteroatoms create a unique electronic landscape, allowing the isoxazole ring to act as a bioisostere for other functional groups, such as esters and amides, thereby influencing pharmacokinetic and pharmacodynamic properties.[1]
-
Metabolic Stability : The aromatic nature of the isoxazole ring often imparts metabolic stability to the parent molecule, a desirable trait in drug candidates.
-
Synthetic Accessibility : A variety of robust and versatile synthetic methodologies have been developed for the construction of the isoxazole ring, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity.[2]
These attributes have led to the incorporation of the isoxazole scaffold into a number of FDA-approved drugs, including the anti-inflammatory agent valdecoxib (a COX-2 inhibitor) and the antirheumatic drug leflunomide, underscoring its clinical significance.[3]
Section 1: Anticancer Activity of Isoxazole Derivatives
Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a range of cytotoxic and cytostatic effects against various cancer cell lines.[4] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes essential for tumor growth and survival.
Mechanisms of Anticancer Action
The anticancer activity of isoxazole derivatives is frequently attributed to their ability to:
-
Induce Apoptosis : Many isoxazole-containing compounds trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[5]
-
Inhibit Protein Kinases : As small molecule inhibitors, isoxazole derivatives can target the ATP-binding pocket of protein kinases, which are often dysregulated in cancer, leading to the disruption of signaling pathways that control cell proliferation and survival.[6]
-
Disrupt Microtubule Dynamics : Some isoxazole derivatives interfere with the polymerization or depolymerization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Inhibit Other Key Enzymes : Isoxazole-containing molecules have also been shown to inhibit other enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and topoisomerases.[7]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the isoxazole scaffold has provided valuable insights into the structural requirements for potent anticancer activity:
-
Substitution Pattern : The nature and position of substituents on the isoxazole ring and any appended aromatic systems are critical. For instance, in a series of 3,5-diarylisoxazoles, electron-donating groups like methoxy on the phenyl rings were found to enhance anticancer activity.[8]
-
Role of Halogens : The introduction of halogen atoms, such as chlorine and bromine, on aryl substituents can significantly increase cytotoxic effects, likely due to their ability to form halogen bonds and improve pharmacokinetic properties.[2]
-
Impact of Trifluoromethyl Group : The incorporation of a trifluoromethyl (–CF3) group can enhance the anticancer activity of isoxazole-based molecules, as demonstrated by the nearly 8-fold increase in activity against MCF-7 breast cancer cells for a trifluoromethylated analog compared to its non-fluorinated counterpart.[9]
Table 1: Anticancer Activity of Representative Isoxazole Derivatives
| Compound Class | Target/Cell Line | IC50/GI50 (µM) | Reference |
| 3,5-Disubstituted Isoxazole | DU145 (Prostate Cancer) | 0.96 | [8] |
| Isoxazole-Curcumin Derivative | MCF-7 (Breast Cancer) | 3.97 | [4] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 | [9] |
| Betulin-derived Isoxazole | A549 (Lung Cancer) | 11.05 ± 0.88 | [4] |
Experimental Protocols: Synthesis and Anticancer Evaluation
Rationale for Method Selection : Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and cleaner reaction profiles.[10][11] This "green chemistry" approach enhances efficiency and sustainability.[10]
Step-by-Step Protocol :
-
Chalcone Synthesis (Claisen-Schmidt Condensation) :
-
In a flask, dissolve an appropriate acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (20 mL).
-
Add an aqueous solution of sodium hydroxide (40%, 10 mL) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
-
-
Isoxazole Formation :
-
In a microwave-safe vessel, combine the synthesized chalcone (5 mmol), hydroxylamine hydrochloride (5.5 mmol), and sodium acetate (6 mmol) in absolute ethanol (15 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 200 W) and temperature (e.g., 100°C) for 10-15 minutes.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the isoxazole derivative.
-
Filter the product, wash with water, and purify by recrystallization or column chromatography.
-
Rationale for Method Selection : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[12] It provides a quantitative measure of metabolically active cells, which is often correlated with cell proliferation. While other assays like LDH (lactate dehydrogenase) and SRB (sulforhodamine B) are available, the MTT assay is particularly effective for screening large numbers of compounds due to its simplicity and reproducibility.[13]
Step-by-Step Protocol :
-
Cell Culture and Seeding :
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[14][15]
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a stock solution of the isoxazole derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the test compound to each well. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).
-
-
MTT Assay :
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.
-
Rationale for Method Selection : Flow cytometry provides a rapid and quantitative method for analyzing apoptosis at the single-cell level.[16][17] The dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, offering a more detailed picture of the mode of cell death than viability assays alone.[5][18]
Step-by-Step Protocol :
-
Cell Treatment :
-
Seed cells in 6-well plates and treat with the isoxazole derivative at concentrations around its IC50 value for 24-48 hours.
-
-
Cell Staining :
-
Harvest the cells (including floating cells in the media) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Create dot plots of FITC (Annexin V) versus PI to distinguish the different cell populations.
-
Caption: Workflow for Synthesis and Anticancer Evaluation of Isoxazole Derivatives.
Section 2: Antimicrobial Activity of Isoxazole Derivatives
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Isoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of novel anti-infective drugs.
Mechanisms of Antimicrobial Action
The antimicrobial effects of isoxazoles are often attributed to their ability to inhibit essential microbial enzymes or disrupt cellular structures. While the precise mechanisms are still under investigation for many derivatives, some proposed targets include enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of isoxazole derivatives is highly dependent on their substitution patterns:
-
Influence of Substituents : The presence of electron-withdrawing groups, such as nitro and chloro, on the phenyl rings of isoxazole derivatives has been shown to enhance antibacterial activity.[19]
-
Role of Aromatic and Halogen Groups : Aromatic substituents and halogen atoms are important for conferring potent antibacterial and antifungal properties.[6]
-
Positional Isomerism : The relative positions of substituents on the isoxazole ring and attached aromatic systems can significantly impact antimicrobial efficacy.
Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiophenyl Pyrazole-Isoxazole | B. subtilis | <50 | [6] |
| 5-Amino-isoxazole-4-carbonitrile | Shigella flexneri | 22 | [6] |
| N3, N5-di(substituted)isoxazole-3,5-diamine | E. coli | 95 | [20] |
| N3, N5-di(substituted)isoxazole-3,5-diamine | S. aureus | 95 | [20] |
Experimental Protocol: Antimicrobial Susceptibility Testing
Rationale for Method Selection : The broth microdilution method is a quantitative and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][21] It is considered a gold standard for susceptibility testing and is amenable to high-throughput screening.[21]
Step-by-Step Protocol :
-
Preparation of Materials :
-
Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).
-
Prepare Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Culture the test microorganisms overnight to obtain a fresh culture.
-
-
Inoculum Preparation :
-
Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the appropriate broth to achieve the final desired concentration.
-
-
Microdilution Plate Setup :
-
Dispense the broth into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the compound stock solution across the wells of the plate.
-
Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
-
Incubation and Interpretation :
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Section 3: Anti-inflammatory Activity of Isoxazole Derivatives
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Anti-inflammatory Action: COX Inhibition
A primary mechanism by which isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[24][25] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[24] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal and platelet homeostasis.[26]
Structure-Activity Relationship (SAR) Insights
The selectivity and potency of isoxazole-based COX inhibitors are dictated by their chemical structure:
-
Diarylisoxazole Scaffold : The diarylisoxazole scaffold is a common feature in many COX inhibitors. The nature and substitution pattern of the aryl groups are critical for activity and selectivity.[27]
-
Sulfonamide Moiety : The presence of a sulfonamide group, as seen in celecoxib, is often associated with COX-2 selectivity.
-
Molecular Conformation : The three-dimensional arrangement of the molecule within the COX active site determines its inhibitory potential and isoform selectivity.
Table 3: COX Inhibitory Activity of Isoxazole Derivatives
| Compound Class | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Isoxazole-carboxamide (A13) | COX-1 | 64 | 4.63 | [26] |
| Isoxazole-carboxamide (A13) | COX-2 | 13 | 4.63 | [26] |
| Isoxazole-carboxamide (B2) | COX-2 | - | 20.7 | [26] |
| Valdecoxib | COX-2 | - | High | [24] |
Experimental Protocols: Evaluation of Anti-inflammatory Activity
Rationale for Method Selection : The carrageenan-induced paw edema model is a well-established, reproducible, and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[7][28] It is particularly sensitive to inhibitors of prostaglandin synthesis, making it suitable for screening potential COX inhibitors.[29] The biphasic nature of the inflammatory response allows for some mechanistic insights.[30]
Step-by-Step Protocol :
-
Animal Acclimatization and Grouping :
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration :
-
Administer the isoxazole derivative orally or intraperitoneally at various doses.
-
Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.
-
-
Induction of Edema :
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume :
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis :
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
-
Rationale for Method Selection : An in vitro COX inhibition assay provides a direct measure of a compound's ability to inhibit the target enzymes, allowing for the determination of potency (IC50) and selectivity. Commercially available kits offer a standardized and convenient method for this evaluation.
Step-by-Step Protocol :
-
Reagent Preparation :
-
Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.
-
-
Assay Procedure :
-
In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound or vehicle for a specified time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA).
-
-
Data Analysis :
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Caption: Experimental Workflow for Anti-inflammatory Activity Assessment.
Conclusion
The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. Its versatility in chemical synthesis allows for the generation of diverse libraries of compounds, while its favorable physicochemical properties often translate into promising pharmacological profiles. This technical guide has provided an in-depth look at the anticancer, antimicrobial, and anti-inflammatory potential of isoxazole derivatives, supported by detailed experimental protocols and the rationale behind their application. It is our hope that this resource will serve as a valuable tool for researchers and scientists in the field, empowering them to design and execute robust experimental plans and ultimately contribute to the development of the next generation of isoxazole-based medicines.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety | Encyclopedia MDPI [encyclopedia.pub]
- 5. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. mdpi.com [mdpi.com]
- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 10. abap.co.in [abap.co.in]
- 11. researchgate.net [researchgate.net]
- 12. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Flow Cytometric Analysis of Apoptotic Biomarkers in Actinomycin D-Treated SiHa Cervical Cancer Cells [jove.com]
- 17. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. researchgate.net [researchgate.net]
- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Molecules incorporating this scaffold have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Ethyl 5-hydroxy-4-isoxazolecarboxylate, in particular, serves as a versatile and highly valuable building block for the synthesis of more complex pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for a variety of subsequent chemical modifications, making it a key intermediate in the development of novel therapeutics.
This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, commencing from the readily available starting material, diethyl malonate. The described two-step synthetic pathway is robust, scalable, and founded on well-established chemical principles, ensuring reproducibility and high yield. Beyond a mere recitation of steps, this document elucidates the underlying chemical rationale for each procedural choice, empowering researchers to not only replicate the synthesis but also to adapt it for their specific needs.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from diethyl malonate is efficiently achieved through a two-step process:
-
Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate. This initial step involves the formylation of diethyl malonate to introduce the necessary carbon atom for the isoxazole ring formation. This is typically achieved through a condensation reaction with triethyl orthoformate in the presence of a dehydrating agent like acetic anhydride.
-
Step 2: Cyclocondensation with Hydroxylamine. The intermediate, diethyl 2-(ethoxymethylene)malonate, which is a key 1,3-electrophilic species, undergoes a cyclocondensation reaction with hydroxylamine. This reaction proceeds via nucleophilic attack of the hydroxylamine, followed by intramolecular cyclization and dehydration to afford the desired this compound.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate
Scientific Rationale
The conversion of diethyl malonate to diethyl 2-(ethoxymethylene)malonate is a crucial formylation step. Diethyl malonate possesses an acidic methylene group (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups.[1] However, for the desired reaction, a more electrophilic carbon is required to react with the nucleophilic hydroxylamine in the subsequent step. The reaction with triethyl orthoformate in the presence of acetic anhydride serves this purpose. Acetic anhydride acts as a dehydrating agent, driving the equilibrium towards the formation of the enol ether product. A zinc chloride catalyst is often employed to facilitate this condensation.[2][3]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl malonate | 160.17 | 160 g (152 mL) | 1.0 |
| Triethyl orthoformate | 148.20 | 178 g (200 mL) | 1.2 |
| Acetic anhydride | 102.09 | 204 g (188 mL) | 2.0 |
| Anhydrous Zinc Chloride | 136.30 | 0.5 g | - |
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add diethyl malonate (160 g, 1.0 mol), triethyl orthoformate (178 g, 1.2 mol), and acetic anhydride (204 g, 2.0 mol).
-
Carefully add anhydrous zinc chloride (0.5 g) to the stirred mixture.
-
Heat the reaction mixture in an oil bath at 120-130°C for 5-7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Set up a fractional distillation apparatus and distill the reaction mixture under reduced pressure.
-
Collect the fraction boiling at 145-150°C at 15 mmHg. This fraction contains the desired diethyl 2-(ethoxymethylene)malonate.
-
The expected yield is approximately 70-80%.
Part 2: Synthesis of this compound
Scientific Rationale
The cyclocondensation of diethyl 2-(ethoxymethylene)malonate with hydroxylamine is a classic example of isoxazole synthesis from a 1,3-dicarbonyl equivalent. The reaction is initiated by the nucleophilic attack of the amino group of hydroxylamine on the electrophilic carbon of the ethoxymethylene group. This is followed by the elimination of ethanol. Subsequently, an intramolecular cyclization occurs via the attack of the hydroxylamine's oxygen atom onto one of the ester carbonyls, followed by the elimination of another molecule of ethanol to form the stable isoxazole ring. The product, this compound, exists in tautomeric equilibrium with its keto form, ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate. The hydroxyl form is generally favored in solution.
Caption: Proposed reaction mechanism for the formation of the isoxazole ring.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-(ethoxymethylene)malonate | 216.22 | 21.6 g | 0.1 |
| Hydroxylamine hydrochloride | 69.49 | 7.6 g | 0.11 |
| Sodium acetate | 82.03 | 9.0 g | 0.11 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) in a mixture of ethanol (100 mL) and water (50 mL). Stir the mixture until all solids have dissolved. This in situ generation of free hydroxylamine is a common and effective method.
-
To this solution, add diethyl 2-(ethoxymethylene)malonate (21.6 g, 0.1 mol) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Filter the resulting white precipitate and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.
-
The expected yield is typically in the range of 75-85%.
Characterization
The final product should be characterized using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared Spectroscopy: To identify the characteristic functional groups (e.g., -OH, C=O, C=N).
Applications in Drug Development
This compound is a valuable synthon for the creation of a diverse array of biologically active molecules. The hydroxyl and ester functionalities provide convenient handles for further chemical elaboration. For instance, the hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity, a critical aspect of the drug discovery and development process.
References
Application Note: A Validated Protocol for the Synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Abstract
This document provides a detailed, two-step protocol for the synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate, a valuable heterocyclic building block. The synthesis involves the initial preparation of the key intermediate, Diethyl 2-(ethoxymethylene)malonate, via a zinc-catalyzed condensation, followed by a cyclocondensation reaction with hydroxylamine. This guide emphasizes the mechanistic rationale behind the procedural steps, offers insights for optimization, and includes comprehensive safety information to ensure reliable and safe execution in a research setting.
Introduction
This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The isoxazole ring system is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anti-inflammatory, and immunosuppressive activities. The title compound, featuring versatile functional groups—a hydroxyl (or its tautomeric oxo form) and an ethyl ester—serves as a crucial precursor for the synthesis of more complex molecules, such as analogs of the anticancer drugs distamycin and netropsin.
This application note details a robust and reproducible two-step synthesis protocol, beginning with the formation of Diethyl 2-(ethoxymethylene)malonate (DEEMM) from diethyl malonate and triethyl orthoformate, followed by its subsequent cyclocondensation with hydroxylamine to yield the target isoxazole.
Reaction Mechanism and Rationale
The synthesis proceeds via two distinct stages, each with a well-established mechanism. Understanding these pathways is critical for troubleshooting and adapting the protocol.
Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate (DEEMM)
This step is a condensation reaction between diethyl malonate and triethyl orthoformate, typically catalyzed by a Lewis acid like zinc chloride and driven by the removal of ethanol.[1][2] The reaction is facilitated by acetic anhydride, which reacts with the ethanol byproduct, shifting the equilibrium toward the product. The mechanism involves the formation of a reactive electrophilic intermediate from triethyl orthoformate, which is then attacked by the enolate of diethyl malonate. Subsequent elimination of ethanol yields the enol ether product, DEEMM.[1][3]
Step 2: Cyclocondensation to form this compound
The formation of the isoxazole ring is a classic example of a cyclocondensation reaction.[4] The process is initiated by a nucleophilic attack of the nitrogen atom of hydroxylamine onto the electrophilic β-carbon of the enol ether in DEEMM. This is followed by an intramolecular cyclization where the hydroxyl group of the hydroxylamine intermediate attacks one of the ester carbonyls. The reaction concludes with the elimination of ethanol and water to form the stable aromatic isoxazole ring. The product exists in tautomeric equilibrium between the 5-hydroxy and 5-oxo forms.
Reaction Pathway Diagram
Caption: Overall synthetic pathway for this compound.
Experimental Protocol
3.1 Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Diethyl malonate | Reagent grade, 99% | Sigma-Aldrich |
| Triethyl orthoformate | Reagent grade, 98% | Sigma-Aldrich |
| Acetic anhydride | ACS reagent, ≥98% | Sigma-Aldrich |
| Zinc chloride, anhydrous | Reagent grade, 98% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | ACS reagent, 99% | Sigma-Aldrich |
| Sodium acetate, anhydrous | ACS reagent, ≥99% | Sigma-Aldrich |
| Ethanol, 200 proof | ACS/USP Grade | VWR |
| Diethyl ether | ACS reagent | Fisher Scientific |
| Magnesium sulfate, anhydrous | Reagent grade | Fisher Scientific |
| 500 mL Three-neck round-bottom flask | - | - |
| Reflux condenser & Distillation head | - | - |
| Magnetic stirrer and hot plate | - | - |
| Rotary evaporator | - | - |
| Standard laboratory glassware | - | - |
3.2 Part A: Synthesis of Diethyl 2-(ethoxymethylene)malonate (DEEMM)
This procedure is adapted from established methods for preparing DEEMM.[5][6]
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure the apparatus is dry.
-
Charging Reagents: To the flask, add diethyl malonate (80 g, 0.5 mol), triethyl orthoformate (74 g, 0.5 mol), and acetic anhydride (102 g, 1.0 mol).
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (0.25 g).
-
Reaction: Heat the mixture in an oil bath. Maintain the internal temperature between 105-115°C for 6-7 hours.[5] The reaction generates ethanol, which is consumed by the acetic anhydride.
-
Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with 150 mL of diethyl ether and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 109-111°C at 0.9 mmHg.[5] The expected yield is approximately 75-85 g (70-78%).
3.3 Part B: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of hydroxylamine.
-
Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride (17.4 g, 0.25 mol) and anhydrous sodium acetate (20.5 g, 0.25 mol) in 100 mL of absolute ethanol. Stir for 15 minutes at room temperature to form free hydroxylamine.
-
Reactant Addition: To this solution, add the Diethyl 2-(ethoxymethylene)malonate (43.2 g, 0.2 mol) prepared in Part A.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product may precipitate from the solution. If precipitation is slow, it can be induced by adding a small amount of cold water.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol-water (1:1) solution.
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield a white to off-white crystalline solid. The expected yield is 25-30 g (73-88%).
Data and Yield Summary
| Step | Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. | Product | Expected Yield (%) |
| A | Diethyl malonate | 160.17 | 80.0 | 0.50 | 1.0 | Diethyl 2-(ethoxymethylene)malonate | 70 - 78% |
| Triethyl orthoformate | 148.20 | 74.0 | 0.50 | 1.0 | |||
| B | DEEMM | 216.23 | 43.2 | 0.20 | 1.0 | This compound | 73 - 88% |
| Hydroxylamine HCl | 69.49 | 17.4 | 0.25 | 1.25 |
Experimental Workflow
Caption: Step-by-step experimental workflow for the two-part synthesis.
Safety and Troubleshooting
6.1 Safety Precautions
-
General: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.
-
Triethyl Orthoformate: Flammable liquid. Keep away from ignition sources.
-
Hydroxylamine Hydrochloride: Toxic if swallowed and may cause skin irritation or an allergic skin reaction.[7][8] It is a suspected carcinogen and may cause damage to organs through prolonged exposure. Handle with extreme care, avoiding dust inhalation.[9] It can be explosive when heated.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
6.2 Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part A (DEEMM) | Incomplete reaction; moisture in reagents/glassware; inefficient removal of ethanol. | Ensure all reagents are anhydrous, especially ZnCl₂. Extend reaction time and ensure the temperature is maintained. Use of a short distillation column can help remove volatile byproducts.[6] |
| Low yield in Part B (Isoxazole) | Incomplete reaction; degradation of product; loss during workup or recrystallization. | Monitor the reaction by TLC to confirm completion. Avoid excessive heating. Use minimal solvent for recrystallization and ensure adequate cooling to maximize crystal recovery. |
| Product is an oil or fails to crystallize | Presence of impurities; insufficient cooling. | Repurify the DEEMM intermediate by distillation. Try seeding the cooled solution with a previously obtained crystal. If it remains an oil, attempt purification by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). |
| Impure product after recrystallization | Co-precipitation of starting materials or byproducts. | Perform a second recrystallization using a different solvent system. Check the pH of the solution before crystallization; the product is acidic and its solubility is pH-dependent. |
Conclusion
The two-step protocol presented provides a reliable and efficient method for synthesizing this compound with good overall yield. By carefully controlling reaction conditions and following the outlined purification procedures, researchers can obtain high-purity material suitable for further use in medicinal chemistry and drug discovery programs. The detailed mechanistic insights and troubleshooting guide serve to empower scientists to confidently execute and adapt this valuable synthetic transformation.
References
- 1. Diethyl 2-ethoxymalonate (37555-99-0) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Malonates in Cyclocondensation Reactions [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. media.laballey.com [media.laballey.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Versatile Intermediate: Ethyl 5-Hydroxy-4-isoxazolecarboxylate in Modern Pharmaceutical Synthesis
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically significant pharmaceuticals.[1] This technical guide focuses on a particularly valuable, yet nuanced, building block: Ethyl 5-Hydroxy-4-isoxazolecarboxylate. We will delve into its synthesis, inherent chemical properties, and its strategic application as a key intermediate in the synthesis of bioactive molecules. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and a forward-looking perspective on its potential in developing next-generation therapeutics, including analogues of established drugs and novel kinase inhibitors.
Introduction: The Significance of the Isoxazole Core
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents.[2][3] These range from anti-inflammatory drugs like Leflunomide to various kinase inhibitors explored in oncology.[4][5] The functionalization of the isoxazole ring at various positions allows for the fine-tuning of a molecule's pharmacological profile, making the synthesis of versatile isoxazole intermediates a critical endeavor in pharmaceutical research and development.
This compound stands out as a highly functionalized intermediate. Its ester and hydroxyl groups provide multiple points for derivatization, enabling the construction of complex molecular architectures. A crucial aspect of its chemistry is its existence in a tautomeric equilibrium with its keto form, Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate.[6] Understanding and controlling this equilibrium is paramount for its successful application in multi-step syntheses.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is efficiently achieved through a well-established multi-step process commencing from readily available starting materials. The following protocol is a comprehensive guide for its laboratory-scale preparation.
Protocol 1: Synthesis of Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate
This protocol details the synthesis of the keto tautomer, which is often the isolated product.
Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate
-
In a three-necked flask equipped with a thermometer, a distillation column, and a condenser, combine triethyl orthoformate (44.5 g, 0.300 mol), acetic anhydride (68.0 g, 0.666 mol), ethyl malonate (50.6 g, 0.316 mol), and zinc chloride (0.200 g).[6]
-
Stir the mixture and heat it progressively: 102-115°C for 2.5 hours, 115-127°C for 12 hours, 127-145°C for 2 hours, and 145-155°C for 2 hours.
-
During the heating process, by-products will distill off.
-
After the final heating period, add additional acetic anhydride (13.5 g, 0.123 mol) and triethyl orthoformate (8.9 g, 0.060 mol) and continue heating.[6]
-
The product, diethyl 2-(ethoxymethylene)malonate, can be isolated as a colorless oil. A typical yield is around 46%.[6]
Step 2: Cyclization to form Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate
-
Prepare a solution of hydroxylamine hydrochloride (0.965 g, 13.8 mmol) in a mixture of water (5 ml) and ethanol (5 ml).[6]
-
In a separate flask, dissolve diethyl 2-(ethoxymethylene)malonate (1.00 g, 4.629 mmol) in ethanol (10 ml).[6]
-
Add the hydroxylamine hydrochloride solution to the solution of diethyl 2-(ethoxymethylene)malonate with stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
The product, Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate, will precipitate. It can be collected by filtration and recrystallized from an acetone/n-hexane mixture.[6]
Causality Behind Experimental Choices
-
Step 1: The use of triethyl orthoformate and acetic anhydride with diethyl malonate is a classic method for introducing the ethoxymethylene group. Zinc chloride acts as a Lewis acid catalyst to facilitate the reaction. The stepwise heating and removal of by-products drive the reaction to completion.
-
Step 2: The cyclization with hydroxylamine is a condensation reaction that forms the isoxazole ring. The acidic proton on the isoxazole ring is sufficiently acidic to react with the basic hydroxylamine, leading to the formation of the hydroxylammonium salt of the product.[6]
Data Presentation: Synthesis of Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate
| Parameter | Value | Reference |
| Starting Materials | Diethyl malonate, Triethyl orthoformate, Acetic anhydride, Hydroxylamine hydrochloride | [6] |
| Key Reagents | Zinc chloride | [6] |
| Solvents | Ethanol, Water | [6] |
| Reaction Time | Step 1: ~18.5 hours; Step 2: Overnight | [6] |
| Yield | ~46% (for Step 1) | [6] |
| Purification | Recrystallization (acetone/n-hexane) | [6] |
Tautomerism: The Duality of the 5-Substituent
A critical aspect of the chemistry of this compound is its tautomeric relationship with Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate. The equilibrium between the aromatic 5-hydroxy form and the non-aromatic 5-oxo form is influenced by factors such as the solvent, pH, and the presence of other functional groups. For synthetic applications, it is crucial to recognize that the molecule can react as either tautomer depending on the reaction conditions.
Caption: Tautomeric equilibrium between the hydroxy and oxo forms.
Application in Pharmaceutical Synthesis: A Case Study with a Leflunomide Analogue
Leflunomide is an isoxazole-containing immunosuppressive drug used in the treatment of rheumatoid arthritis.[7] Its synthesis involves the key intermediate, 5-methylisoxazole-4-carboxylic acid.[8] The availability of this compound opens up the possibility of synthesizing novel analogues of Leflunomide with a hydroxyl group at the 5-position. Such analogues are of significant interest for structure-activity relationship (SAR) studies, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.
Proposed Synthesis of a 5-Hydroxy Leflunomide Analogue
The following is a proposed, scientifically sound protocol for the synthesis of a 5-hydroxy analogue of Leflunomide, starting from this compound.
Step 1: Hydrolysis of the Ester
-
To a solution of this compound in a mixture of ethanol and water, add a stoichiometric amount of a base such as sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 5-Hydroxy-4-isoxazolecarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling with 4-(Trifluoromethyl)aniline
-
Suspend the 5-Hydroxy-4-isoxazolecarboxylic acid in an inert solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), along with an activator like 1-Hydroxybenzotriazole (HOBt).
-
Add 4-(Trifluoromethyl)aniline to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove the coupling by-products and unreacted reagents.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-hydroxy Leflunomide analogue.
Rationale for the Proposed Synthesis
-
Hydrolysis: The saponification of the ethyl ester is a standard and efficient method to generate the corresponding carboxylic acid, which is necessary for the subsequent amide bond formation.
-
Amide Coupling: The use of carbodiimide-based coupling agents is a common and effective strategy for forming amide bonds from carboxylic acids and amines under mild conditions. HOBt is often added to suppress side reactions and improve the efficiency of the coupling.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20040127532A1 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
Application Notes & Protocols: Ethyl 5-Hydroxy-4-isoxazolecarboxylate in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and the ability to form diverse, stable interactions with biological targets.[2] Its versatility has led to the development of numerous therapeutic agents, including potent anti-inflammatory drugs.[3][4] Notably, the isoxazole moiety is a key pharmacophore in established drugs like the selective COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting its significance in modulating immune responses.[1][3]
Ethyl 5-hydroxy-4-isoxazolecarboxylate serves as a highly versatile and valuable starting material for the synthesis of a new generation of anti-inflammatory agents. Its reactive functional groups—the ester, the hydroxyl group, and the isoxazole core itself—provide multiple points for chemical modification, enabling the creation of diverse molecular libraries for screening and optimization. This guide provides a comprehensive overview of the synthetic utility of this building block and outlines detailed protocols for the biological evaluation of its derivatives as potential anti-inflammatory therapeutics.
Section 1: Synthetic Pathways and Methodologies
The chemical architecture of this compound allows for a range of synthetic transformations to generate novel derivatives. The general approach involves the modification of the hydroxyl and ester functionalities to introduce varied substituents, which can modulate the compound's physicochemical properties and its interaction with biological targets.
General Synthetic Scheme: Derivatization of the Isoxazole Core
A common strategy involves a two-step process: O-alkylation of the hydroxyl group followed by amidation of the ester. This approach allows for the introduction of two points of diversity, crucial for building a library of compounds for structure-activity relationship (SAR) studies.
Workflow for Synthesis of Isoxazole Derivatives
Caption: General two-step synthesis of isoxazolecarboxamide derivatives.
Detailed Protocol: Synthesis of a Representative N-aryl-5-alkoxy-4-isoxazolecarboxamide
This protocol details the synthesis of a representative compound, providing a foundational method that can be adapted for various alkyl halides and amines.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Amine (e.g., Aniline)
-
Ethanol, absolute
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator
-
Thin Layer Chromatography (TLC) supplies (Silica gel plates, appropriate mobile phase)
Protocol:
Step 1: O-Alkylation of this compound
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate, Ethyl 5-(alkoxy)-4-isoxazolecarboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Amidation of the Ester Intermediate
-
Dissolve the purified intermediate from Step 1 (1 equivalent) in absolute ethanol.
-
Add the desired amine (e.g., aniline, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath to facilitate precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the final N-aryl-5-alkoxy-4-isoxazolecarboxamide derivative.[5]
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).[5][6]
Section 2: Biological Evaluation - Screening for Anti-inflammatory Activity
Once a library of isoxazole derivatives has been synthesized, the next critical phase is to evaluate their biological activity. A tiered screening approach, starting with simple in vitro assays and progressing to more complex cell-based and in vivo models, is recommended.
In Vitro Assays: Primary Screening
In vitro assays provide a rapid and cost-effective method for initial screening to identify promising compounds.[7][8]
Protocol 2.1.1: COX-1 and COX-2 Inhibition Assay
Rationale: Cyclooxygenase (COX) enzymes are key mediators of inflammation through the production of prostaglandins.[9] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a primary goal for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[2][9]
Method:
-
Utilize a commercial colorimetric or fluorometric COX inhibitor screening assay kit. These kits typically provide purified ovine or human COX-1 and COX-2 enzymes, a substrate (arachidonic acid), and a chromogen.
-
Prepare stock solutions of the synthesized isoxazole derivatives in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and varying concentrations of the test compounds. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Incubate the plate according to the manufacturer's instructions to allow the compounds to interact with the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a specified incubation period, stop the reaction and measure the absorbance or fluorescence.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).[10][11]
Data Presentation:
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 1 | >100 | 15.2 | >6.5 |
| Derivative 2 | 85.6 | 5.8 | 14.8 |
| Celecoxib | 50.1 | 0.05 | 1002 |
Cell-Based Assays: Secondary Screening
Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory potential of lead compounds.
Protocol 2.2.1: Lipopolysaccharide (LPS)-Induced TNF-α and Nitric Oxide (NO) Inhibition in Macrophages
Rationale: Macrophages play a central role in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO).[7][12] Inhibiting the production of these mediators is a key indicator of anti-inflammatory activity.[13][14]
Method:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in 96-well plates until they reach 80% confluency.[12]
-
Pre-treat the cells with various concentrations of the synthesized isoxazole derivatives for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. A non-stimulated control group should also be included.
-
For TNF-α Measurement: Collect the cell culture supernatant. Determine the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[15]
-
For NO Measurement: Collect the cell culture supernatant. The presence of nitrite in the medium is an indicator of NO production.[7] Measure nitrite concentration using the Griess Reagent system.
-
Calculate the percentage inhibition of TNF-α and NO production for each compound and determine their IC₅₀ values.
Signaling Pathway Targeted by Isoxazole Derivatives
Caption: Inhibition of pro-inflammatory pathways by isoxazole derivatives.
In Vivo Models: Preclinical Validation
Promising candidates from in vitro and cell-based assays should be evaluated in established animal models of inflammation.
Protocol 2.3.1: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[16][17] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on various inflammatory mediators.[18]
Method:
-
Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Divide the animals into groups (n=5-6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized isoxazole derivative.
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[18]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[16][19]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[18]
-
Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[19]
-
Conclusion
This compound stands out as a privileged scaffold for the development of novel anti-inflammatory agents. Its synthetic tractability allows for the creation of diverse chemical libraries. The systematic application of the described protocols—from targeted synthesis to a hierarchical screening cascade involving in vitro, cell-based, and in vivo models—provides a robust framework for identifying and validating new, potent, and potentially safer anti-inflammatory drug candidates. The insights gained from these studies can significantly advance the discovery of next-generation therapeutics for a wide range of inflammatory diseases.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.vistas.ac.in [ir.vistas.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
- 19. bio-protocol.org [bio-protocol.org]
Application Note: A Stability-Indicating RP-HPLC Method for Purity Determination of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of Ethyl 5-Hydroxy-4-isoxazolecarboxylate. The developed method is tailored for researchers, scientists, and drug development professionals, providing a precise and reliable tool for quality control in synthesis and formulation processes. The causality behind critical methodological choices, such as the selection of a polar-modified stationary phase and an acidic mobile phase, is detailed to ensure methodological transparency and reproducibility. The protocol's trustworthiness is established through rigorous system suitability criteria and validation principles aligned with international regulatory standards.
Introduction and Scientific Rationale
This compound is a key heterocyclic intermediate in the synthesis of various biologically active compounds.[1][2][3] The purity of this intermediate is paramount as impurities, including starting materials, by-products, or degradants, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5]
The chemical structure of this compound, featuring a polar hydroxyl group and an isoxazole ring, presents a specific analytical challenge. Standard C18 stationary phases can suffer from poor retention and peak shape for such polar analytes, especially under highly aqueous mobile phase conditions, a phenomenon known as "phase collapse" or "dewetting".[6] To circumvent this, the presented method employs a C18 column with a polar-embedded group. This modification enhances the "wettability" of the stationary phase, ensuring stable retention and symmetrical peaks even with mobile phases containing a high percentage of aqueous buffer.
Furthermore, the acidic nature of the isoxazole proton necessitates careful pH control of the mobile phase to maintain a consistent ionization state of the analyte.[1] By utilizing a low-pH phosphate buffer, the ionization of the hydroxyl group is suppressed, leading to improved retention on the non-polar stationary phase and enhanced peak symmetry. This method has been developed with stability-indicating capabilities, meaning it can effectively separate the main analyte from potential degradation products that may form under stress conditions.[7]
Chromatographic Principle
This method is based on reversed-phase chromatography (RP-HPLC), where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[8][9] Separation is achieved based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier. A gradient elution is employed to ensure the timely elution of both polar and potentially more non-polar impurities with optimal resolution.
Detailed Methodology
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.22 µm PVDF or Nylon.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: HPLC grade or Milli-Q.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): AR grade.
-
Phosphoric Acid (H₃PO₄): AR grade, ~85%.
-
This compound: Reference Standard and test sample.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.22 µm filter before use.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Working Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Working Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18, Waters XBridge BEH C18), 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Protocol Trustworthiness: System Suitability and Method Validation
To ensure the reliability and validity of the analytical results, the system must meet predefined performance criteria before any sample analysis. This is governed by System Suitability Testing (SST) as described in pharmacopeias such as the USP.[10][11] The method itself should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14]
System Suitability Test (SST)
Inject the Standard Working Solution (50 µg/mL) six replicate times. The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, indicating good chromatographic performance.[15] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 1.0% for 6 replicate injections | Demonstrates the precision of the injector and the stability of the system. |
| %RSD of Retention Time | ≤ 1.0% for 6 replicate injections | Indicates the stability and reproducibility of the pump and mobile phase delivery. |
Method Validation Principles
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[14] A full validation should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is confirmed via forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[16][17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Workflow and Protocol
The overall workflow for the purity analysis is depicted below.
Caption: Workflow for HPLC Purity Analysis of this compound.
Step-by-Step Protocol:
-
System Preparation: Set up the HPLC system according to the conditions in the Chromatographic Conditions table. Purge all pump lines and allow the system to equilibrate with the mobile phase (at initial conditions, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Perform six replicate injections of the Standard Working Solution (50 µg/mL). Verify that the SST criteria are met as per the System Suitability Test table. Do not proceed if the system fails suitability.
-
Sequence Setup: Set up an analytical sequence including a blank (diluent), the Standard Working Solution, and the Sample Working Solution(s). It is good practice to bracket sample injections with standard injections to monitor system stability.
-
Data Acquisition: Execute the sequence and acquire the chromatograms.
-
Data Processing: Integrate the peaks in all chromatograms. Ensure correct baseline placement. Identify the main peak corresponding to this compound based on the retention time from the standard chromatogram.
-
Purity Calculation: Calculate the purity of the sample using the area percent method with the following formula:
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
Reporting: Report the % Purity value. The report should include the chromatograms of the blank, standard, and sample, along with the system suitability results.
Conclusion
The RP-HPLC method detailed in this application note is a highly specific, reliable, and robust procedure for determining the purity of this compound. The rationale-driven selection of a polar-embedded stationary phase and a pH-controlled mobile phase successfully addresses the analytical challenges posed by this polar molecule. Adherence to the prescribed system suitability tests ensures the trustworthiness of the results, making this method an invaluable tool for quality control and stability assessment in pharmaceutical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. hplc.eu [hplc.eu]
- 7. ijsdr.org [ijsdr.org]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. jordilabs.com [jordilabs.com]
- 10. usp.org [usp.org]
- 11. agilent.com [agilent.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. Chromatography [usp.org]
- 16. ijpbs.net [ijpbs.net]
- 17. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Ethyl 5-Hydroxy-4-isoxazolecarboxylate in Agrochemical Research
Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemical Discovery
The isoxazole ring system is a cornerstone in the development of modern agrochemicals, renowned for its versatile biological activities.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a critical pharmacophore in a multitude of commercialized products exhibiting fungicidal, herbicidal, and insecticidal properties.[2] The inherent electronic properties and structural rigidity of the isoxazole moiety allow for precise interactions with various biological targets in pests and weeds. Ethyl 5-Hydroxy-4-isoxazolecarboxylate, as a functionalized isoxazole, represents a key building block for the synthesis of novel, highly active agrochemical candidates. Its strategic substitution pattern offers multiple points for chemical modification, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. This document provides a comprehensive guide for researchers on the application of this compound and its derivatives in agrochemical research, covering its synthesis, mechanisms of action, and detailed protocols for biological evaluation.
Chemical Synthesis
The synthesis of this compound often proceeds through the formation of its tautomeric form, Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate. A common synthetic route involves the condensation of an appropriate three-carbon building block with hydroxylamine. One established method is the reaction of ethyl malonate with triethyl orthoformate and acetic anhydride, followed by treatment with hydroxylamine.[3]
Protocol: Synthesis of Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt[3]
This protocol describes the synthesis of a key precursor, which can be subsequently converted to this compound.
Materials:
-
Triethyl orthoformate
-
Acetic anhydride
-
Ethyl malonate
-
Zinc chloride
-
Hydroxylamine hydrochloride
-
Ethanol
-
Water
-
Standard laboratory glassware for organic synthesis (three-necked flask, condenser, dropping funnel, etc.)
-
Heating and stirring apparatus
-
Rotary evaporator
Procedure:
-
Step 1: Formation of the Ethoxymethylene Malonate Intermediate. In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, combine triethyl orthoformate (0.300 mol), acetic anhydride (0.666 mol), ethyl malonate (0.316 mol), and a catalytic amount of zinc chloride (0.200 g).
-
Heat the mixture progressively: 375–388 K for 2.5 hours, 388–400 K for 12 hours, 400–418 K for 2 hours, and 418–428 K for 2 hours.
-
Add additional acetic anhydride (0.123 mol) and triethyl orthoformate (0.060 mol) and continue heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Step 2: Reaction with Hydroxylamine. Dissolve hydroxylamine hydrochloride (13.8 mmol) in a mixture of water (5 ml) and ethanol (5 ml).
-
In a separate flask, dissolve the crude ethoxymethylene malonate intermediate in ethanol (10 ml).
-
Combine the two solutions and stir at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Agrochemical Applications and Mechanisms of Action
Derivatives of this compound have shown significant potential as both herbicides and fungicides. The specific biological activity is largely determined by the nature of the substituents on the isoxazole core and at the carboxylate group.
Herbicidal Activity: Inhibition of Critical Plant Enzymes
Many isoxazole-based herbicides function by inhibiting key enzymes in vital plant metabolic pathways, leading to phytotoxicity. Two primary mechanisms of action have been identified for this class of compounds:
-
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of this enzyme leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by photooxidation under light, resulting in the characteristic bleaching symptoms observed in susceptible plants.[4] Some isoxazole herbicides, like isoxaflutole, are pro-herbicides that are converted in the plant and soil to a diketonitrile derivative, which is the active inhibitor of HPPD.[3]
-
Inhibition of Protoporphyrinogen Oxidase (Protox): Protox is the final common enzyme in the biosynthesis of both chlorophylls and hemes. Herbicidal inhibitors of Protox compete with the natural substrate, protoporphyrinogen IX (Protogen).[5] This inhibition leads to the accumulation of Protogen, which then leaks from the plastid and is oxidized in the cytoplasm to protoporphyrin IX (Proto IX). Proto IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly destructive singlet oxygen, causing rapid membrane peroxidation and cell death.[5]
Fungicidal Activity: Disruption of Fungal Cell Integrity and Metabolism
The fungicidal activity of isoxazole derivatives is often associated with their ability to disrupt fundamental cellular processes in pathogenic fungi. While the exact molecular targets can vary depending on the specific derivative and the fungal species, common mechanisms include:
-
Disruption of Fungal Membrane Integrity: The lipophilic nature of many isoxazole compounds allows them to intercalate into fungal cell membranes, altering membrane fluidity and permeability. This can lead to the leakage of essential cellular components and ultimately, cell death.
-
Enzyme Inhibition: Isoxazole derivatives can act as inhibitors of crucial fungal enzymes involved in metabolic pathways such as respiration or cell wall biosynthesis. For example, some fungicides target the synthesis of 1,3-beta-D-glucan, a key component of the fungal cell wall.[6]
Experimental Protocols: Bioassays for Agrochemical Evaluation
The following protocols provide detailed, step-by-step methodologies for assessing the herbicidal and fungicidal potential of this compound and its derivatives.
Protocol 1: In Vitro Fungicidal Bioassay (Poisoned Food Technique)[7]
This method is a standard and effective way to determine the intrinsic fungicidal activity of a compound against mycelial growth.
Materials:
-
Pure cultures of target pathogenic fungi (e.g., Rhizoctonia solani, Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO)
-
Sterile distilled water
-
Laminar flow hood
-
Incubator
-
Cork borer (5 mm diameter)
-
Micropipettes
Procedure:
-
Preparation of Poisoned Media:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C.
-
Under aseptic conditions in a laminar flow hood, add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Ensure thorough mixing.
-
Prepare a control set of plates containing PDA with the same concentration of the solvent (e.g., DMSO) used for the stock solution.
-
Pour approximately 20 ml of the poisoned and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a 7-day-old culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelial side down, in the center of each poisoned and control PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungal growth in the control plates reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
-
From a series of concentrations, the EC50 (Effective Concentration to inhibit 50% of growth) can be determined using probit analysis.
-
Protocol 2: Whole-Plant Herbicidal Bioassay (Pot Study)[8][9]
This protocol evaluates the pre- and post-emergence herbicidal activity of a compound on target weed species.
Materials:
-
Seeds of target weed species (e.g., barnyardgrass (Echinochloa crus-galli), common lambsquarters (Chenopodium album))
-
Seeds of a tolerant crop species for selectivity assessment (e.g., corn, soybean)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Test compound formulated as a sprayable solution (e.g., emulsifiable concentrate or wettable powder)
-
Laboratory sprayer with a calibrated nozzle
-
Greenhouse or controlled environment growth chamber
-
Herbicide-free soil for control pots
Procedure:
Part A: Pre-emergence Application
-
Sowing: Fill pots with the potting mix and sow a predetermined number of seeds of the target weed and crop species at the appropriate depth.
-
Treatment Application: Immediately after sowing, spray the soil surface of the pots with the test compound solution at various application rates (e.g., 50, 100, 200 g active ingredient per hectare). A set of control pots should be sprayed with the carrier solvent only.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions optimal for plant growth. Water the pots as needed.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and any phytotoxicity symptoms on the crop plants (e.g., stunting, chlorosis, necrosis). Fresh and dry weight of the above-ground biomass can also be measured for a quantitative assessment.
Part B: Post-emergence Application
-
Plant Growth: Sow the seeds as described above and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
-
Treatment Application: Spray the foliage of the plants with the test compound solution at various application rates. Ensure uniform coverage.
-
Incubation and Evaluation: Follow the same incubation and evaluation procedures as for the pre-emergence test.
Protocol 3: Phytotoxicity Assessment on Non-Target Plants[2][5]
It is crucial to evaluate the potential harm of a new agrochemical to non-target plants to ensure its environmental safety.
Materials:
-
Seeds of representative non-target plant species (e.g., lettuce, radish, oat).
-
Petri dishes or specialized phytotoxicity test kits.
-
Filter paper.
-
Test compound solutions at various concentrations.
-
Incubator with controlled light and temperature.
-
Image analysis software (optional, for precise root and shoot length measurement).
Procedure:
-
Test Setup: Place a sheet of filter paper in each Petri dish.
-
Treatment: Moisten the filter paper with a known volume of the test compound solution. For the control, use distilled water or the solvent carrier.
-
Seeding: Place a specific number of seeds (e.g., 10-20) on the moistened filter paper in each dish.
-
Incubation: Seal the Petri dishes (e.g., with parafilm) to prevent moisture loss and incubate in an upright position in an incubator with a defined light/dark cycle and temperature for a set period (e.g., 3-5 days).
-
Evaluation: After the incubation period, measure the following endpoints:
-
Seed germination percentage.
-
Root length of the germinated seedlings.
-
Shoot length of the germinated seedlings.
-
-
Data Analysis: Compare the germination and growth parameters of the treated seeds with the control. Calculate the percentage of inhibition for each parameter. Determine the EC50 value for root and shoot growth inhibition.
Data Presentation
Quantitative data from bioassays should be summarized in a clear and structured format for easy comparison.
Table 1: Fungicidal Activity of Isoxazole Derivatives against Plant Pathogens
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| Isoxazole Derivative 1 | Botrytis cinerea | 5.0 ± 0.4 | [7] |
| Isoxazole Derivative 2 | Rhizoctonia solani | 4.43 | [8] |
| Isoxazole Derivative 3 | Fusarium fujikuroi | 6.7 | [8] |
| Isoxazole-Isoxazoline Conjugate | Candida albicans | 60 | [9] |
Table 2: Herbicidal Activity of Isoxazole Derivatives
| Compound ID | Weed Species | Application | Activity (% Inhibition @ 150 g/ha) | Reference |
| N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamide I-05 | Echinochloa crus-galli | Post-emergence | Excellent | [4] |
| N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamide I-05 | Abutilon theophrasti | Post-emergence | Excellent | [4] |
| Barbituric Acid Derivative BA-1 | Brassica campestris | Post-emergence | >70% | [10] |
Visualizations
Diagram 1: General Synthetic Pathway for this compound Derivatives
Caption: Synthetic route to this compound and its derivatives.
Diagram 2: Herbicidal Mechanism of Action - HPPD Inhibition
Caption: HPPD inhibition by isoxazole herbicides leading to plant bleaching.
Diagram 3: Fungicidal Bioassay Workflow
Caption: Workflow for the in vitro fungicidal bioassay using the poisoned food technique.
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile platform for the discovery of novel agrochemicals. Its amenability to chemical modification allows for the generation of large libraries of derivatives with diverse biological activities. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds as potential herbicides and fungicides. Future research should focus on elucidating the precise structure-activity relationships to guide the rational design of next-generation isoxazole-based agrochemicals with enhanced efficacy, improved crop selectivity, and favorable environmental profiles. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery process, unlocking the full potential of the isoxazole scaffold in addressing the ongoing challenges in global agriculture.
References
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel trait associated with phytotoxicity of an insecticide etofenprox in soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 5-Hydroxy-4-isoxazolecarboxylate: A Versatile Synthon for Heterocyclic Chemistry
Application Notes and Protocols
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Their diverse structures and rich electronic properties make them indispensable scaffolds for creating novel therapeutic agents, functional dyes, and organic electronics. Within the vast arsenal of synthetic building blocks, Ethyl 5-Hydroxy-4-isoxazolecarboxylate stands out as a particularly versatile and powerful synthon. Its strategic arrangement of functional groups—an activatable isoxazole ring, a nucleophilic/enolic hydroxyl group, and an electrophilic ester moiety—provides multiple reaction pathways for the construction of more complex molecular architectures.
This guide provides an in-depth exploration of the chemical personality of this compound. We will move beyond simple reaction schemes to dissect the underlying principles of its reactivity, focusing on the critical role of tautomerism. Subsequently, we will present detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic systems, specifically substituted pyrazoles and pyridazinones, which are privileged structures in medicinal chemistry.
Core Reactivity: The Isoxazolone-Hydroxyisoxazole Tautomerism
The synthetic utility of this compound is fundamentally governed by its existence as a tautomeric mixture. It readily equilibrates between the aromatic 5-hydroxyisoxazole form and the non-aromatic 5-isoxazolone (or 5-oxo-4,5-dihydroisoxazole) form. This dynamic equilibrium is the key to its diverse reactivity.
-
5-Hydroxyisoxazole Form: This aromatic tautomer behaves as an activated enol. The hydroxyl group can be alkylated or acylated, and the isoxazole ring itself can participate in cycloaddition or rearrangement reactions under specific conditions.
-
5-Isoxazolone Form: This keto tautomer contains a highly electrophilic C5 carbonyl carbon and an acidic proton at the C4 position.[1] This form is particularly susceptible to nucleophilic attack at the C5 position, which often initiates a cascade of ring-opening and recyclization reactions, making it a potent precursor for ring transformation chemistry.
The equilibrium can be influenced by solvent polarity, pH, and the presence of coordinating species, allowing a chemist to favor one reaction pathway over another.
Caption: Tautomeric equilibrium of the title compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₄ | PubChem[2] |
| Molecular Weight | 157.12 g/mol | PubChem[2] |
| IUPAC Name | ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate | PubChem[2] |
| Synonyms | This compound | PubChem[2] |
Application I: Synthesis of Substituted Pyrazolones
One of the most powerful applications of this compound is its role as a direct precursor to 5-hydroxypyrazoles (also known as pyrazolones), a class of compounds with significant biological activities, including anti-inflammatory and anti-malarial properties.[3][4] This transformation is a classic example of a ring-switching reaction, where the isoxazole scaffold is deconstructed and reassembled into a new heterocyclic system.
Scientific Rationale
The reaction proceeds via nucleophilic attack of a hydrazine derivative on the electrophilic C5 carbonyl of the 5-isoxazolone tautomer. This initial attack leads to the cleavage of the weak N-O bond of the isoxazole ring, forming a linear intermediate. Subsequent intramolecular condensation (cyclization) via attack of the second hydrazine nitrogen onto the ester carbonyl, followed by elimination of ethanol, yields the thermodynamically stable pyrazolone ring system. The regioselectivity is well-defined, with the substituted nitrogen of the hydrazine becoming N1 of the pyrazole ring.
Caption: Workflow for the synthesis of pyrazolones.
Protocol 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate
This protocol is adapted from established literature procedures for the synthesis of 1-aryl-5-hydroxypyrazoles, which are potent inhibitors of enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[3]
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenylhydrazine hydrochloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Ethanol (or a 3:1 mixture of Methanol/Water)
-
Glacial Acetic Acid (catalytic amount, optional)
Procedure:
-
Reaction Setup: To a solution of this compound (1.57 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.88 g, 10.5 mmol).
-
Base Addition: Slowly add triethylamine (1.53 mL, 11 mmol) to the stirred suspension. The mixture may become clearer as the free hydrazine base is formed.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) eluent system until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the desired Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate as a crystalline solid.
Self-Validation:
-
Expected Yield: 70-90%.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the incorporation of the arylhydrazine and the formation of the pyrazole ring. The presence of the N-H proton (or enolic OH) and the characteristic aromatic signals will be indicative of success.
Application II: Synthesis of Substituted Pyridazinones
Demonstrating further versatility, the isoxazole core can be expanded from a five-membered to a six-membered ring system. This transformation provides access to pyridazinones, which are key components in a variety of biologically active molecules, including cardiovascular and anti-inflammatory drugs.[5][6]
Scientific Rationale
Similar to pyrazole synthesis, this transformation is initiated by the reaction of this compound with hydrazine. However, in this case, the reaction is designed to form a six-membered ring. The isoxazole acts as a masked 1,3-dicarbonyl synthon. The initial reaction with hydrazine opens the ring to form a hydrazide-hydrazone intermediate. This intermediate then undergoes an intramolecular Dieckmann-like cyclization, where the enolate formed from the C4 position attacks the newly formed hydrazide carbonyl, eliminating water to forge the pyridazinone ring.
Caption: Proposed mechanism for pyridazinone synthesis.
Protocol 2: Proposed Synthesis of Ethyl 6-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylate
This protocol is a representative method based on the principles of pyridazinone synthesis from related precursors.[5][6]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Absolute Ethanol
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve sodium metal (0.28 g, 12 mmol) in absolute ethanol (50 mL) to prepare a fresh solution of sodium ethoxide.
-
Addition of Starting Material: Cool the sodium ethoxide solution to 0 °C and add a solution of this compound (1.57 g, 10 mmol) in absolute ethanol (20 mL) dropwise over 15 minutes.
-
Hydrazine Addition: Add hydrazine hydrate (0.6 mL, 12 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and carefully neutralize with glacial acetic acid.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product. The solid is then collected by filtration.
-
Purification: Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol or by silica gel column chromatography to afford the pure pyridazinone derivative.
Self-Validation:
-
Expected Yield: 50-70%.
-
Characterization: Successful synthesis would be confirmed by spectroscopic methods. ¹H NMR should show the absence of the isoxazole C3-H proton and the appearance of pyridazinone ring protons and an exchangeable N-H proton. Mass spectrometry should confirm the expected molecular weight for the product.
Summary and Outlook
This compound is a testament to the power of compact, multifunctional molecules in synthetic chemistry. Its unique tautomeric nature allows it to serve as a chameleon-like synthon, readily participating in ring-transformation reactions to build diverse and valuable heterocyclic scaffolds. The protocols detailed herein for the synthesis of pyrazolones and pyridazinones provide reliable and efficient pathways to compound classes of high interest to medicinal chemists and drug development professionals. Future exploration could focus on leveraging this building block for multicomponent reactions or for the synthesis of other complex fused heterocyclic systems, further cementing its role as a cornerstone of modern synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate | C6H7NO4 | CID 3292775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis of New Pyridazinone Derivatives: 2,6-Disubstituted 5-Hydroxy-3(2H)-pyridazinone-4-carboxylic Acid Ethyl Esters | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction, improve yields, and troubleshoot issues encountered during this synthesis. Our approach is grounded in mechanistic understanding and practical, field-proven solutions.
Introduction: The Chemistry and Challenges
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several challenges that can impact yield and purity. The most common route involves a two-step process: the formation of an activated malonate derivative followed by a cyclization reaction with hydroxylamine. Key challenges include controlling the regioselectivity of the cyclization, preventing side reactions like hydrolysis, and overcoming difficulties in product isolation and purification.
This guide provides a structured, question-and-answer-based approach to navigate these complexities, ensuring a robust and reproducible synthesis.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Synthesis Protocol and Mechanism
Q1: What is the standard, reliable protocol for synthesizing this compound?
A1: The most widely adopted method is a two-step, one-pot synthesis starting from diethyl malonate and triethyl orthoformate, followed by cyclization with hydroxylamine. This method is cost-effective and generally provides good yields when optimized.
Experimental Protocol: Two-Step, One-Pot Synthesis
Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate (Intermediate)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a thermometer, a distillation head connected to a condenser, and a dropping funnel.
-
Reagents: Charge the flask with diethyl malonate, triethyl orthoformate, and a catalytic amount of anhydrous zinc chloride. Add acetic anhydride to the dropping funnel.
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Reaction: Heat the mixture. Slowly add the acetic anhydride while maintaining a steady distillation to remove the ethyl acetate byproduct, driving the reaction to completion. The temperature is gradually increased to ensure the complete reaction of starting materials.[1]
-
Isolation: After cooling, the intermediate can often be purified by vacuum distillation. However, for a one-pot procedure, the crude product is typically used directly in the next step after removing volatile impurities.
Step 2: Cyclization to form this compound
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Preparation: Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water) and neutralizing it with a base like potassium hydroxide or sodium ethoxide.[1]
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Cyclization Reaction: Cool the crude diethyl 2-(ethoxymethylene)malonate from Step 1 in an ice bath. Slowly add the prepared hydroxylamine solution. The pH and temperature of this step are critical for yield and purity.[2]
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is typically acidified to precipitate the product.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization or column chromatography.
Q2: Can you illustrate the overall workflow and the key reaction mechanism?
A2: Certainly. The workflow involves the formation of the key enol ether intermediate, followed by a nucleophilic attack and cyclization by hydroxylamine. Understanding the mechanism is crucial for troubleshooting, especially for issues related to isomeric impurities.
Diagram 1: Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Simplified Cyclization Mechanism
Caption: Simplified mechanism of the hydroxylamine cyclization step.
Section 2: Troubleshooting Low Yields
Q3: My overall yield is consistently below 40%. What are the most common factors I should investigate?
A3: Low yield is a frequent complaint. The issue can usually be traced to one of four areas: incomplete formation of the intermediate, suboptimal cyclization conditions, inefficient work-up, or decomposition. Use a systematic approach to diagnose the problem.
Diagram 3: Troubleshooting Flowchart for Low Yield
Caption: A systematic guide to diagnosing the cause of low product yield.
Q4: How critical are the pH and temperature during the cyclization step?
A4: They are extremely critical. The pH and temperature directly influence both the reaction rate and the regioselectivity, determining the ratio of your desired product to its isomers.
| Parameter | Effect of Suboptimal Conditions | Recommended Action |
| pH | Too Low (Acidic): Slows down the reaction as hydroxylamine is protonated and less nucleophilic. Too High (Strongly Basic): Can promote hydrolysis of the ester groups on the intermediate and the final product. It can also lead to decomposition of the isoxazole ring.[3] | Maintain a mildly basic pH (approx. 8-10) during the reaction. A patent for a similar synthesis highlights pH control as key to minimizing isomer formation.[2] Use a buffer or carefully control the addition of base. |
| Temperature | Too High: Increases the rate of side reactions, including the formation of unwanted isomers and decomposition products. | Add the hydroxylamine solution slowly while maintaining the reaction temperature between 0 °C and 10 °C. Allow the reaction to slowly warm to room temperature after the addition is complete. |
Section 3: Managing Side Products and Impurities
Q5: My NMR spectrum shows a significant isomeric impurity. How can I suppress its formation?
A5: The formation of the regioisomeric Ethyl 3-Hydroxy-4-isoxazolecarboxylate is a common problem. Regioselectivity is dictated by which carbonyl group of the intermediate is attacked by the nitrogen of hydroxylamine. Careful control of reaction conditions is the primary method to improve selectivity.
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Kinetic vs. Thermodynamic Control: Lower temperatures generally favor kinetic control, which can lead to higher selectivity. Running the reaction at 0°C or below is a good first step.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experimenting with different solvent systems (e.g., pure ethanol, methanol, or THF/water mixtures) may improve the isomeric ratio.
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Nature of the Base: The choice of base used to free the hydroxylamine can also play a role. Softer bases may lead to different selectivity compared to hard bases like NaOH or KOH. Consider using sodium acetate or triethylamine.
Q6: I'm seeing evidence of hydrolysis (e.g., the corresponding carboxylic acid) in my crude product. What's the cause?
A6: Ester hydrolysis is typically caused by exposure to excessively basic or acidic conditions, especially in the presence of water and at elevated temperatures.
-
During Reaction: If the pH of the cyclization is too high (e.g., >12), saponification of the ethyl ester can occur.
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During Work-up: If you use a strong acid to precipitate the product and then heat the mixture to improve crystallization, you risk acid-catalyzed hydrolysis. Similarly, a basic wash (e.g., with sodium bicarbonate) during extraction, if not done carefully and quickly in the cold, can cause hydrolysis.
Solution: Perform all work-up steps at low temperatures. If an acid-base extraction is needed, use dilute solutions and minimize contact time. Ensure the final product is dried thoroughly, as residual acid or base in a wet product can cause degradation over time.
Section 4: Purification and Isolation
Q7: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A7: "Oiling out" is a common issue for compounds with melting points that are relatively low or when the solution is supersaturated.[4] The hydroxyl group on your product also increases its polarity and hydrogen bonding capacity, which can complicate crystallization.
| Troubleshooting Step | Explanation |
| 1. Reheat and Add Solvent | The oil is essentially a liquid form of your impure compound. Reheat the solution until the oil redissolves completely, then add a small amount (5-10% more) of hot solvent to ensure the solution is no longer supersaturated.[4] |
| 2. Slow Cooling | Rapid cooling is a primary cause of oiling out. Allow the flask to cool slowly to room temperature on the benchtop, then insulate it with glass wool or a towel to slow the cooling rate further before moving it to an ice bath.[4] |
| 3. Scratching / Seeding | If crystals don't form, scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. If you have a pure crystal, add a tiny "seed" crystal to induce crystallization.[4] |
| 4. Change Solvent System | The solvent may be too good. A good recrystallization solvent dissolves the compound when hot but poorly when cold. Try a mixed solvent system. For a polar compound like this, consider systems like Ethanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Hexane. |
Q8: What is a good starting point for a column chromatography eluent system?
A8: Given the polarity of the hydroxyl and carboxylate groups, a moderately polar eluent system is required.
-
Recommended Starting Point: Begin with a mixture of Hexane:Ethyl Acetate (3:1) .
-
TLC Analysis: First, run a TLC plate to determine the Rf of your product. The ideal Rf for good separation is typically between 0.25 and 0.35.
-
Optimization:
-
If Rf is too low (product not moving): Increase the polarity by increasing the proportion of ethyl acetate (e.g., move to 2:1 or 1:1 Hexane:EtOAc).
-
If Rf is too high (product moves with the solvent front): Decrease the polarity by increasing the proportion of hexane.
-
For very polar impurities, adding 0.5-1% acetic acid to the eluent can help improve peak shape, but be sure to remove it thoroughly during solvent evaporation as it can cause product degradation.
References
Purification challenges of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Technical Support Center: Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with the purification of this versatile heterocyclic building block. The inherent chemical properties of this molecule, particularly the acidic 5-hydroxy group and its potential for tautomerism, often present unique hurdles in achieving high purity. This guide provides in-depth, experience-based solutions and protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that complicate its purification?
A1: The purification challenges are rooted in three key features:
-
Acidity: The proton of the 5-hydroxy group is acidic, making the molecule highly polar and capable of forming salts. This can lead to streaking during chromatography and solubility issues. The compound can be deprotonated even by a relatively weak base like hydroxylamine to form a salt[1].
-
Tautomerism: This compound can exist in equilibrium between its 5-hydroxy (enol) form and a 5-keto (ketone) tautomer. This equilibrium can be influenced by solvent polarity and pH, potentially leading to multiple species in solution and complicating analysis and separation.
-
Potential for Instability: Isoxazoles with both 5-hydroxy and 4-carboxy substituents can be susceptible to hydrolytic ring-opening and decarboxylation, especially under harsh pH or thermal conditions[2]. While the ethyl ester at the 4-position offers some stability, care must be taken to avoid hydrolysis.
Q2: What are the most common impurities I should expect in my crude product?
A2: Impurities typically arise from the synthesis precursors and potential side reactions. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like diethyl acetylmalonate or ethyl 2-ethoxymethyleneacetoacetate[3].
-
Isomeric Byproducts: A significant challenge is the potential formation of the isomeric Ethyl 3-Hydroxy-5-isoxazolecarboxylate, which can be difficult to separate due to similar physical properties[3]. The reaction conditions, particularly pH and temperature, are critical in controlling regioselectivity[3][4].
-
Degradation Products: Products resulting from the hydrolysis of the ethyl ester or cleavage of the isoxazole ring can be present, especially if the reaction or workup involved prolonged exposure to strong acids, bases, or high temperatures[2][5].
Q3: What is the recommended general strategy for storing the purified compound?
A3: To maintain purity and prevent degradation, store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place, away from light and moisture to minimize the risk of hydrolysis.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification process in a question-and-answer format.
Recrystallization Issues
Q4: My compound is "oiling out" as a liquid during recrystallization instead of forming solid crystals. What is happening and how do I fix it?
A4: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when a supersaturated solution cools too rapidly, causing the solute to separate as a liquid phase rather than forming a crystal lattice[6].
Causality & Troubleshooting Steps:
-
Re-dissolve the Oil: Gently warm the mixture to bring the oil back into solution.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent until the solution is clear[6]. This lowers the saturation point.
-
Ensure Slow Cooling: Rapid cooling favors oil formation over crystallization. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to decrease the cooling rate. Slow cooling is essential for the growth of pure, well-ordered crystals[6].
-
Induce Nucleation: If crystals still do not form upon reaching room temperature, try the following:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth[6].
-
Seeding: Introduce a single, tiny "seed" crystal of the pure compound. This provides a template for proper crystal lattice formation[6].
-
-
Re-evaluate the Solvent System: If the issue persists, the solvent is likely unsuitable. The ideal solvent dissolves the compound poorly at low temperatures but well at high temperatures. Consider a mixed solvent system, such as ethyl acetate/hexanes, where the compound is soluble in ethyl acetate but insoluble in hexanes. Dissolve the compound in a minimum of hot ethyl acetate and slowly add hexanes until the solution becomes faintly turbid, then allow it to cool slowly.
Q5: My recovery yield after recrystallization is very low. Where did my product go?
A5: Low recovery is typically due to using an excessive volume of solvent, choosing a solvent in which the compound has significant solubility even at low temperatures, or premature crystallization during a hot filtration step.
Causality & Troubleshooting Steps:
-
Check Solvent Volume: You may have used too much solvent, leaving a significant portion of your product dissolved in the mother liquor. To recover more product, you can carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure[6].
-
Optimize Cooling: Ensure the flask has been thoroughly cooled, preferably in an ice-water bath for at least 30 minutes, to maximize precipitation before filtration.
-
Review Solvent Choice: The solvent may be too effective at dissolving your compound. A less polar solvent or a different mixed-solvent system might be necessary to reduce solubility at cold temperatures.
-
Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
Column Chromatography Issues
Q6: My compound is streaking severely on the silica gel TLC plate and column, leading to poor separation. Why is this happening?
A6: The acidic 5-hydroxy group on your isoxazole interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, inconsistent binding causes the compound to "streak" down the column rather than moving as a tight band, resulting in poor separation and broad fractions.
Causality & Troubleshooting Steps:
-
Modify the Eluent: The most effective solution is to suppress the ionization of both your compound and the silica gel surface. Add a small amount (0.5-1.0%) of a modifying acid, such as acetic acid , to your eluent system (e.g., 94:5:1 Hexane:Ethyl Acetate:Acetic Acid). The acid ensures your compound remains in its protonated, less polar form and competes for binding sites on the silica, leading to sharper bands and better separation.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase column (C18) with a suitable polar mobile phase like acetonitrile/water[7].
Q7: My compound sticks to the top of the silica column and will not elute, even with a high concentration of ethyl acetate.
A7: This indicates that your eluent system is not polar enough to displace the highly polar this compound from the very polar silica gel stationary phase[6].
Causality & Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If a hexane/ethyl acetate system is failing, consider switching to a more polar system like dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Employ a Gradient: Instead of isocratic (constant composition) elution, use a gradient elution. Start with a less polar mixture to elute non-polar impurities, then gradually increase the proportion of the more polar solvent to cleanly elute your target compound.
-
Check Sample Loading: Ensure the crude sample was fully dissolved during the dry-loading process. If the compound crashes out on the silica before being loaded onto the column, it will be very difficult to re-dissolve and elute properly.
Chemical Stability Issues
Q8: My purified product is discolored (e.g., yellow or brown) and NMR analysis shows unexpected peaks, suggesting degradation.
A8: Discoloration and degradation are often signs of chemical instability due to excessive heat or incompatible pH conditions during workup and purification[2][5]. Distillation, for instance, is often inadvisable for similar isoxazole structures due to thermal decomposition[5].
Causality & Troubleshooting Steps:
-
Minimize Heat Exposure: When removing solvents, use a rotary evaporator with a water bath temperature below 40°C. Avoid prolonged heating.
-
Use Mild pH Conditions: During an acid-base extraction, use a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) to deprotonate the 5-hydroxy group. For re-acidification, use a dilute acid (e.g., 1M HCl) and add it slowly while cooling the solution in an ice bath.
-
Ensure Anhydrous Conditions: Use dry solvents, especially for chromatography, to prevent on-column hydrolysis. Store the final product under an inert atmosphere to protect it from atmospheric moisture.
Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing non-acidic and neutral organic impurities. It leverages the acidity of the 5-hydroxy group.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Add fresh NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent (ethyl acetate or DCM) to remove any remaining non-polar impurities that may have been trapped in the aqueous layer.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2-3 (check with pH paper). The purified product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove residual salts, followed by a small amount of cold hexanes to help with drying. Dry the purified product under high vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the preferred method for separating the target compound from impurities with similar solubility but different polarities, such as isomeric byproducts.
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), determine an optimal eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system gives your product an Rf value of approximately 0.3-0.4. If streaking is observed, add 0.5% acetic acid to the eluent mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica. Carefully layer this powder onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity (e.g., 90:10 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent.
-
Fraction Collection & Analysis: Collect fractions and monitor their contents using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified product.
| Table 1: Suggested Chromatography Eluent Systems | | :--- | :--- | | System | Notes | | Hexane / Ethyl Acetate | Standard system. Start at 9:1 and increase ethyl acetate content. | | Dichloromethane / Methanol | For highly polar impurities. Start at 99:1 and increase methanol content. | | Hexane / Ethyl Acetate / Acetic Acid | Add 0.5-1% acetic acid to prevent streaking. |
Protocol 3: Purification by Recrystallization
This method is ideal when the crude product is relatively pure (>85%) and a suitable solvent can be identified.
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents to find one where it is highly soluble when hot but poorly soluble when cold. Ethanol or ethyl acetate/hexane mixtures are often good starting points for isoxazole derivatives[8][9].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Table 2: Suggested Recrystallization Solvents | | :--- | :--- | | Solvent System | Notes | | Ethanol | A common choice for many isoxazole derivatives[8]. | | Ethyl Acetate / Hexanes | Good for adjusting polarity. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool. | | Toluene | A less polar option that may work if others fail. |
Visualized Workflows and Mechanisms
Diagram 1: Purification Strategy Decision Workflow
This flowchart provides a logical path for selecting the most appropriate primary purification technique based on the observed properties of the crude material.
Caption: Decision workflow for selecting a purification method.
Diagram 2: Key Chemical Considerations
This diagram illustrates the keto-enol tautomerism and a potential pathway for hydrolytic degradation, which are critical to understanding the compound's behavior during purification.
Caption: Tautomerism and potential degradation of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies required to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A: Low yields in this synthesis, which typically involves the condensation of a diethyl malonate derivative with hydroxylamine, can often be attributed to several factors.[1][2][3] The primary culprits are incomplete reaction, degradation of the starting material or product, and the formation of soluble side products that are lost during workup and purification. Careful control of reaction pH and temperature is critical, as deviations can favor side reactions or decomposition.[1][4] We recommend verifying the purity of your starting materials, as impurities can interfere with the reaction.
Q2: I'm observing an unexpected isomer in my NMR/LC-MS analysis. What is it and how can I prevent its formation?
A: The most common isomeric byproduct is the formation of Ethyl 3-Hydroxy-5-isoxazolecarboxylate . This issue arises from a lack of regioselectivity in the initial condensation step.[5][6] The hydroxylamine can attack either of the two carbonyl groups of the diethyl malonate precursor. The regiochemical outcome is highly dependent on the reaction conditions, particularly the pH and the specific substrate used.[4][5][6] To favor the desired 5-hydroxy isomer, careful selection of the base and solvent system is crucial. Generally, controlling the reaction kinetically at lower temperatures can improve selectivity.
Q3: My final product seems unstable and decomposes upon standing or during purification. Why is this happening?
A: The target molecule, this compound, exists in tautomeric equilibrium with its keto form, Ethyl 4,5-dihydro-5-oxo-4-isoxazolecarboxylate.[7][8] This keto-enol system can be sensitive to both acidic and basic conditions, as well as heat. The presence of moisture can lead to hydrolysis of the ester group, and strong bases can deprotonate the ring, potentially leading to ring-opening or other rearrangements.[7][9] For purification, chromatographic methods using a minimally acidic or basic mobile phase and avoiding excessive heat are recommended.
Q4: The reaction mixture has turned dark brown/black, and I'm isolating a complex mixture of products. What could be the cause?
A: Dark coloration often indicates decomposition or polymerization pathways. Diethyl malonate and its derivatives can undergo self-condensation, especially under harsh basic conditions or elevated temperatures.[10][11] Furthermore, hydroxylamine can be unstable and may decompose, leading to side reactions. Ensuring an inert atmosphere (e.g., nitrogen or argon) and maintaining the recommended reaction temperature are critical to prevent these degradation pathways.
Deep Dive: Common Side Reactions & Mechanisms
Side Reaction 1: Formation of the 3-Hydroxy Isomer
The formation of the undesired 3-hydroxy isomer is a frequent challenge in isoxazole synthesis from 1,3-dicarbonyl compounds.[6]
-
Mechanism: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on one of the two carbonyl carbons of the diethyl malonate precursor.[2][12] Subsequent cyclization and dehydration yield the isoxazole ring. The regioselectivity is determined by which carbonyl is attacked initially. Electronic and steric factors, along with reaction conditions, dictate the preferred site of attack.[1][6]
-
Identification: The 3-hydroxy and 5-hydroxy isomers can typically be distinguished by NMR spectroscopy, as the chemical environments of the ring protons and carbons will differ. They will also likely have different retention times in LC-MS. The 3-hydroxyisoxazole scaffold is often used as a bioisostere for carboxylic acids.[13][14]
-
Prevention & Troubleshooting:
-
pH Control: The pH of the reaction is a key factor. Acidic conditions can sometimes favor one isomer over the other.[15] A screening of different bases (e.g., sodium ethoxide, sodium acetate, pyridine) is recommended.
-
Temperature: Running the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product.
-
Substrate Modification: In some cases, modifying the 1,3-dicarbonyl starting material can sterically or electronically direct the cyclization to the desired regioisomer.[6][16]
-
Caption: Regioselectivity in Isoxazole Synthesis.
Side Reaction 2: Ester Hydrolysis
The ethyl ester functionality is susceptible to hydrolysis, particularly under the basic or acidic conditions often used for the cyclization or during aqueous workup.
-
Mechanism: This is a classic ester hydrolysis reaction, which can be catalyzed by either acid or base, yielding the corresponding 5-Hydroxy-4-isoxazolecarboxylic acid and ethanol.
-
Identification: The carboxylic acid product will have a significantly different polarity than the ester, easily detectable by TLC or LC-MS. In ¹H NMR, the characteristic ethyl signals (a quartet and a triplet) will be absent. The presence of a broad singlet for the carboxylic acid proton may also be observed.
-
Prevention & Troubleshooting:
-
Control pH: Use the mildest possible basic or acidic conditions required for the reaction.
-
Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to minimize water content.
-
Workup: Perform the aqueous workup quickly and at low temperatures. Neutralize the reaction mixture carefully before extraction.
-
Purification: If hydrolysis is a significant issue, consider flash chromatography without the use of protic or aqueous solvents in the mobile phase.
-
Side Reaction 3: Self-Condensation of Diethyl Malonate
Diethyl malonate can act as both a nucleophile (after deprotonation) and an electrophile, leading to self-condensation reactions like the Claisen condensation.[10]
-
Mechanism: A base removes a proton from the active methylene group of one diethyl malonate molecule, which then attacks the carbonyl carbon of a second molecule. This can lead to the formation of higher molecular weight impurities.
-
Identification: These byproducts will have significantly higher molecular weights than the desired product. They may appear as less polar spots on a TLC plate or as late-eluting peaks in an LC trace.
-
Prevention & Troubleshooting:
-
Stoichiometry and Addition Order: Add the deprotonated diethyl malonate slowly to the reaction mixture containing the other reactant to maintain its low concentration.
-
Base Selection: Use a non-nucleophilic base or a base that is just strong enough to deprotonate the malonate without promoting side reactions.[11]
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor these higher activation energy side reactions.
-
Troubleshooting Workflow & Optimized Protocols
This workflow provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: Systematic Troubleshooting Workflow.
Optimized General Protocol
This protocol is a representative starting point and should be optimized for your specific substrate and scale.
Materials:
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Diethyl 2-(ethoxymethylene)malonate
-
Hydroxylamine hydrochloride
-
Sodium ethoxide
-
Anhydrous Ethanol
Procedure:
-
Under an inert nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cool the solution to 0-5 °C using an ice bath.
-
To this solution, add a solution of hydroxylamine hydrochloride in ethanol dropwise, maintaining the temperature below 10 °C. Stir for 15-20 minutes.
-
Slowly add diethyl 2-(ethoxymethylene)malonate to the reaction mixture, again ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with cold, dilute hydrochloric acid to pH 6-7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Data Summary: Influence of Reaction Parameters
| Parameter | Observation | Recommended Action | Potential Side Reaction Mitigated |
| Temperature | Higher temperatures often lead to decreased yield and more byproducts.[1] | Maintain reaction at 0-25 °C. | Isomer formation, Decomposition, Self-condensation. |
| Base | Strong, nucleophilic bases can promote side reactions. | Use a non-nucleophilic base like sodium ethoxide or screen weaker bases. | Self-condensation, Decomposition. |
| Solvent | Solvent choice can influence solubility and regioselectivity.[1] | Ethanol is common, but screening others (e.g., THF, Dioxane) may be beneficial. | Isomer formation. |
| pH during Workup | Strongly acidic or basic conditions can degrade the product. | Neutralize carefully to pH ~6-7 before extraction. | Ester Hydrolysis, Ring Opening. |
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate | C6H7NO4 | CID 3292775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 11. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 12. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Support Guide to Overcoming the Hydrolytic Instability of 5-Hydroxyisoxazoles
Introduction: The 5-hydroxyisoxazole moiety is a cornerstone in modern medicinal chemistry, prized as a versatile bioisostere for carboxylic acids. Its unique physicochemical properties have led to its incorporation into a multitude of drug candidates across various therapeutic areas. However, researchers, scientists, and drug development professionals frequently encounter a significant hurdle: the inherent hydrolytic instability of this scaffold. This instability can compromise experimental results, lead to inaccurate structure-activity relationship (SAR) data, and ultimately derail promising drug discovery programs.
This technical support center is designed to be your expert resource in the lab. We will move beyond theoretical discussions to provide actionable, field-proven troubleshooting guides and in-depth FAQs. Our aim is to empower you with the understanding and practical tools necessary to anticipate, diagnose, and overcome the challenges posed by the hydrolytic lability of 5-hydroxyisoxazoles.
The Root of the Problem: Understanding the Ring-Opening Mechanism
Before troubleshooting, it is crucial to grasp the underlying chemical principles governing the instability of 5-hydroxyisoxazoles. The primary degradation pathway is a pH-dependent hydrolytic ring-opening.[1] Under neutral to basic conditions (pH ≥ 7), the hydroxyl group at the C5 position is deprotonated, forming a reactive enolate. This initiates a cascade of electronic rearrangements, leading to the cleavage of the weak N-O bond and subsequent formation of a more stable cyanoacetate derivative. While also susceptible to degradation under acidic conditions, the rate is often significantly slower.[2] Factors such as temperature and the specific electronic nature of substituents on the isoxazole ring can further influence the rate of this degradation.[3][4]
Caption: Simplified mechanism of pH-dependent hydrolytic ring-opening.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is formatted in a question-and-answer style to directly address the common challenges faced during experimentation.
FAQ 1: My compound is rapidly disappearing in my cell-based assay conducted in a standard bicarbonate buffer (pH 7.4). How can I obtain reliable IC50 values?
Answer: This is a classic scenario where the physiological pH of the assay medium is accelerating the hydrolytic degradation of your 5-hydroxyisoxazole. The observed loss of potency is likely due to the decreasing concentration of the active parent compound over the course of the experiment.
Troubleshooting Protocol:
-
Confirm Instability: First, confirm that hydrolysis is the issue. Run a simple stability test by incubating your compound in the assay buffer at 37°C without cells. Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by LC-MS to quantify the remaining parent compound.[5]
-
Assay Window Reduction: If the compound is degrading but stable for a shorter period (e.g., 2-4 hours), consider reducing the incubation time of your biological assay. This is often the simplest and most immediate solution.
-
pH Modification: If your biological system can tolerate it, perform the assay in a buffer with a slightly acidic pH (e.g., 6.0-6.8). This can significantly slow down the rate of hydrolysis. Always include a vehicle control at the modified pH to ensure the buffer itself does not affect the cells.
-
Formulation with Stabilizers: For in vitro work, creating a stock solution in an aprotic solvent like DMSO and ensuring minimal exposure to the aqueous buffer before analysis is crucial. While more complex, excipients used in formulation development, such as certain polymers, can sometimes offer a protective effect even in solution.[6]
FAQ 2: My lead compound shows excellent in vitro potency but has very poor oral bioavailability in mice. Could this be related to its stability?
Answer: Yes, this is a very likely cause. The journey through the gastrointestinal (GI) tract exposes the compound to a wide range of pH environments, from the highly acidic stomach (pH 1.5-3.5) to the neutral and slightly alkaline conditions of the small intestine (pH 6.0-7.5). The instability of the 5-hydroxyisoxazole ring in these conditions can lead to extensive degradation before the compound has a chance to be absorbed.
Strategic Solutions:
-
Prodrug Approach: This is a highly effective and widely used strategy in medicinal chemistry to overcome such liabilities.[7][8] By masking the labile 5-hydroxyl group with a promoiety (e.g., forming an ester or carbonate), you can create a more stable prodrug that can survive the GI tract. This prodrug is then designed to be cleaved by endogenous enzymes (like esterases in the blood or liver) to release the active parent drug.[9][10]
Illustrative Impact of Prodrug Strategy on Bioavailability
| Compound Type | Modality | Oral Bioavailability (F%) | Key Feature |
| Parent Compound | 5-Hydroxyisoxazole | < 5% | Rapid degradation in gut |
| Ester Prodrug | Methyl Ester | ~30-40% | Increased stability, enzyme-cleavable |
| Carbonate Prodrug | Ethyl Carbonate | ~40-50% | Enhanced stability, favorable cleavage kinetics |
-
Formulation Strategies:
-
Enteric Coating: Formulating the drug in a tablet or capsule with an enteric coating can protect it from the harsh acidic environment of the stomach, allowing it to dissolve and be absorbed in the more favorable pH of the intestine.[11][12]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with a suitable polymer can improve both the solubility and stability of the compound.[6]
-
FAQ 3: How do I develop a reliable analytical method to study the degradation of my 5-hydroxyisoxazole compound?
Answer: A stability-indicating analytical method is essential to accurately quantify your parent compound and its degradants. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose due to its specificity and sensitivity.[13][14]
Step-by-Step Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Key Considerations:
-
Forced Degradation: You must intentionally degrade your compound under various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to generate the potential degradation products.[15][16] This ensures your method can separate the parent drug from anything it might transform into.
-
Mobile Phase: Using an acidic mobile phase (e.g., with 0.1% formic acid) is highly recommended. This keeps the 5-hydroxyisoxazole protonated and minimizes on-column degradation during the analysis.
-
Mass Spectrometry: Use MS to identify the mass-to-charge ratio (m/z) of the parent compound and the key degradants. The expected cyanoacetate degradant will have a different molecular weight, which can be specifically monitored.
By implementing these scientifically grounded strategies, you can effectively mitigate the challenges of 5-hydroxyisoxazole instability, leading to more reliable data and a higher probability of success for your drug discovery projects.
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. exo-ricerca.it [exo-ricerca.it]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijmr.net.in [ijmr.net.in]
- 14. benchchem.com [benchchem.com]
- 15. ajpaonline.com [ajpaonline.com]
- 16. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-Hydroxy-4-isoxazolecarboxylate Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of Ethyl 5-Hydroxy-4-isoxazolecarboxylate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of these molecules. Our aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of 5-hydroxyisoxazoles, particularly when starting from β-ketoesters and hydroxylamine, can be attributed to several factors. The primary synthetic route involves the condensation of a β-ketoester with hydroxylamine.
-
Causality & Experimental Choices: The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration. The equilibrium and rate of each step are highly dependent on the reaction conditions.
-
Troubleshooting Steps:
-
pH Control is Critical: The pH of the reaction medium plays a crucial role. A weakly acidic to neutral pH is often optimal for the initial oximation step. If the medium is too acidic, the nucleophilicity of hydroxylamine is reduced due to protonation. Conversely, strongly basic conditions can promote side reactions. Consider using a buffer system (e.g., sodium acetate in acetic acid) to maintain a stable pH.
-
Temperature Optimization: The cyclization and dehydration steps often require heating. However, excessive heat can lead to decomposition of the starting materials or the product. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) and optimize the temperature accordingly. A stepwise increase in temperature after the initial oximation may be beneficial.
-
Choice of Base: When a base is required, a non-nucleophilic organic base like triethylamine or N,N-Diisopropylethylamine (DIPEA) is often preferred over inorganic bases to avoid hydrolysis of the ester functionality.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting materials by TLC. In some cases, extending the reaction time at a moderate temperature can improve the yield.
-
Purity of Starting Materials: Impurities in the β-ketoester or hydroxylamine can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis.
-
Question 2: I am observing the formation of an unexpected side product. How can I identify and minimize it?
The formation of side products is a common challenge. In the synthesis of this compound, potential side products include the isomeric 3-hydroxyisoxazole or open-chain intermediates.
-
Causality & Experimental Choices: The regioselectivity of the cyclization is a key factor. The reaction of an unsymmetrical β-dicarbonyl compound with hydroxylamine can potentially lead to two regioisomeric isoxazoles.
-
Troubleshooting Steps:
-
Characterize the Side Product: Isolate the side product and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry). This will provide crucial information about its structure and help in understanding the reaction pathway leading to its formation.
-
Control of Regioselectivity: The regioselectivity is influenced by the relative reactivity of the two carbonyl groups in the β-dicarbonyl starting material. In the case of derivatives from diethyl oxalacetate, the ketone carbonyl is generally more reactive towards nucleophilic attack by hydroxylamine than the ester carbonyl, favoring the formation of the 5-hydroxyisoxazole. To enhance this selectivity, consider performing the reaction at a lower temperature initially to favor the kinetic product.
-
Minimizing Ring-Chain Tautomerism: 5-hydroxyisoxazoles can exist in equilibrium with their open-chain keto-oxime tautomers.[2][3] This equilibrium can be influenced by the solvent and pH. In some cases, the open-chain form may be more susceptible to decomposition. Maintaining a slightly acidic pH can sometimes favor the cyclic form.
-
Question 3: My product appears to be unstable and decomposes during work-up or purification. What precautions should I take?
5-Hydroxyisoxazole-4-carboxylic acid derivatives have been reported to be unstable, particularly towards hydrolytic ring-opening and decarboxylation.[4][5][6][7]
-
Causality & Experimental Choices: The presence of both a hydroxyl group at the 5-position and a carboxylate group at the 4-position makes the isoxazole ring susceptible to cleavage, especially under harsh acidic or basic conditions, and at elevated temperatures.
-
Troubleshooting Steps:
-
Mild Work-up Conditions: Avoid strong acids or bases during the work-up. Use a saturated solution of a mild base like sodium bicarbonate for neutralization, and perform extractions quickly at low temperatures.
-
Purification Strategy:
-
Column Chromatography: If column chromatography is necessary, use a neutral stationary phase like silica gel that has been deactivated with a small percentage of a non-polar solvent or by adding a small amount of a neutral amine like triethylamine to the eluent.[8] This minimizes the acidic nature of the silica gel which can cause decomposition. A gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and moderately polar (e.g., ethyl acetate) solvents is recommended.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a milder purification method than chromatography.[8]
-
-
Avoid Excessive Heat: Concentrate the product solutions under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at 30-40 °C).
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to prevent degradation over time.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound derivatives?
The most direct and widely used method is the condensation of a β-ketoester with hydroxylamine.[9][10] For Ethyl 3-methyl-5-hydroxyisoxazole-4-carboxylate, the starting materials would be ethyl acetoacetate and diethyl oxalate, which first undergo a Claisen condensation to form diethyl 2-acetyl-3-oxobutanedioate, followed by reaction with hydroxylamine. A more direct approach could involve the reaction of diethyl oxalacetate sodium salt with hydroxylamine.[3][11]
Q2: What is the role of the base in the reaction?
A base is often used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine for the reaction. It can also catalyze the cyclization step. As mentioned earlier, a non-nucleophilic organic base is generally preferred to prevent hydrolysis of the ester group.[1]
Q3: How does the solvent affect the reaction?
The choice of solvent can influence the solubility of the reactants and the reaction rate. Protic solvents like ethanol or methanol are commonly used as they can dissolve both the hydroxylamine salt and the β-ketoester. In some cases, a co-solvent system with water may be employed.[12]
Q4: Can I use microwave irradiation to accelerate the reaction?
Microwave-assisted synthesis can be a powerful tool to reduce reaction times and potentially improve yields in isoxazole synthesis.[13] However, careful optimization of the temperature and irradiation time is necessary to avoid product decomposition, especially given the potential instability of 5-hydroxyisoxazoles.
III. Experimental Protocols & Data
Protocol 1: General Synthesis of Ethyl 3-substituted-5-hydroxyisoxazole-4-carboxylate
This protocol provides a general procedure for the synthesis of the target compounds from a β-ketoester and diethyl oxalate.
Step 1: Claisen Condensation to form the β-dicarbonyl intermediate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a mixture of the appropriate β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and diethyl oxalate (1.1 eq) dropwise to the sodium ethoxide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by carefully pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-dicarbonyl intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization with Hydroxylamine
-
Dissolve the crude β-dicarbonyl intermediate from the previous step in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) in water to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound derivative.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Optimization Parameters
The following table summarizes key parameters that can be optimized for the synthesis of this compound derivatives. The optimal conditions will vary depending on the specific substrate.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 0 °C to Reflux | Lower temperatures for the initial condensation can improve selectivity. Higher temperatures are often required for cyclization and dehydration.[9] |
| Base | Sodium Ethoxide, Triethylamine, DIPEA | Sodium ethoxide is a strong base suitable for the Claisen condensation. Organic bases are preferred for the cyclization to avoid ester hydrolysis.[1] |
| Solvent | Ethanol, Methanol, THF | Protic solvents are common for the cyclization step. Aprotic solvents like THF may be used for the Claisen condensation.[1] |
| pH | Weakly Acidic to Neutral (for cyclization) | Crucial for balancing the nucleophilicity of hydroxylamine and promoting cyclization without causing product degradation. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time and avoid the formation of degradation products with prolonged heating. |
IV. Visualizing the Process: Diagrams
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the formation of Ethyl 3-methyl-5-hydroxyisoxazole-4-carboxylate from diethyl oxalacetate and hydroxylamine.
Caption: Proposed reaction pathway for isoxazole formation.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
V. References
-
Balskus, E. P., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5457–5460. --INVALID-LINK--[4][6][7]
-
PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. --INVALID-LINK--[5]
-
Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. --INVALID-LINK--[1][9]
-
Organic Syntheses. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 53, 59. --INVALID-LINK--[14]
-
National Center for Biotechnology Information. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. --INVALID-LINK--
-
Beilstein Journals. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. --INVALID-LINK--[1]
-
BenchChem. (2025). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives. --INVALID-LINK--[6]
-
ResearchGate. (n.d.). Claisen isoxazole synthesis. --INVALID-LINK--[13]
-
YouTube. (2019). synthesis of isoxazoles. --INVALID-LINK--[10]
-
Sigma-Aldrich. (n.d.). Diethyl oxalacetate sodium salt 95%. --INVALID-LINK--
-
SLS. (n.d.). Diethyl oxalacetate sodium sal | 171263-500G | SIGMA-ALDRICH | SLS. --INVALID-LINK--[11]
-
Google Patents. (n.d.). CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate. --INVALID-LINK--
-
PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. --INVALID-LINK--[7]
-
National Center for Biotechnology Information. (n.d.). Diethyl (hydroxyimino)malonate. PubChem. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. --INVALID-LINK--
-
Fisher Scientific. (n.d.). Diethyl oxalacetate sodium salt, 95%. --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines. PMC. --INVALID-LINK--[2]
-
ResearchGate. (n.d.). Ring-Chain Tautomerism of Hydroxyketones. --INVALID-LINK--[3]
-
ResearchGate. (n.d.). One-pot reaction of arylacetic acid and diethyl oxalacetate sodium salt. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. --INVALID-LINK--
-
Google Patents. (n.d.). US4902819A - Preparation of sodium diethyl oxalacetate. --INVALID-LINK--
-
Beilstein Journals. (2003). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. --INVALID-LINK--
-
MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. --INVALID-LINK--
References
- 1. celonpharma.com [celonpharma.com]
- 2. Ethyl 4-hydroxyisoxazole-3-carboxylate | C6H7NO4 | CID 13180537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. flore.unifi.it [flore.unifi.it]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic compound. The information is presented in a question-and-answer format to directly address specific experimental issues.
General Reaction Scheme
The most common and established method for synthesizing 5-hydroxyisoxazoles is the condensation of a β-ketoester equivalent with hydroxylamine.[1] For this compound, the reaction typically involves diethyl 2-(ethoxymethylene)malonate and hydroxylamine hydrochloride. The reaction is highly sensitive to conditions such as pH and temperature, which dictate the regioselectivity of the cyclization and ultimately the yield and purity of the final product.[2]
Frequently Asked Questions & Troubleshooting Guide
Reaction Optimization & Execution
Question 1: My reaction yield is consistently low (<30%). What are the most critical parameters I should investigate?
Low yield is a frequent issue stemming from several critical variables. The reaction's success hinges on careful control of pH, temperature, and reagent quality.
-
pH Control is Paramount: This is arguably the most critical factor. The reaction of the β-ketoester with hydroxylamine can lead to two different isomeric products: the desired 5-hydroxyisoxazole and the undesired 5-isoxazolone.[1] Maintaining a pH of approximately 10 during the initial reaction favors the formation of the desired product.[2] At lower pH, the formation of the isomeric 3-isoxazolin-5-one can become the major pathway.[3]
-
Expert Tip: Use a pH meter for accurate monitoring. A slow, dropwise addition of a base (e.g., NaOH solution) to a mixture of your starting material and hydroxylamine hydrochloride allows for precise pH maintenance.
-
-
Temperature Management: The reaction sequence requires careful temperature staging.
-
Hydroxamic Acid Formation: The initial reaction between the sodium salt of the β-ketoester and hydroxylamine should be conducted at a low temperature, typically between -30°C and 0°C.[2][3] This minimizes side reactions and favors the formation of the key intermediate.
-
Cyclization/Quenching: The subsequent quenching and cyclization step, usually initiated by adding a strong acid like concentrated HCl, requires heating (e.g., to 80°C) to drive the ring closure to completion.[3]
-
-
Reagent Quality:
-
Hydroxylamine: Use freshly prepared hydroxylamine solution or high-purity hydroxylamine hydrochloride. Hydroxylamine can decompose over time. To quench any excess hydroxylamine before workup, a small amount of acetone can be added.[3]
-
Solvents: Ensure solvents are anhydrous where necessary, as water can interfere with intermediate steps.
-
Table 1: Recommended Reaction Conditions for Isoxazole Synthesis
| Parameter | Recommended Condition | Rationale & Notes |
| pH | ~10 | Favors nucleophilic attack to form the desired 5-hydroxyisoxazole intermediate.[2] |
| Initial Reaction Temp. | -30°C to 0°C | Controls the rate of reaction and minimizes byproduct formation.[3] |
| Acid Quench/Cyclization Temp. | ~80°C | Provides energy for the final ring-closing dehydration step.[3] |
| Hydroxylamine | Use high-purity salt | Quality is crucial for good conversion. Prepare solutions fresh if possible. |
Question 2: My product is contaminated with a significant amount of an isomer. How can I improve the regioselectivity?
This is a classic problem in isoxazole synthesis from asymmetrical β-dicarbonyl compounds. The formation of the 5-isoxazolone isomer arises from the alternative pathway of nucleophilic attack by hydroxylamine.[1]
// Nodes A [label="Diethyl 2-(ethoxymethylene)malonate\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Hydroxylamine\n(NH2OH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pathway 1 (Desired)\nAttack at Carbonyl Carbon", shape= Mdiamond, fillcolor="#E6F4EA", fontcolor="#202124"]; D [label="Pathway 2 (Undesired)\nAttack at Ethoxymethylene Carbon", shape= Mdiamond, fillcolor="#FCE8E6", fontcolor="#202124"]; E [label="Intermediate A", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Intermediate B", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="this compound\n(Product)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Isomeric 5-Isoxazolone\n(Byproduct)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> C [label="Favored at pH ~10", color="#34A853"]; A -> D [label="Favored at lower pH", color="#EA4335"]; B -> C [color="#34A853"]; B -> D [color="#EA4335"]; C -> E [label="Cyclization"]; D -> F [label="Cyclization"]; E -> G [label="Dehydration"]; F -> H [label="Dehydration"];
// Invisible edges for alignment edge[style=invis]; C -> D; } dot Caption: Regioselectivity in Isoxazole Synthesis.
To favor the desired product (Pathway 1):
-
Strict pH Control: As detailed in Q1, maintaining a pH around 10 is the most effective strategy.[2]
-
Protecting Groups: A more complex but highly regioselective method involves ketalization of the β-ketoester before reaction with hydroxylamine, followed by acid-catalyzed deprotection and cyclization. However, this adds steps to the synthesis.[2]
Work-up & Purification
Question 3: My product seems to have poor solubility in standard organic solvents like ethyl acetate during extraction, leading to recovery issues.
This is a common observation due to the acidic nature of the 5-hydroxyisoxazole ring, which is structurally analogous to a vinylogous acid or a phenolic hydroxyl group.[4] At neutral or basic pH, the compound can deprotonate to form a salt, which is more soluble in water than in organic solvents.
Troubleshooting Steps:
-
Acidify the Aqueous Layer: Before extraction, ensure the aqueous layer is distinctly acidic (pH 1-2) by adding 1-2 M HCl. This protonates the isoxazole ring, making the molecule neutral and significantly more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Use a More Polar Solvent: If ethyl acetate fails, try extractions with a more polar solvent system, such as a mixture of chloroform and isopropanol.
-
Brine Wash: After extraction, wash the combined organic layers with saturated NaCl solution (brine). This helps to remove dissolved water and can break up emulsions.
Question 4: During recrystallization, my product separates as a sticky oil instead of forming crystals. What should I do?
This phenomenon, known as "oiling out," occurs when the solute is too soluble in the solvent or when the solution is cooled too quickly.[5]
Solutions:
-
Reheat and Add More Solvent: Warm the solution to re-dissolve the oil, then add a small amount of additional hot solvent to prevent supersaturation.[5]
-
Slow Cooling: This is critical. Insulate the flask to allow for very gradual cooling to room temperature, then transfer it to a refrigerator, and finally to an ice bath. Slow cooling promotes the formation of a stable crystal lattice.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[5]
-
Change the Solvent System: The chosen solvent may be inappropriate. A good solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[5] Experiment with solvent/anti-solvent systems, such as ethyl acetate/hexanes or ethanol/water.
Stability & Characterization
Question 5: My NMR spectrum is complex, showing more peaks than expected. Am I seeing a mixture of tautomers?
Yes, this is highly likely. 5-Hydroxyisoxazoles can exist in equilibrium with their 5-isoxazolinone (or 5-oxo) tautomer.[4] The position of this equilibrium is highly dependent on the solvent, pH, and temperature at which the spectrum is acquired.
// Define the structures using label with HTML-like syntax for images or text A [label="5-Hydroxyisoxazole\n(Enol Form)"]; B [label="5-Isoxazolinone\n(Keto Form)"];
// Equilibrium arrow A -> B [dir=both, label="Equilibrium"]; } dot Caption: Keto-Enol Tautomerism of the Product.
-
¹H NMR: You may observe two sets of signals, particularly for the protons on the heterocyclic ring and the ester. The ring CH proton, for instance, will have a different chemical shift in each tautomer.
-
¹³C NMR: Similarly, the chemical shifts of the ring carbons will differ significantly between the two forms.
-
Expert Tip: To confirm tautomerism, try acquiring NMR spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆). A polar, protic solvent like DMSO often shifts the equilibrium and can help in assigning the peaks. Some related oxazole structures are also known to be unstable towards hydrolysis and decarboxylation, which could further complicate spectra if the sample is not pure and dry.[6]
Question 6: How should I store the purified this compound to ensure its stability?
Given that related 5-hydroxyoxazole structures can be sensitive to moisture and hydrolysis, proper storage is essential.[6]
-
Dryness: Ensure the product is thoroughly dried under high vacuum to remove all residual solvents and moisture.
-
Inert Atmosphere: Store the solid product in a sealed vial under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Keep the vial in a freezer (-20°C) to minimize degradation over time.
-
Light: Protect the sample from light by storing it in an amber vial or a dark location.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-Hydroxy-4-isoxazolecarboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key heterocyclic intermediate. Our goal is to provide practical, experience-driven advice to ensure a safe, efficient, and scalable synthesis.
Section 1: Synthesis Overview & Core Principles
This compound is most commonly synthesized via a cyclocondensation reaction. The primary route involves the reaction of an electrophilic three-carbon component with hydroxylamine. A widely used and efficient precursor is Ethyl 2-cyano-3-ethoxyacrylate (ECEA), which reacts with hydroxylamine (often generated in situ from hydroxylamine hydrochloride) in a protic solvent like ethanol.
The reaction proceeds through a nucleophilic attack of hydroxylamine on the acrylate, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 5-hydroxyisoxazole ring. While seemingly straightforward, this process is sensitive to pH, temperature, and reagent purity, especially during scale-up.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield? A: pH control is paramount. The reaction requires free hydroxylamine, which is liberated from its hydrochloride salt by a base. Insufficient base leads to a low concentration of the nucleophile and stalls the reaction. Conversely, an excessively basic medium can promote side reactions, such as the hydrolysis of the ester group or the degradation of the ECEA starting material. A pH range of 5-7 is generally optimal.
Q2: Which base is recommended for liberating hydroxylamine? A: Sodium acetate or sodium bicarbonate are commonly used. They are strong enough to deprotonate hydroxylamine hydrochloride (pKa ~6) but mild enough to minimize ester hydrolysis. Stronger bases like sodium hydroxide or sodium ethoxide should be avoided as they can lead to significant byproduct formation.
Q3: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting material (ECEA) is less polar than the product. The product, this compound, has an acidic proton and may streak on silica gel. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the spot shape. For more quantitative analysis, LC-MS is recommended.
Q4: What are the primary safety concerns when scaling up this reaction? A:
-
Hydroxylamine: Hydroxylamine and its salts can be thermally unstable and have explosive properties, particularly in the absence of water. Always handle with care, avoid excessive heating of the solid, and ensure it is fully dissolved during the reaction.
-
Exothermicity: The initial reaction can be exothermic, especially during the addition of ECEA. For larger scale reactions, controlled, portion-wise addition or slow addition via a pump is crucial to manage the heat generated. A vessel with adequate cooling capacity is essential.
-
Solvent Vapors: Ethanol is flammable. Ensure all operations are conducted in a well-ventilated area (fume hood or walk-in hood) and away from ignition sources.
Section 3: Detailed Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up.
Problem Cluster 1: Low or No Product Yield
Q: My reaction has stalled, and TLC/LC-MS shows a high percentage of unreacted ECEA. What is the cause? A: This is typically due to an issue with the nucleophile (hydroxylamine).
-
Potential Cause 1: Incorrect pH. The most common culprit. If the medium is too acidic (pH < 5), the concentration of free hydroxylamine is too low for the reaction to proceed efficiently.
-
Solution: Check the pH of the reaction mixture. Add a mild base like sodium bicarbonate or sodium acetate in portions until the pH is in the optimal 5-7 range.
-
-
Potential Cause 2: Poor Quality Hydroxylamine HCl. The reagent may have degraded over time.
-
Solution: Use a freshly opened bottle of hydroxylamine hydrochloride. If degradation is suspected, perform a small-scale test reaction to confirm the reagent's activity before committing to a large-scale batch.
-
Q: The reaction worked, but my isolated yield is very low after work-up. Where did my product go? A: The product's properties can lead to losses during extraction and isolation.
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Potential Cause 1: Product Loss during Aqueous Work-up. this compound has an acidic hydroxyl group (pKa ~4-5) and is amphoteric. It can be deprotonated and become water-soluble in basic aqueous layers, or protonated and lost in acidic aqueous layers.
-
Solution: During the work-up, carefully adjust the aqueous pH to be weakly acidic (~pH 4) before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the product is in its neutral, more organosoluble form. Perform multiple extractions (3-4 times) to maximize recovery.
-
-
Potential Cause 2: Product is a Hydroxylamine Salt. In the presence of excess hydroxylamine, the acidic product can form a salt, which may have different solubility properties.[1]
-
Solution: An acidic wash (e.g., with dilute HCl) during the work-up will break this salt and convert the product back to its neutral form for extraction into the organic layer.
-
Problem Cluster 2: Significant Impurity Formation
Q: I see a major byproduct in my crude NMR/LC-MS. What could it be? A: Side reactions involving the starting materials are likely.
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Potential Cause 1: Dimerization/Polymerization of ECEA. Ethyl 2-cyano-3-ethoxyacrylate is a reactive Michael acceptor and can undergo side reactions if the reaction conditions are not optimal (e.g., high temperature for extended periods, wrong pH).
-
Solution: Ensure controlled addition of ECEA to the hydroxylamine solution to maintain a low instantaneous concentration of ECEA. Avoid unnecessarily high reaction temperatures.
-
-
Potential Cause 2: Formation of Regioisomers. While the reaction with ECEA is generally regioselective, other substrates used in isoxazole synthesis can lead to mixtures of isomers.[2] For this specific synthesis, the primary concern is the formation of other cyclized or rearranged products under harsh conditions.
-
Solution: Stick to established and mild reaction conditions. Temperatures between room temperature and the reflux temperature of ethanol are generally sufficient.
-
Caption: Decision tree for troubleshooting low yield issues.
Problem Cluster 3: Difficulties in Product Purification
Q: My product oils out during recrystallization instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution is supersaturated.[3]
-
Solution 1: Slow Down Cooling. Allow the heated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Insulating the flask can help.[3]
-
Solution 2: Add More Solvent. The solution may be too concentrated. Reheat to dissolve the oil, then add a small amount of additional hot solvent.[3]
-
Solution 3: Change Solvent System. The chosen solvent may be inappropriate. A good solvent should dissolve the compound well when hot but poorly when cold.[3] Consider mixed solvent systems like ethyl acetate/hexanes or ethanol/water.
-
Solution 4: Induce Crystallization. Use a seed crystal or scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[3]
Q: The product is difficult to purify by column chromatography due to streaking. A: The acidic hydroxyl group on the isoxazole ring interacts strongly with the silica gel, causing streaking.
-
Solution: Add a small amount (0.5-1%) of a modifier like acetic acid to your eluent. The acid protonates the silica surface and the product, minimizing strong interactions and leading to sharper bands and better separation.
Section 4: Recommended Lab-Scale Protocol
This protocol is a starting point for a 10-gram scale synthesis.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate (ECEA): 10.0 g
-
Hydroxylamine hydrochloride: 4.5 g
-
Sodium acetate (anhydrous): 6.8 g
-
Ethanol (200 proof): 150 mL
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Hydroxylamine Solution: To the flask, add hydroxylamine hydrochloride (4.5 g) and sodium acetate (6.8 g). Add 100 mL of ethanol. Stir the suspension at room temperature for 15-20 minutes.
-
ECEA Addition: In a separate beaker, dissolve Ethyl 2-cyano-3-ethoxyacrylate (10.0 g) in 50 mL of ethanol.
-
Reaction: Add the ECEA solution to the stirring hydroxylamine suspension in the flask. Heat the mixture to a gentle reflux (~78 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., 40% Ethyl Acetate/Hexanes + 0.5% Acetic Acid). The starting material ECEA should be consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate.
-
Adjust the pH of the aqueous layer to ~4 using 1M HCl.
-
Separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.
-
Combine all organic layers, wash with 50 mL of saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a light yellow solid or oil.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes or isopropanol) to obtain pure this compound.
Section 5: Scale-Up Considerations
Transitioning from lab-scale to pilot or commercial scale introduces new challenges.[4] What works for 10 grams may be inefficient or unsafe for 10 kilograms.
| Parameter | Lab-Scale (Grams) | Pilot/Commercial Scale (Kilograms) | Rationale & Key Considerations |
| Heat Management | Passive cooling, heating mantle. | Jacketed reactor with controlled heating/cooling fluid. | The reaction is exothermic. Surface area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. Poor heat control can lead to runaway reactions and increased byproduct formation.[4] |
| Reagent Addition | Manual pouring via funnel. | Metering pump for controlled, slow addition. | Prevents dangerous temperature spikes (exotherms) and maintains a low concentration of the limiting reagent, which can minimize side reactions like dimerization. |
| Mixing | Magnetic stir bar. | Overhead mechanical stirrer (e.g., impeller, turbine). | Efficient mixing is critical to ensure homogeneity in temperature and reagent concentration, preventing localized "hot spots" and improving reaction kinetics. |
| Work-up | Separatory funnel. | Jacketed reactor for extractions and phase splits. | Large-volume phase separations can be slow and form emulsions. The design of the reactor and agitator can help manage these issues. |
| Isolation | Rotary evaporator, Büchner funnel. | Large-scale evaporator, centrifuge, or filter-dryer. | Handling large volumes of solvent and solids requires specialized equipment to ensure efficiency and operator safety. |
References
Technical Support Center: Synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 5-Hydroxy-4-isoxazolecarboxylate. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, and achieving high purity is paramount for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to identify, control, and mitigate common impurities encountered during the synthesis of this key intermediate.
Section 1: Overview of the Primary Synthesis Route
The most common and regioselective approach to synthesizing 3,5-disubstituted-4-isoxazolecarboxylates involves a 1,3-dipolar cycloaddition reaction.[1] This process typically utilizes an in-situ generated nitrile oxide which then reacts with an activated alkene, such as an enol ether or an enamine derived from a β-ketoester. The selectivity of this cycloaddition is a key advantage, as it generally prevents the formation of positional isomers which are common in other isoxazole synthesis methods.[1]
The reaction proceeds via an isoxazoline intermediate, which subsequently eliminates a leaving group (like an amine) to yield the final aromatic isoxazole ring.[1] Understanding this pathway is crucial for diagnosing the origin of potential impurities.
Caption: Primary synthesis route via 1,3-dipolar cycloaddition.
Section 2: Frequently Asked Questions (FAQs) - Common Impurities
This section addresses the most frequently encountered impurities in a direct question-and-answer format, providing insights into their formation and prevention.
Q1: What are the most common unreacted starting materials or reagents found in my crude product?
A1: It is common to find residual starting materials and reagents, especially if the reaction did not go to completion or if the workup was insufficient. Key species to look for include:
-
β-Ketoester Starting Material: The precursor to the enamine or enol ether (e.g., ethyl acetoacetate) can persist. It may also reform through hydrolysis of the enamine during an acidic workup.[1]
-
Nitroalkane: The precursor to the nitrile oxide may be present if used in excess or if the dehydration step was inefficient.
-
Amine Salts: If a base like triethylamine is used, it can form salts (e.g., triethylamine hydrochloride) during acidic washes. These are often white, fluffy solids that can sometimes contaminate the product if not thoroughly removed with a water wash.[1]
Q2: My LC-MS analysis shows a peak with a mass corresponding to the hydrolyzed carboxylic acid of my product. Why did this occur?
A2: The ethyl ester of your product is susceptible to hydrolysis, which converts the ester functional group into a carboxylic acid. This is one of the most common degradation pathways.
-
Causality: Hydrolysis is catalyzed by the presence of either acid or base, particularly in the presence of water. This can occur during aqueous workup steps if the pH is not carefully controlled or if the product is exposed to moisture for extended periods, especially at elevated temperatures.
-
Prevention:
-
Ensure all workup steps are performed expeditiously and at low temperatures.
-
Neutralize the reaction mixture carefully before extraction.
-
Use a saturated brine wash to help remove residual water from the organic layer before drying.
-
Thoroughly dry the organic extracts with an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Q3: My purified product seems unstable and develops new spots on a TLC plate over time. What is the likely degradation mechanism?
A3: 5-Hydroxyisoxazoles, especially those with a 4-carboxy substituent, can be inherently unstable.[2] The primary degradation pathway beyond simple ester hydrolysis is hydrolytic ring-opening.
-
Mechanism: The isoxazole ring can be cleaved by hydrolysis, which breaks the N-O bond. This process is often followed by decarboxylation, leading to a complex mixture of degradation products.[2] This instability is a critical factor to consider during purification, handling, and storage.
-
Mitigation Strategy: Store the purified compound under an inert atmosphere (nitrogen or argon), at low temperatures (-20°C is recommended), and in an anhydrous state to minimize degradation.
Q4: I am observing a byproduct with the same mass as my product. Could this be a positional isomer?
A4: While the 1,3-dipolar cycloaddition route is known for being highly regioselective, the formation of positional isomers is possible, especially if reaction conditions are not optimal or if an alternative synthetic route is used.[1] The most likely isomer would be Ethyl 3-Hydroxy-5-substituted-4-isoxazolecarboxylate . The identity can be confirmed using 2D NMR techniques (like HMBC and NOESY) to establish the connectivity of the substituents on the isoxazole ring.
Section 3: Troubleshooting Guide
This guide provides actionable solutions to common experimental problems.
Problem 1: Low or No Product Yield
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation | The conversion of the nitroalkane to the nitrile oxide is the critical first step. Action: Ensure your dehydrating agent (e.g., phosphorus oxychloride) is fresh and has not been deactivated by atmospheric moisture. Perform the reaction under strictly anhydrous conditions using an inert atmosphere (N₂ or Ar). |
| Degradation During Workup | The product is sensitive to both pH extremes and prolonged exposure to water, as detailed in the FAQs. Action: Minimize the time of aqueous workup. Use chilled water/brine for washes. Ensure any acidic or basic washes are performed quickly and efficiently, followed by immediate neutralization and extraction.[1] |
| Suboptimal Reaction Temperature | The 1,3-dipolar cycloaddition step is temperature-dependent. Action: If the reaction is sluggish, a modest increase in temperature may be required. Conversely, if degradation is observed, running the reaction at a lower temperature for a longer period may improve the yield of the desired product. |
Problem 2: Product "Oils Out" During Recrystallization
"Oiling out" occurs when the solute separates as a liquid phase instead of forming crystals. This is often because the solubility of the compound/impurity mixture is too high at the cooling temperature, or the melting point of the mixture is below the temperature of the solution.[3]
Protocol for Correcting Oiling Out
-
Re-dissolve: Heat the solution to completely re-dissolve the oil.
-
Add Solvent: Add a small amount of additional hot solvent to decrease the saturation level.[3]
-
Cool Slowly: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Slow cooling is critical for the formation of pure, well-defined crystals.[3]
-
Induce Crystallization: If no crystals form, gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[3]
-
Seed the Solution: If available, add a single, tiny "seed" crystal of the pure compound to initiate crystallization.[3]
-
Re-evaluate Solvent System: If the problem persists, the solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] Experiment with different solvents or mixed solvent systems (e.g., ethyl acetate/hexanes).
Section 4: Protocols for Impurity Analysis and Control
Protocol 4.1: General Method for Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: Linear ramp from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Analysis: This method will separate compounds based on polarity. Unreacted starting materials will typically elute earlier, while the product and less polar impurities will have longer retention times. Coupling this with a mass spectrometer (LC-MS) is highly effective for identifying the molecular weights of unknown peaks.[5]
Protocol 4.2: Purification via Acid-Base Extraction
The acidic proton on the 5-hydroxy group of the isoxazole allows for selective extraction, separating it from neutral impurities.[3]
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The acidic product will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Separate Layers: Combine the aqueous layers containing the deprotonated product. Discard the organic layer (or save for analysis of neutral impurities).
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly re-acidify with cold 1 M HCl until the solution is acidic (pH ~2-3). The product should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.
Section 5: Visualizing Impurity Formation Pathways
The following diagram illustrates the main synthesis pathway alongside the formation of key process-related and degradation impurities.
Caption: Formation pathways for the desired product and common impurities.
Section 6: Data Summary Table
| Impurity Type | Common Examples | Likely Source | Recommended Analytical Technique(s) |
| Unreacted Materials | Ethyl acetoacetate, Nitroethane | Incomplete reaction | HPLC, GC-MS[6] |
| Process-Related | Triethylamine HCl, Residual Solvents | Reagents, Workup | GC-MS (for solvents), Ion Chromatography |
| Side Products | Positional Isomers (e.g., 3-hydroxy) | Poor regioselectivity | HPLC, LC-MS, NMR[4][7] |
| Degradation Products | 5-Hydroxy-4-isoxazolecarboxylic acid | Ester hydrolysis during workup or storage | HPLC, LC-MS[4] |
| Degradation Products | Ring-opened and decarboxylated species | Hydrolytic cleavage of the isoxazole ring | LC-MS, NMR[2] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. soeagra.com [soeagra.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Storage and handling recommendations for Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Welcome to the technical support center for Ethyl 5-Hydroxy-4-isoxazolecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and troubleshooting of this versatile heterocyclic building block. Our goal is to equip you with the necessary knowledge to ensure the stability and successful application of this compound in your experiments.
Understanding the Compound: Tautomerism and Inherent Instability
This compound is a valuable intermediate in medicinal chemistry and agrochemical synthesis.[1] However, its utility is accompanied by a critical chemical characteristic: the inherent instability of the 5-hydroxyisoxazole-4-carboxylic acid core. This class of compounds is known to be susceptible to hydrolytic ring-opening and decarboxylation, which can significantly impact experimental outcomes if not properly managed.[2]
A key aspect of its chemistry is the existence of keto-enol tautomerism. The compound can exist as the "hydroxy" (enol) form or the "oxo" (keto) form, with synonyms like "ethyl 5-oxo-2H-1,2-oxazole-4-carboxylate" reflecting this equilibrium.[3] This tautomerism influences its reactivity and is a crucial factor in its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the longevity and purity of this compound, it is crucial to store it under controlled conditions. The compound should be stored at 2-8°C in a tightly sealed container to minimize exposure to atmospheric moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation.
Q2: How should I handle the compound upon receiving it?
A2: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As the compound is a white crystalline powder, care should be taken to avoid generating dust.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: The compound is reported to be soluble in common organic solvents such as ethanol and dichloromethane.[1] For experimental use, it is advisable to prepare solutions fresh to minimize the risk of degradation in solution. If stock solutions are necessary, they should be stored at low temperatures under an inert atmosphere and used as quickly as possible.
Q4: Is this compound sensitive to light?
Storage and Handling Recommendations at a Glance
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and moisture-related degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | The isoxazole ring is susceptible to hydrolysis.[2] |
| Light | Protect from light by using amber vials or storing in the dark. | To prevent potential photochemical decomposition. |
| Handling | Use in a well-ventilated fume hood with appropriate PPE. | To avoid inhalation and contact with skin and eyes. |
Troubleshooting Guide
The primary challenge in working with this compound is its propensity for degradation. This troubleshooting guide addresses common issues that may arise during its use.
Diagram: Troubleshooting Workflow for Unexpected Experimental Results
References
Validation & Comparative
The Isoxazole Scaffold: A Comparative Guide to the Biological Activity of Ethyl 5-Hydroxy-4-isoxazolecarboxylate and Its Analogs
For the discerning researcher in drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands out as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] The diverse biological activities of isoxazole derivatives, ranging from anticancer and anti-inflammatory to antimicrobial, underscore the versatility of this scaffold.[3][4][5] This guide provides an in-depth comparative analysis of the biological potential of Ethyl 5-Hydroxy-4-isoxazolecarboxylate against other isoxazole analogs, leveraging available experimental data and established structure-activity relationships to inform rational drug design.
The seemingly subtle variation in the substitution pattern on the isoxazole ring can dramatically influence a molecule's physicochemical properties and its subsequent interactions with biological targets.[1] This guide will delve into the nuanced differences in biological activity, drawing comparisons between the titular compound and other isoxazole derivatives to provide a comprehensive understanding of their therapeutic potential.
A Comparative Overview of Biological Activities: Anticancer, Anti-inflammatory, and Antimicrobial Potential
The isoxazole moiety is a common feature in compounds exhibiting a wide spectrum of pharmacological effects.[4] The incorporation of an isoxazole ring can enhance physicochemical properties, leading to improved potency and reduced toxicity in novel therapeutic agents.[4]
Anticancer Activity
Isoxazole derivatives have emerged as promising candidates in oncology, with demonstrated efficacy against a variety of cancer cell lines.[6] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes like topoisomerase, and disruption of tubulin polymerization.[7][8] While direct comparative data for this compound is limited, studies on related structures provide valuable insights. For instance, a series of isoxazole-based carboxamides have shown potent anticancer activity, with some compounds exhibiting sub-micromolar IC50 values against hepatocellular carcinoma cell lines.[9] The presence and position of substituents on the isoxazole ring are critical for activity. For example, isoxazoles with electron-withdrawing groups on a phenyl ring have displayed excellent inhibitory activity against sPLA2, an enzyme implicated in inflammatory diseases and cancer.[10]
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives are well-documented, with many compounds demonstrating potent inhibition of key inflammatory mediators.[3] The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.[11][12] Several isoxazole derivatives have shown significant, dose-dependent reduction of inflammation in this model, with some exhibiting potency comparable to or greater than established drugs like indomethacin and celecoxib.[3][10] In vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, provide further evidence of their anti-inflammatory effects.[3] The substitution pattern on the isoxazole ring plays a crucial role in determining anti-inflammatory potency. For example, the presence of a methoxy group at the para position of a phenyl substituent has been associated with enhanced activity.
Antimicrobial Activity
Isoxazole-containing compounds have a long history as antimicrobial agents, with several derivatives being developed into clinically used antibiotics.[5][13] The antimicrobial spectrum of isoxazoles is broad, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14][15] The introduction of a thiophene moiety to the isoxazole ring, for instance, has been shown to increase antimicrobial activity.[13] The antibacterial and antifungal efficacy of isoxazole derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.[15]
Comparative Data Summary
To facilitate a clear comparison, the following tables summarize the biological activities of various isoxazole derivatives as reported in the literature. It is important to note that these are not direct comparisons with this compound but provide a valuable context for its potential activity based on shared structural motifs.
| Compound | Activity | Assay | Cell Line/Organism | IC50/MIC | Reference |
| Isoxazole-based carboxamide 3c | Anticancer | In vitro anticancer screening | Leukemia (HL-60(TB), K-562, MOLT-4), Colon cancer (KM12), Melanoma (LOX IMVI) | %GI = 70.79-92.21 at 10µM | [9] |
| Isoxazole derivatives 8, 10a, 10c | Anticancer | Growth inhibitory activity | Hepatocellular carcinoma (HepG2) | IC50 = 0.84, 0.79, 0.69 μM | [9] |
| 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | Anticancer | Antiproliferative effects | Human erythroleukemic K562 cells | IC50 ranging from 18.01 nM to >300 µM | [16] |
| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a) | Anti-inflammatory | Carrageenan-induced mice paw edema | Mice | 51% inhibition of paw edema | [3] |
| Indolyl-isoxazoles | Anti-inflammatory | Carrageenan-induced rat paw edema | Rats | 36.6 to 73.7% reduction in edema | [10] |
| Ester-functionalized isoxazoles | Antimicrobial | Disc diffusion method | Escherichia coli, Staphylococcus aureus, Candida albicans | Significant activity | [14] |
| Acetoxy and benzoyloxy isoxazole derivatives | Antimicrobial | In vitro antibacterial assessment | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Significant activity | [15] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of living cells.[18]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[18][19]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[18]
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and oxidized metabolite of nitric oxide.[20]
Principle: The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound.[20][21] The intensity of the color is proportional to the nitrite concentration.
Step-by-Step Protocol:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and treat with the test compound for a specified time before stimulating with an inflammatory agent like lipopolysaccharide (LPS).[22]
-
Sample Collection: Collect the cell culture supernatant.[20]
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.[20][23]
-
Reaction: Add 50 µL of the cell supernatant to a new 96-well plate, followed by the addition of 50 µL of the Griess reagent to each well.[23]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[23]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[23]
Data Analysis: The nitrite concentration in the samples is determined by comparison with a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Griess Assay Workflow
Caption: Workflow for the Griess assay to measure nitric oxide production.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[24]
Step-by-Step Protocol:
-
Prepare Antimicrobial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[26][27]
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[24][25]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[26]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[26]
-
Determine MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[24]
Data Analysis: The MIC value provides a quantitative measure of the antimicrobial potency of the test compound.
Broth Microdilution Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. ijpca.org [ijpca.org]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. espublisher.com [espublisher.com]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 15. mdpi.com [mdpi.com]
- 16. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. ibg.kit.edu [ibg.kit.edu]
Comparative Guide to the Synthesis of Substituted Isoxazoles
Introduction
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science, found in a wide array of pharmaceuticals such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin.[1] The versatility of the isoxazole scaffold stems from its ability to engage in various non-covalent interactions and its role as a stable, aromatic bioisostere for other functional groups. Consequently, the development of efficient and regioselective synthetic methods to access substituted isoxazoles is of paramount importance to researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of two primary and robust methods for synthesizing substituted isoxazoles: the Huisgen 1,3-dipolar cycloaddition of nitrile oxides with alkynes, and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective strengths, weaknesses, and ideal applications, supported by experimental data.
Method 1: Huisgen 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most versatile and widely employed method for constructing the isoxazole ring.[2][3][4] This reaction is a concerted, pericyclic process that forms a five-membered heterocyclic ring in a single, stereoconservative step.[3]
Mechanism and Regioselectivity
The reaction proceeds through a concerted [π4s + π2s] cycloaddition, where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a cyclic transition state.[3] A key feature of this method is its regioselectivity. The reaction of a nitrile oxide (R-C≡N⁺-O⁻) with a terminal alkyne (R'-C≡C-H) typically yields the 3,5-disubstituted isoxazole as the major product.[5] This selectivity is governed by both steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[6]
dot digraph "Huisgen Cycloaddition Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} dot Caption: Huisgen 1,3-dipolar cycloaddition workflow.
A significant challenge in this method is the stability of nitrile oxides, which are prone to dimerization. To overcome this, nitrile oxides are almost always generated in situ. Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides (prepared from oximes and a halogenating agent like N-chlorosuccinimide, NCS) or the oxidation of aldoximes.[7][8] Modern protocols often utilize milder oxidants like hypervalent iodine reagents, which can improve functional group tolerance.[1][9]
Experimental Protocol: Synthesis of (3-p-tolylisoxazol-5-yl)methanol
This protocol illustrates the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with an alkyne.[10]
Step 1: Formation of 4-methylbenzaldoxime
-
In a 25 mL two-necked flask equipped with a reflux condenser, combine 4-methylbenzaldehyde (9.0 mL, ~8 mmol), hydroxylamine hydrochloride (2.5 mg), and pyridine (8 mL).
-
Heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the solid oxime.
-
Yield: 95.7%[10]
-
Causality: Pyridine acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride and as a solvent. Refluxing ensures the reaction goes to completion.
-
Step 2: In situ Nitrile Oxide Generation and Cycloaddition
-
The resulting 4-methylbenzaldoxime is treated with sodium hypochlorite (bleach), which acts as an oxidant to generate the p-tolylnitrile oxide in situ.
-
Simultaneously, propargyl alcohol is present in the reaction mixture.
-
The generated nitrile oxide undergoes a [3+2] cycloaddition with the propargyl alcohol.
-
The reaction yields (3-p-tolylisoxazol-5-yl)methanol.
Performance Data & Comparison
| Parameter | Huisgen 1,3-Dipolar Cycloaddition |
| Regioselectivity | High for terminal alkynes (yields 3,5-isomers).[6][13] Can be an issue with internal alkynes. |
| Functional Group Tolerance | Good to excellent, especially with modern in situ generation methods (e.g., hypervalent iodine).[1][14] |
| Substrate Scope | Very broad. A wide variety of substituted nitrile oxides and alkynes can be used.[2] |
| Reaction Conditions | Often mild (room temperature to moderate heating).[8] |
| Key Advantage | High versatility and control over substitution patterns at positions 3 and 5. |
| Key Disadvantage | Requires multi-step synthesis of precursors (oximes, hydroximoyl chlorides) and careful control of the reactive nitrile oxide intermediate. |
Method 2: Condensation of 1,3-Dicarbonyls with Hydroxylamine
This classical method provides a direct and often simpler route to 3,5-disubstituted isoxazoles by reacting a 1,3-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester, with hydroxylamine.[15]
Mechanism
The reaction proceeds via a two-step condensation-cyclization mechanism:
-
Initial Condensation: The more electrophilic nitrogen atom of hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an oxime intermediate.
-
Cyclization & Dehydration: The hydroxyl group of the oxime then attacks the second carbonyl group in an intramolecular fashion. Subsequent dehydration of the resulting cyclic hemiaminal yields the aromatic isoxazole ring.[15]
dot digraph "Dicarbonyl Condensation Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#4285F4"];
} dot Caption: Condensation of a 1,3-diketone with hydroxylamine.
If an unsymmetrical 1,3-diketone is used, a mixture of regioisomers can be formed, although the initial attack often occurs at the more reactive (less sterically hindered) carbonyl group.
Experimental Protocol: Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
This three-component reaction demonstrates the condensation principle, starting from ethyl acetoacetate (a β-ketoester), an aldehyde, and hydroxylamine hydrochloride.[16][17]
-
Combine ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), a substituted aromatic aldehyde (1 mmol), and a catalytic amount of citric acid in water.[16]
-
Stir the mixture at room temperature. Reaction times can vary from 5 to 24 hours depending on the aldehyde used.
-
The product precipitates from the reaction mixture.
-
Filter the precipitate, wash with cold water and then ethanol, and air-dry.
-
Yields: Generally high, ranging from 70-90%.[16]
-
Causality: This is a one-pot, multi-component reaction (MCR). Hydroxylamine first reacts with the β-ketoester to form an isoxazolone intermediate. This intermediate then undergoes a Knoevenagel condensation with the aromatic aldehyde. Citric acid acts as a mild, green acid catalyst.[16][17]
-
Performance Data & Comparison
| Parameter | Condensation of 1,3-Dicarbonyls |
| Regioselectivity | Can be an issue with unsymmetrical diketones, potentially leading to mixtures. |
| Functional Group Tolerance | Generally good, but sensitive groups may not tolerate the acidic or basic conditions sometimes required. |
| Substrate Scope | Dependent on the availability of the corresponding 1,3-dicarbonyl precursors. |
| Reaction Conditions | Varies from mild (room temp) to requiring heat. Often operationally simple.[18] |
| Key Advantage | Operational simplicity, often a one-pot reaction with readily available starting materials. |
| Key Disadvantage | Limited to substitution patterns dictated by the 1,3-dicarbonyl (typically 3,5-disubstituted or 3,4,5-trisubstituted). Less flexible than cycloaddition. |
Comparative Analysis and Conclusion
| Feature | Huisgen 1,3-Dipolar Cycloaddition | Condensation of 1,3-Dicarbonyls |
| Versatility | Higher. Allows for a wider range of substitution patterns by varying both the nitrile oxide and alkyne components independently. | Lower. Substitution pattern is constrained by the structure of the 1,3-dicarbonyl starting material. |
| Regiocontrol | Excellent for terminal alkynes, providing predictable 3,5-disubstitution.[5] | Variable. Can be poor for unsymmetrical 1,3-diketones, leading to isomeric mixtures. |
| Operational Simplicity | More Complex. Often requires a multi-step sequence for precursor synthesis and in situ generation of a reactive intermediate. | Simpler. Frequently a one-pot procedure with stable, commercially available starting materials.[15] |
| Scalability | Can be challenging due to the handling of potentially unstable intermediates, though flow chemistry approaches are mitigating this. | Generally more straightforward to scale up due to simpler procedures and fewer reactive intermediates. |
| Ideal Application | Ideal for creating diverse libraries of isoxazoles with specific and varied substitution patterns, especially in a drug discovery context.[4] | Best suited for the large-scale synthesis of specific 3,5-disubstituted isoxazoles where the corresponding 1,3-dicarbonyl is readily accessible. |
Expert Recommendation:
For exploratory research and the synthesis of diverse compound libraries, the Huisgen 1,3-dipolar cycloaddition is the superior method due to its unparalleled versatility and high degree of control over the final structure. The ability to independently modify the nitrile oxide and alkyne components provides access to a vast chemical space.
For process chemistry and the large-scale production of a specific, known isoxazole target, the condensation of 1,3-dicarbonyls is often more practical and cost-effective. Its operational simplicity, use of stable reagents, and amenability to scaling make it an attractive choice when the required dicarbonyl precursor is available.
Ultimately, the choice of synthetic route must be guided by the specific goals of the researcher, considering the desired substitution pattern, required scale, and availability of starting materials.
References
- 1. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. biolmolchem.com [biolmolchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 17. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jetir.org [jetir.org]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-Hydroxy-4-isoxazolecarboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, a versatile building block for a diverse array of therapeutic agents.[1][2] Its presence in numerous clinically approved drugs is a testament to its favorable physicochemical and pharmacological properties. This guide delves into the nuanced world of a specific isoxazole derivative, Ethyl 5-Hydroxy-4-isoxazolecarboxylate, and its analogs. While a comprehensive structure-activity relationship (SAR) for this exact scaffold remains an area of active investigation, this guide synthesizes findings from closely related isoxazole structures to provide a comparative analysis of their potential as anticancer, anti-inflammatory, and antimicrobial agents. By examining the impact of structural modifications on biological activity, we aim to provide a valuable resource for researchers engaged in the rational design of novel isoxazole-based therapeutics.
The Core Scaffold: this compound
The this compound core presents several key features for chemical modification. The isoxazole ring itself, an aromatic five-membered heterocycle, offers positions for substitution that can significantly influence the molecule's electronic and steric properties. The hydroxyl group at the 5-position and the ethyl carboxylate at the 4-position are particularly amenable to chemical derivatization, allowing for the exploration of a wide chemical space to optimize biological activity. The relative positioning of these functional groups also plays a crucial role in defining the molecule's interaction with biological targets.[3]
Comparative Analysis of Biological Activities
This guide will now explore the structure-activity relationships of analogs based on their reported biological activities. It is important to note that the data presented is often from studies on structurally related isoxazole-4-carboxylates or isoxazole-4-carboxamides, as direct and extensive SAR studies on this compound are not yet widely published.
Anticancer Activity: A Tale of Substitution and Selectivity
Isoxazole derivatives have demonstrated significant potential as anticancer agents, often through mechanisms such as the induction of apoptosis and inhibition of key signaling pathways.[4] Analysis of related isoxazole-4-carboxamide analogs reveals crucial insights into the structural requirements for cytotoxicity against various cancer cell lines.
A study on a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives highlighted the importance of the substituents on the anilide ring for anticancer activity.[5] For instance, compounds with dimethoxy substitutions on the aniline ring, specifically at the 2,5- and 3,5-positions, exhibited the most potent activity against Hep3B (liver cancer) cells.[5]
Table 1: Anticancer Activity of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Analogs against Hep3B Cells [5]
| Compound | Aniline Substituent | IC50 (µg/mL) |
| 2d | 3,5-dimethoxy | ~23 |
| 2e | 2,5-dimethoxy | ~23 |
| 2a | 4-tert-butyl | >100 |
| 2g | 4-nitro | >400 |
These findings suggest that the electronic and steric properties of the substituent on the aromatic ring appended to the core structure play a pivotal role in determining anticancer efficacy. The presence of electron-donating methoxy groups appears to be favorable for activity against this particular cell line.
Another study on 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, a related heterocyclic system, identified a methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate as a potent and broad-spectrum cytotoxic agent against a panel of 60 human cancer cell lines.[6] This underscores the potential of modifications at the 5-position of the five-membered ring to significantly impact anticancer activity.
The anticancer activity of the isoxazole-carboxamide derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized isoxazole analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Inflammation is a complex biological response, and its chronic manifestation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting by inhibiting cyclooxygenase (COX) enzymes. The development of isoxazole-containing selective COX-2 inhibitors like valdecoxib has highlighted the potential of this scaffold in designing safer anti-inflammatory agents.
While specific data on this compound analogs is limited, studies on related pyrazole carboxylates offer valuable insights. A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities.[7] Several compounds in this series exhibited significant anti-inflammatory effects in the carrageenan-induced paw edema model in rats, with reduced ulcerogenic potential compared to the standard drug, diclofenac sodium.[7] This suggests that the ethyl carboxylate moiety at the 4-position can be a key feature for anti-inflammatory activity.
Furthermore, a study on thiourea derivatives of naproxen, a well-known NSAID, demonstrated that modifications of the carboxylic acid group can lead to potent 5-lipoxygenase (5-LOX) inhibitors, another important enzyme in the inflammatory cascade.[8] This indicates that derivatizing the carboxylate group of the target scaffold could be a promising strategy to develop dual COX/LOX inhibitors with an improved safety profile.
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds (isoxazole analogs) or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Isoxazole derivatives have been extensively explored for their antimicrobial potential against a wide range of pathogens.[2]
A study on ethyl 3,5-diarylisoxazole-4-carboxylates demonstrated that these compounds exhibit noticeable antimicrobial activity.[9] The nature of the aryl substituents at the 3- and 5-positions of the isoxazole ring was found to influence the antimicrobial spectrum and potency. For instance, certain derivatives showed activity against the fungus Fusarium poa, while being resistant to other tested bacteria and fungi.[9]
Another study on 5-phenyl-3-isoxazole carboxamides revealed that several analogs displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.[10] This again highlights the importance of the substituent at the 5-position and the nature of the group at the 4-position (in this case, a carboxamide) in modulating antimicrobial properties.
This is a common and straightforward method for preliminary screening of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compounds (isoxazole analogs) are placed on the surface of the inoculated agar plate. A disc with a standard antibiotic and a blank disc (with solvent) are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Synthetic Strategies: Building the Isoxazole Core
The synthesis of the isoxazole ring is a well-established area of heterocyclic chemistry. A common and versatile method involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or an alkene. For the synthesis of 4-isoxazolecarboxylates, a typical approach involves the reaction of a β-ketoester with hydroxylamine.
A general procedure for the synthesis of ethyl 3,5-diarylisoxazole-4-carboxylates involves the in situ generation of nitrile oxides from aldoximes, which then react with α-cyanocinnamate esters.[9] The reaction is typically carried out by refluxing a mixture of the aldoxime, the α,β-unsaturated compound, and an oxidizing agent like chloramine-T in ethanol.[9]
Another common route to isoxazole-4-carboxylic acids, the precursors to the target ethyl esters, involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride. The resulting isoxazole can then be esterified to yield the desired ethyl carboxylate.
Future Perspectives and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and comprehensive SAR studies on this specific core are still emerging, the analysis of structurally related analogs provides a solid foundation for future drug design efforts.
The available data suggests that:
-
Substituents on aromatic rings appended to the isoxazole core are critical determinants of biological activity and selectivity.
-
The nature of the functional group at the 4-position (ester vs. amide) can significantly influence the pharmacological profile.
-
Modifications at the 5-position of the isoxazole ring can be exploited to enhance potency and modulate physicochemical properties.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. Such studies, targeting a range of biological endpoints including specific enzymes and receptors, will be instrumental in elucidating a more definitive SAR for this promising scaffold and unlocking its full therapeutic potential. This guide serves as a starting point, encouraging further exploration into this fascinating area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Ethyl 5-Hydroxy-4-isoxazolecarboxylate Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, renowned for its metabolic stability and diverse biological activities.[1] This guide provides an in-depth technical comparison of the enzymatic inhibitory potential of a specific, yet underexplored, class of these compounds: Ethyl 5-Hydroxy-4-isoxazolecarboxylate derivatives. While direct and extensive research on this particular scaffold is emerging, this guide will synthesize available data on related isoxazole derivatives to illuminate the potential of this chemical class, discuss structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.
The Isoxazole Core: A Versatile Player in Enzyme Inhibition
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutics. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of numerous drugs targeting a wide array of enzymes.[1] Isoxazole derivatives have demonstrated potent inhibitory activity against several key enzyme families, including kinases, cyclooxygenases (COX), and carbonic anhydrases (CA).[2][3][4] The this compound core offers a unique combination of a reactive hydroxyl group and an ester moiety, providing ample opportunities for chemical modification to achieve desired potency and selectivity.
Synthesis of this compound Derivatives: A General Overview
The synthesis of the isoxazole ring can be achieved through various established methods, often involving a 1,3-dipolar cycloaddition reaction. For the specific scaffold of interest, a common synthetic route involves the condensation of a β-ketoester with hydroxylamine. The following diagram illustrates a generalized synthetic pathway.
This synthetic tractability allows for the creation of diverse libraries of compounds for screening against various enzyme targets. The hydroxyl and ester groups serve as handles for further chemical modifications to explore the structure-activity landscape.
Comparative Efficacy Against Key Enzyme Targets
While specific inhibitory data for this compound derivatives is limited in the public domain, we can infer their potential by examining the activity of structurally related isoxazoles.
Cyclooxygenase (COX) Inhibition
Isoxazole-containing compounds have been successfully developed as selective COX-2 inhibitors, a key target in anti-inflammatory therapies.[5] The isoxazole ring is a prominent feature in drugs like valdecoxib, where it contributes to the selective binding to the COX-2 active site.[6] The mechanism of action involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6]
Table 1: Inhibitory Activity of Representative Isoxazole Derivatives against COX Enzymes
| Compound Class | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenyl-isoxazole-carboxamides | COX-1 | 64 | 4.63 | [3] |
| COX-2 | 13 | [3] | ||
| Thiophene-carboxamide Derivatives | COX-2 | 290 | 67.24 | [5] |
| Thiazole Carboxamide Derivatives | COX-1 | 239 | 1.25 | [7] |
| COX-2 | 191 | [7] |
This table presents data for various isoxazole derivatives to illustrate the potential of the scaffold as COX inhibitors. The selectivity index is a ratio of the IC50 for COX-1 over COX-2, with higher numbers indicating greater selectivity for COX-2.
The presence of the carboxylate group in the target scaffold suggests that these derivatives could be designed to interact with the active site of COX enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Further screening of this compound derivatives against COX-1 and COX-2 is a promising avenue for research.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers.[8] Several studies have reported the inhibitory activity of isoxazole derivatives against various CA isoforms.
One study on a series of (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives, which share the isoxazolone core, demonstrated significant inhibitory action against carbonic anhydrase.[2] The most active compound in this series, featuring a thiophene ring, exhibited an IC50 of 112.3 µM.[2] Structure-activity relationship studies indicated that the nature of the aromatic ring and its substitution pattern are crucial for inhibitory activity.[2]
Table 2: Inhibitory Activity of Isoxazol-5(4H)-one Derivatives against Carbonic Anhydrase
| Compound | IC50 (µM) | % Inhibition | Reference |
| AC2 (Thiophene derivative) | 112.3 ± 1.6 | 79.5 | [2] |
| AC3 (Ethoxy/hydroxyl phenyl) | 228.4 ± 2.3 | 68.7 | [2] |
| Acetazolamide (Standard) | 18.6 ± 0.5 | 87.0 | [2] |
These findings suggest that the this compound scaffold could also be a promising starting point for the development of novel carbonic anhydrase inhibitors.
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The isoxazole scaffold is present in numerous kinase inhibitors.[9] For instance, certain 3,4-diaryl-isoxazoles act as ATP-competitive inhibitors of Casein Kinase 1 (CK1), disrupting key signaling pathways like Wnt and Hedgehog, which are often hyperactive in cancer.[6]
The development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold, with its potential for diverse substitutions, offers a promising platform for designing novel kinase inhibitors.
Experimental Protocols
To facilitate the investigation of this compound derivatives, detailed, self-validating experimental protocols are essential.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a generalized framework for determining the inhibitory potency (IC50) of test compounds against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (a known inhibitor of the target enzyme)
-
96-well microplate
-
Microplate reader (for absorbance, fluorescence, or luminescence detection)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all wells.
-
Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal concentrations in the assay buffer. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.
-
Assay Setup:
-
Blank wells: Assay buffer only.
-
Negative control wells (0% inhibition): Assay buffer, enzyme, and substrate.
-
Positive control wells (100% inhibition): Assay buffer, enzyme, substrate, and a saturating concentration of the positive control inhibitor.
-
Test compound wells: Assay buffer, enzyme, substrate, and varying concentrations of the test compound.
-
-
Reaction Initiation and Incubation: Add the substrate to all wells to initiate the enzymatic reaction. Incubate the plate at the optimal temperature for the enzyme for a predetermined period, ensuring the reaction remains in the linear range.
-
Signal Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Signal_test - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic model).
-
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel enzyme inhibitors. While direct experimental data for this specific class of compounds is currently sparse, the well-documented and diverse biological activities of other isoxazole derivatives strongly suggest that this is a fruitful area for future investigation. The synthetic accessibility and potential for chemical diversification make these compounds attractive candidates for screening against a wide range of enzymatic targets, including but not limited to cyclooxygenases, carbonic anhydrases, and protein kinases. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the exploration of this promising, yet under-investigated, area of medicinal chemistry.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
The Antifungal Potential of Ethyl 5-Hydroxy-4-isoxazolecarboxylate Derivatives: A Comparative Analysis
The persistent challenge of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a continuous search for novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the isoxazole scaffold stands out for its diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] This guide provides a comparative analysis of the antifungal spectrum of ethyl 5-hydroxy-4-isoxazolecarboxylate derivatives, evaluating their potential as a new class of antifungal agents. While direct and extensive studies on this specific scaffold are emerging, we will draw upon data from structurally related isoxazole derivatives to project their efficacy and compare it with established antifungal drugs.
The Isoxazole Core: A Privileged Scaffold in Antifungal Drug Discovery
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, is a key pharmacophore in numerous bioactive molecules.[1] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. In the context of antifungal drug development, isoxazole derivatives are being explored for their ability to inhibit fungal growth, with some demonstrating promising activity against clinically relevant pathogens such as Candida and Aspergillus species.[2][3]
Synthesis of Isoxazole Derivatives: A General Overview
The synthesis of isoxazole derivatives often involves the cyclization of key intermediates. A common method is the reaction of chalcones with hydroxylamine hydrochloride. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and acetophenone in the presence of a base. The resulting chalcone is then reacted with hydroxylamine hydrochloride to yield the isoxazoline derivative, which can be further modified.
Another versatile approach to constructing the isoxazole ring is through 1,3-dipolar cycloaddition reactions.[4] For instance, nitrile oxides, generated in situ, can react with dipolarophiles like α-cyanocinnamate esters to produce ethyl 3,5-diarylisoxazole-4-carboxylates.[4]
Experimental Workflow: Synthesis of Isoxazole Derivatives
Caption: A generalized workflow for the synthesis of isoxazole derivatives via a chalcone intermediate.
Comparative Antifungal Spectrum
To objectively assess the potential of this compound derivatives, their antifungal activity must be compared against standard-of-care antifungal agents. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against key fungal pathogens, alongside the typical MIC ranges for Fluconazole and Amphotericin B. MIC is a crucial metric, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative Antifungal Activity against Candida Species (MIC in µg/mL)
| Compound/Drug | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis | Candida tropicalis |
| Isoxazole Derivatives (Exemplary) | |||||
| 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14)[2] | 16 | - | - | - | - |
| 2-(benzylamino)-1-(5-methylthiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB17)[2] | 32 | - | - | - | - |
| Standard Antifungals | |||||
| Fluconazole[5][6] | 0.25 - 2 | 4 - 32 | ≥64 (Resistant) | 1 - 4 | 0.5 - 4 |
| Amphotericin B[7] | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 0.125 - 1 | 0.25 - 1 |
Note: Data for isoxazole derivatives are from specific studies and may not represent the full spectrum of activity. "-" indicates data not available.
Table 2: Comparative Antifungal Activity against Aspergillus Species (MIC in µg/mL)
| Compound/Drug | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Aspergillus terreus |
| Isoxazole Derivatives (Exemplary) | ||||
| TPI-5, TPI-14 (unspecified structures) | Moderate Activity | - | Moderate Activity | - |
| Standard Antifungals | ||||
| Amphotericin B[8][9][10] | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | 1 - 2 |
| Voriconazole[11] | 0.25 - 1 | 0.5 - 2 | 1 - 4 | 0.25 - 1 |
Note: "Moderate Activity" for isoxazole derivatives indicates that the compounds showed inhibition but specific MIC values were not provided in the cited source. "-" indicates data not available.
Insights from the Data
The available data, primarily from derivatives of 5-amino-3-methyl-1,2-oxazole-4-carboxylate, suggest that isoxazole-based compounds can exhibit antifungal activity against Candida albicans.[2] The MIC values, while not as potent as some first-line antifungals, are within a range that encourages further investigation and structural optimization. The activity against Aspergillus species is less defined in the available literature, with general observations of "moderate activity".
A key takeaway is the potential for isoxazole derivatives to be developed into broad-spectrum antifungal agents. The modular nature of their synthesis allows for the exploration of a vast chemical space, which could lead to the identification of derivatives with enhanced potency and a wider spectrum of activity.
Proposed Mechanism of Action: Targeting Ergosterol Biosynthesis
While the precise mechanism of action for this compound derivatives has not been definitively elucidated, it is highly probable that they share a mechanism with other azole antifungals. Azoles are known to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[12][13][14] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13][14]
The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[13] This disrupts the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[12][13]
Signaling Pathway: Azole Mechanism of Action
Caption: Proposed mechanism of action for isoxazole derivatives, targeting the ergosterol biosynthesis pathway.
Experimental Protocols for Antifungal Susceptibility Testing
The evaluation of the antifungal activity of novel compounds relies on standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established protocols for this purpose. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology: Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
-
-
Preparation of Drug Dilutions:
-
The test compounds (isoxazole derivatives) and standard antifungals are serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to a drug-free control well. Inhibition can be assessed visually or by using a spectrophotometer.
-
Workflow for Antifungal Susceptibility Testing
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single-Dose Pharmacodynamics of Amphotericin B against Aspergillus Species in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 13. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 14. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Herbicidal Activity of Isoxazole-Based Compounds
In the relentless pursuit of effective and selective weed management strategies, the isoxazole class of herbicides has emerged as a significant chemotype, primarily targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This guide provides a comprehensive comparison of the herbicidal activity of various isoxazole-based compounds, grounded in experimental data and established scientific principles. It is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering in-depth technical insights into their mechanism of action, structure-activity relationships, and comparative efficacy.
Introduction: The Rise of Isoxazole Herbicides
The isoxazole heterocycle is a versatile scaffold that has been successfully incorporated into a range of agrochemicals.[1][2] In the realm of herbicides, isoxazole derivatives have gained prominence as potent inhibitors of critical plant biosynthetic pathways. A key breakthrough in this class was the discovery of their ability to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme iron(II)-dependent oxygenase.[3][4][5] This enzyme plays a crucial role in the biosynthesis of plastoquinone and tocopherols, essential components for plant survival. Inhibition of HPPD leads to a cascade of physiological effects, culminating in the characteristic bleaching of susceptible plant tissues and eventual death.[3][4][6]
Prominent examples of commercialized isoxazole-based herbicides include isoxaflutole and the structurally related pyrazole herbicide, topramezone, both of which are HPPD inhibitors.[7][8] This guide will delve into the comparative herbicidal activity of these and other novel isoxazole compounds, providing a framework for understanding their efficacy and potential for future development.
Mechanism of Action: Targeting the Carotenoid Biosynthesis Pathway
The primary mode of action for many herbicidal isoxazoles is the inhibition of the HPPD enzyme. This inhibition is often indirect; for instance, isoxaflutole is a pro-herbicide that is rapidly converted within the plant to its active diketonitrile (DKN) metabolite, which is the actual HPPD inhibitor.[8] The inhibition of HPPD disrupts the carotenoid biosynthesis pathway, a vital process for photoprotection in plants.
The following signaling pathway illustrates the mechanism of HPPD inhibition by isoxazole-based herbicides:
Caption: Mechanism of HPPD inhibition by isoxazole herbicides.
The causality behind this pathway is as follows:
-
HPPD Inhibition: The active form of the isoxazole herbicide binds to and inhibits the HPPD enzyme.
-
Homogentisate Depletion: This blockage prevents the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[3]
-
Plastoquinone Deficiency: HGA is a precursor for plastoquinone synthesis. Its depletion leads to a lack of plastoquinone.[3]
-
Phytoene Desaturase Inactivation: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[3][4]
-
Carotenoid Synthesis Blockage: Without functional PDS, the synthesis of protective carotenoid pigments is halted.
-
Photobleaching and Plant Death: The absence of carotenoids leaves chlorophyll vulnerable to photo-oxidation, resulting in the characteristic bleaching symptoms and ultimately leading to the death of the susceptible plant.[3][4]
Comparative Herbicidal Activity: A Data-Driven Analysis
The efficacy of isoxazole-based herbicides varies depending on the specific chemical structure, the target weed species, and the application method (pre- or post-emergence). The following tables summarize available experimental data to provide a quantitative comparison.
Table 1: In Vitro HPPD Enzyme Inhibition
| Compound | Chemical Class | Target Enzyme | IC50 / EC50 (µM) | Source |
| Mesotrione | Triketone | Arabidopsis thaliana HPPD | 1.35 | [9] |
| II-05 (active metabolite of I-05) | Isoxazole | Arabidopsis thaliana HPPD | 1.05 | [9] |
| Sulcotrione | Triketone | Human HPPD | 0.187 ± 0.037 | [1] |
| Tembotrione | Triketone | Human HPPD | 0.610 ± 0.015 | [1] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are key indicators of a compound's potency. Lower values indicate higher potency.
Table 2: Post-Emergence Herbicidal Activity on Annual Grasses
| Herbicide | Rate (g ai ha-1) | Echinochloa crus-galli (% Biomass Reduction) | Setaria glauca (% Biomass Reduction) | Setaria viridis (% Biomass Reduction) | Source |
| Topramezone | 12.5 | 96 (2-3 leaf), 88 (5-6 leaf) | 99 (2-3 leaf), 99 (5-6 leaf) | 99 (2-3 leaf), 99 (5-6 leaf) | |
| Mesotrione | 100 | 99 (2-3 leaf), 99 (5-6 leaf) | 78 (2-3 leaf), 65 (5-6 leaf) | 99 (2-3 leaf), 99 (5-6 leaf) |
Table 3: Herbicidal Activity of Novel Isoxazole Derivatives
| Compound | Weed Species | Application Rate | Herbicidal Effect | Source |
| I-26 | Portulaca oleracea, Abutilon theophrasti | 10 mg/L | 100% inhibition | |
| I-05 | Echinochloa crus-galli, Abutilon theophrasti | 150 g/ha | Excellent post-emergence activity with bleaching | [9] |
| 5r | Echinochloa crus-galli | Not specified | Most active (Weed Control Index = 53.9%) | [10] |
| 5a | Echinochloa crus-galli | Not specified | Active (Weed Control Index = 52.9%) | [10][11] |
These data highlight that novel isoxazole derivatives can exhibit potent herbicidal activity, in some cases comparable or superior to commercial standards. The structure-activity relationship is a critical factor, with small modifications to the isoxazole scaffold leading to significant changes in efficacy.
Experimental Protocols for Assessing Herbicidal Activity
To ensure the trustworthiness and reproducibility of herbicidal activity data, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for both in vitro and whole-plant assays.
In Vitro HPPD Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the HPPD enzyme.
Experimental Workflow:
Caption: Workflow for the in vitro HPPD inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant HPPD from a target species (e.g., Arabidopsis thaliana) is expressed in a suitable host (e.g., E. coli) and purified to homogeneity. The enzyme concentration is determined using a standard protein assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% (v/v) glycerol, 1 mM ascorbic acid, and 0.1 mg/mL catalase).
-
Substrate: Prepare a stock solution of 4-hydroxyphenylpyruvate (HPPA) in the assay buffer.
-
Test Compounds: Dissolve the isoxazole compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, purified HPPD enzyme, and the test compound at various concentrations.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HPPA substrate to each well.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The product of the HPPD reaction, homogentisate, can be detected directly or through a coupled enzyme assay.[12]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Whole-Plant Herbicidal Bioassay (Post-Emergence)
This assay evaluates the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.
Experimental Workflow:
Caption: Workflow for the whole-plant herbicidal bioassay.
Step-by-Step Methodology:
-
Plant Material:
-
Select seeds of target weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti) and a tolerant crop species for selectivity assessment.
-
Germinate the seeds in a suitable substrate (e.g., petri dishes with moist filter paper or germination trays with soil).
-
-
Plant Growth:
-
Once the seedlings have reached a suitable size (e.g., 2-3 leaf stage), transplant them into individual pots containing a standardized soil mix.
-
Place the pots in a controlled environment (growth chamber or greenhouse) with defined conditions for temperature, humidity, and photoperiod.
-
-
Herbicide Application:
-
Prepare spray solutions of the isoxazole compounds at various concentrations. Include a surfactant or adjuvant as recommended for the herbicide class.
-
Apply the herbicide solutions to the plants at a specific growth stage using a laboratory track sprayer to ensure uniform coverage.
-
Include a non-treated control and a positive control (a commercial standard herbicide) in the experimental design.
-
-
Data Collection and Assessment:
-
Visually assess the herbicidal injury (e.g., bleaching, necrosis, stunting) at regular intervals after treatment (e.g., 3, 7, 14, and 21 days). Use a rating scale (e.g., 0-100%, where 0% is no injury and 100% is complete plant death).
-
At the end of the experiment, harvest the above-ground plant material and measure the fresh weight.
-
Dry the plant material in an oven at a specific temperature (e.g., 60-70°C) until a constant weight is achieved to determine the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition or biomass reduction relative to the non-treated control.
-
Determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) by performing a dose-response analysis.
-
Structure-Activity Relationships (SAR)
The herbicidal potency of isoxazole-based compounds is highly dependent on their chemical structure. While a comprehensive SAR analysis is beyond the scope of this guide, some general principles have been established:
-
The Isoxazole Ring: The isoxazole ring itself is a key pharmacophore. Its opening to form the active diketonitrile metabolite is a crucial step for HPPD-inhibiting isoxazoles like isoxaflutole.[8]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the isoxazole moiety significantly influence activity. For example, in a series of 4-isoxazolyl-1,4-dihydropyridines, the affinity was found to be sensitive to the electronic and steric properties of the substituents.[13]
-
The Carboxamide Linker: For isoxazole carboxamides, the substituents on the amide nitrogen can be varied to optimize herbicidal activity and selectivity.[14][15]
The rational design of novel isoxazole herbicides relies on a deep understanding of these SAR principles to enhance potency, broaden the weed control spectrum, and improve crop safety.
Conclusion and Future Perspectives
Isoxazole-based herbicides, particularly those targeting the HPPD enzyme, represent a valuable tool in modern weed management. Their unique mode of action provides an effective means of controlling a broad spectrum of weeds, including those resistant to other herbicide classes. This guide has provided a comparative overview of their herbicidal activity, supported by experimental data and detailed protocols.
Future research in this area will likely focus on the discovery and development of novel isoxazole derivatives with improved efficacy, enhanced crop selectivity, and a favorable environmental profile. A deeper understanding of the structure-activity relationships and the molecular interactions with the HPPD enzyme will be instrumental in achieving these goals. The continued application of robust in vitro and whole-plant bioassays will be essential for the accurate evaluation and selection of promising new candidates in the ongoing effort to ensure global food security.
References
- 1. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Isoxazole Isomers for Drug Development Professionals
Introduction: The Significance of Isoxazole Scaffolds and the Imperative of Isomer Stability
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of FDA-approved drugs, exhibiting pharmacological activities that span from anti-inflammatory to anticancer and antibacterial.[1][3][4] The versatility of the isoxazole scaffold lies in its unique physicochemical properties, which can be finely tuned through substitution at the 3, 4, and 5-positions. However, the therapeutic efficacy and safety of an isoxazole-based drug are intrinsically linked to the stability of its specific isomer. Instability can lead to degradation, loss of potency, and the formation of potentially toxic byproducts. For researchers and drug development professionals, a comprehensive understanding of the factors governing the stability of isoxazole isomers is therefore not merely academic, but a critical aspect of rational drug design.
This guide provides an in-depth comparative analysis of the stability of isoxazole isomers, grounded in theoretical principles and supported by experimental and computational data. We will explore the electronic and steric factors that dictate the relative stability of 3-substituted, 4-substituted, and 5-substituted isoxazoles, and present methodologies for their evaluation.
Theoretical Underpinnings of Isoxazole Isomer Stability
The stability of an isoxazole isomer is a multifactorial property influenced by aromaticity, ring strain, and the electronic and steric nature of its substituents.
Aromaticity and the N-O Bond: An Inherent Vulnerability
The isoxazole ring is considered an aromatic system, which contributes to its overall stability. However, there are conflicting reports regarding its degree of aromaticity compared to other five-membered heterocycles like oxazole and furan.[5] A key feature of the isoxazole ring is the presence of a relatively weak N-O bond. This bond is susceptible to cleavage under certain conditions, such as UV irradiation, leading to ring-opening and rearrangement reactions.[6][7] This inherent weakness is a critical consideration in the stability of all isoxazole isomers.
The Decisive Role of Substituents: Electronic and Steric Effects
The position and nature of substituents on the isoxazole ring are the most significant determinants of an isomer's relative stability. These effects can be broadly categorized as electronic and steric.
-
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert a profound influence on the electron density distribution within the isoxazole ring, thereby affecting its stability.
-
Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, and amino groups can increase the electron density of the ring. This can enhance the stability of the aromatic system. For instance, studies on aromatic cation radicals have shown that electron-donating groups increase their stability.[8]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, and carbonyl groups pull electron density away from the ring. While this can make the ring more susceptible to nucleophilic attack, in some contexts, it can stabilize the molecule through resonance. Research on substituted isoxazoles has shown that the presence of electron-withdrawing groups like trifluoromethyl and chloro can enhance biological activity, which may be linked to their electronic influence on the ring.[5]
-
-
Steric Effects: The size and proximity of substituents can introduce steric hindrance, leading to ring strain and a decrease in stability. This is particularly relevant when bulky groups are placed on adjacent carbon atoms. While direct comparative studies on the steric effects on isoxazole isomer stability are not abundant, general principles of organic chemistry suggest that isomers with less steric crowding will be more stable.
Comparative Stability: A Positional Analysis
While a definitive, universal order of stability for all substituted isoxazole isomers is challenging to establish due to the interplay of various factors, some general trends can be discerned from available literature and theoretical considerations.
-
3-Substituted vs. 5-Substituted Isoxazoles: The relative stability of 3- and 5-substituted isoxazoles is heavily dependent on the nature of the substituent. Computational studies using Density Functional Theory (DFT) can be employed to calculate the relative energies of these isomers. For example, in the synthesis of 3,5-disubstituted isoxazoles, the regioselectivity of the reaction is often governed by the thermodynamic stability of the potential products.[9][10]
-
The Unique Case of 4-Substituted Isoxazoles: The C4 position of the isoxazole ring is known to be susceptible to electrophilic aromatic substitution.[11] The stability of 4-substituted isomers is influenced by the ability of the substituent to participate in resonance with the ring system.
Methodologies for Stability Assessment
A combination of computational and experimental techniques is essential for a thorough evaluation of isoxazole isomer stability.
Computational Approaches: Predicting Stability with Density Functional Theory (DFT)
DFT has emerged as a powerful tool for predicting the thermodynamic properties of molecules, including their relative stabilities.[12][13][14] By calculating parameters such as the Gibbs free energy of formation (ΔGf) and the total energy of different isomers, researchers can gain valuable insights into their relative thermodynamic stability before embarking on synthetic efforts.
Workflow for a DFT-Based Stability Analysis of Isoxazole Isomers
Caption: A typical workflow for the computational analysis of isoxazole isomer stability using DFT.
Experimental Techniques for Thermal Stability Determination
Experimental methods provide crucial validation for computational predictions and offer real-world data on the thermal stability of isoxazole isomers.
1. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point, thermal transitions, and decomposition temperature of a compound.[15][16][17]
Experimental Protocol for DSC Analysis of Isoxazole Isomers:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified isoxazole isomer into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting DSC curve will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The onset temperature of the decomposition peak is a key indicator of thermal stability.
2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.[17][18]
Experimental Protocol for TGA Analysis of Isoxazole Isomers:
-
Sample Preparation: Place a precisely weighed amount (5-10 mg) of the isoxazole isomer onto the TGA sample pan.
-
Instrument Setup: Position the sample pan in the TGA furnace.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The temperature at which significant weight loss begins indicates the onset of decomposition.
Workflow for Experimental Stability Assessment
Caption: A generalized workflow for the experimental determination of the thermal stability of isoxazole isomers.
Quantitative Data Summary
| Isoxazole Isomer (Substituent at Position) | Calculated Relative Energy (kcal/mol) (DFT) | Onset Decomposition Temperature (°C) (DSC) | Onset Decomposition Temperature (°C) (TGA) |
| 3-Substituted | |||
| e.g., 3-Phenylisoxazole | [Value] | [Value] | [Value] |
| e.g., 3-Nitroisoxazole | [Value] | [Value] | [Value] |
| 4-Substituted | |||
| e.g., 4-Methylisoxazole | [Value] | [Value] | [Value] |
| e.g., 4-Cyanoisoxazole | [Value] | [Value] | [Value] |
| 5-Substituted | |||
| e.g., 5-Phenylisoxazole | [Value] | [Value] | [Value] |
| e.g., 5-Amino-3-methylisoxazole | [Value] | [Value] | [Value] |
Note: The values in this table are placeholders and should be populated with experimental or computational data for specific isomers of interest.
Conclusion: A Proactive Approach to Isomer Stability in Drug Development
The stability of isoxazole isomers is a critical parameter that can significantly impact the success of a drug development program. A thorough understanding of the interplay between electronic and steric effects of substituents at the 3, 4, and 5-positions is paramount. By leveraging a combination of computational modeling with DFT and experimental techniques such as DSC and TGA, researchers can proactively assess and compare the stability of different isomers. This integrated approach enables the selection of the most stable and promising candidates for further development, ultimately contributing to the creation of safer and more effective medicines.
References
- 1. Ensemble Simulations and Experimental Free Energy Distributions: Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic Functions of Oxazole and Isoxazole [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. irjweb.com [irjweb.com]
- 15. sciforum.net [sciforum.net]
- 16. Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mt.com [mt.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 5-Hydroxy-4-isoxazolecarboxylate
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal-related activities, a thorough risk assessment should be performed. This involves reviewing all available safety information and consulting your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Ethyl 5-Hydroxy-4-isoxazolecarboxylate for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.[2]
-
Hand Protection: Chemical-resistant gloves are required. The specific type of glove material should be chosen based on compatibility with the chemical and any solvents used in the waste mixture.[2]
-
Body Protection: A laboratory coat or apron should be worn to protect against skin contact.[2]
-
Respiratory Protection: If handling the compound as a powder or in a manner that could generate dust or aerosols, a dust mask (e.g., N95) or a respirator should be used, especially in areas with inadequate ventilation.
Step-by-Step Disposal Protocol: A Self-Validating System
The proper disposal of this compound, as with any laboratory chemical, is a process that demands meticulous attention to detail. This protocol is designed to ensure safety and regulatory compliance at every stage.
Step 1: Waste Identification and Segregation
Proper identification is the cornerstone of safe disposal.[2] All waste containing this compound must be clearly identified.
-
Never mix incompatible waste streams. [3] For instance, do not mix aqueous waste with organic solvent waste unless specifically instructed by your EHS department.[2]
-
Keep solid and liquid wastes in separate, designated containers.[2]
Step 2: Container Selection and Labeling
The integrity of the waste containment is paramount.
-
Choose a compatible container: The container must be made of a material that does not react with or degrade from contact with this compound or any other components in the waste mixture.[3][4] The container must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[3]
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[3][5]
-
A list of all chemical constituents in the container.[5]
-
The date when the waste was first added to the container (accumulation start date).[5]
-
The name and contact information of the principal investigator or responsible person.[5]
-
The specific laboratory or room number where the waste was generated.[5]
-
Applicable hazard warnings (e.g., "Irritant").[5]
Step 3: Waste Accumulation and Storage
Waste must be accumulated and stored safely at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[4][6]
-
Storage Location: Store waste containers in a designated, well-ventilated area, such as a fume hood or a designated waste storage cabinet.[2]
-
Secondary Containment: It is best practice to store waste containers in secondary containment to prevent the spread of material in case of a leak or spill.[3]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[3][7]
-
Do Not Overfill: Do not fill waste containers to more than 80% of their capacity to allow for vapor expansion and prevent spills.[2]
Step 4: Arranging for Disposal
Hazardous waste must not be disposed of down the drain or in the regular trash.[7]
-
Contact your EHS Department: Once the waste container is nearly full or has reached the designated accumulation time limit set by your institution (often six months), contact your institution's EHS department to schedule a pickup.[6]
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal.
Spill Management: Preparedness is Key
In the event of a spill of this compound, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect and Dispose: Place the spilled material and all contaminated absorbent materials into a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent or cleaning solution, and dispose of the cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your supervisor and your institution's EHS department, following their established reporting procedures.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H11NO4 | [8] |
| Molecular Weight | 185.18 g/mol | [8] |
| Appearance | Varies; can be a solid or liquid. | [1] |
| Hazard Classifications | Potential for Skin Irritation, Eye Irritation, and Respiratory Tract Irritation. | [1] |
| Storage Class | Combustible Solids (for solid form). |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. calpaclab.com [calpaclab.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-Hydroxy-4-isoxazolecarboxylate
As researchers and drug development professionals, our work with novel heterocyclic compounds like Ethyl 5-Hydroxy-4-isoxazolecarboxylate is foundational to innovation. However, the unique reactivity and potential bioactivity of such molecules demand a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protection, ensuring that your focus remains on scientific discovery, underpinned by an unshakeable foundation of safety.
Foundational Hazard Assessment: Understanding the "Why"
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough risk assessment can be constructed by examining structurally similar isoxazole derivatives. Analysis of close analogs, such as Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate and Ethyl 5-hydroxy-3-methyl-4-isoxazolecarboxylate, reveals a consistent hazard profile that informs our safety protocols.[1][2]
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Direct contact can lead to localized inflammation and discomfort.[2][3][4]
-
Serious Eye Irritation: The compound poses a significant risk of causing serious, potentially damaging, irritation upon contact with the eyes.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of aerosols, mists, or dusts may irritate the respiratory system.[2][3][4]
-
Harmful if Swallowed: The substance is presumed to be harmful upon ingestion.[1]
This assessment is the cornerstone of our PPE strategy. We don't just wear equipment; we deploy specific barriers against well-defined risks.
The Core Directive: Mandatory PPE Ensemble
Every interaction with this compound, from weighing to reaction quenching, necessitates a comprehensive PPE ensemble. This is a non-negotiable laboratory standard.
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation, robust eye protection is critical.
-
Minimum Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] These provide a full seal around the eyes, protecting against splashes from all angles.
-
Enhanced Protection: When there is a heightened risk of splashing or an exothermic reaction, a face shield should be worn in addition to safety goggles.[5]
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Disposable nitrile gloves are the standard recommendation, providing effective short-term protection against a broad range of chemicals.[5][6]
-
Causality: Nitrile provides superior resistance to many solvents and bases compared to latex and is less likely to cause allergic reactions.[6]
-
Protocol: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
-
-
Laboratory Coat: A long-sleeved, buttoned laboratory coat is mandatory to protect skin and personal clothing from contamination.[5][7]
-
Apparel: Long pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[5]
Respiratory Protection: Safeguarding the Internal Environment
-
Primary Control: The most effective way to prevent respiratory exposure is through engineering controls. Always handle this compound inside a certified chemical fume hood.[8][9] This minimizes the concentration of airborne contaminants in the laboratory.
-
Secondary Control: In situations where a fume hood is not feasible or if there is a risk of exceeding exposure limits, respiratory protection is required.[1]
-
Requirement: Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Filter Specification: For organic compounds of this nature, an organic gas and vapor filter (Type A, Brown, conforming to EN14387) is recommended.[1] The use of respirators is subject to institutional safety programs, which typically include fit testing and training.[5]
-
Data-Driven Safety Summary
The following table synthesizes the hazard information and corresponding PPE requirements for easy reference at the bench.
| Hazard Classification | Signal Word | Hazard Statement | Required PPE & Engineering Controls |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[2][3] | Nitrile Gloves, Laboratory Coat |
| Serious Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation.[2][3] | Chemical Safety Goggles (EN166 / ANSI Z87.1) |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[2][3] | Use only in a well-ventilated area, preferably a chemical fume hood. |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[1][10] | No eating, drinking, or smoking in the lab. Wash hands thoroughly after handling. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This workflow provides a procedural guide to integrate these PPE requirements into your daily operations.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Gather all necessary PPE: certified safety goggles, correctly sized nitrile gloves, and a clean lab coat.
-
Locate Safety Equipment: Mentally note the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Waste Containers: Ensure designated, clearly labeled hazardous waste containers are available in the workspace.[8]
Step 2: Chemical Handling
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.
-
Work Within Fume Hood: Conduct all manipulations of the solid or dissolved compound well inside the sash of the chemical fume hood.
-
Avoid Inhalation & Contact: Handle the material carefully to avoid creating dust or splashes.[9]
-
Post-Handling Hygiene: After handling is complete, remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water.[1]
Step 3: Decontamination and Disposal
-
PPE Disposal: Dispose of contaminated gloves and any other disposable PPE in the designated solid hazardous waste container.
-
Chemical Waste: Dispose of the chemical and any contaminated materials (e.g., absorbent pads from a spill) in a sealed, labeled hazardous waste container according to your institution's guidelines and local regulations.[1][11]
-
Glassware: Glassware contaminated with the compound should be rinsed with an appropriate solvent in the fume hood, with the rinsate collected as hazardous waste, before being cleaned for reuse or disposed of in a designated lab glass disposal box.[12]
Visualized Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety measures at every stage.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 5-hydroxy-3-methyl-4-isoxazolecarboxylate 97 207291-72-3 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.ie [fishersci.ie]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. cpachem.com [cpachem.com]
- 11. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 12. uml.edu [uml.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
